Gyrophoric acid
描述
Structure
3D Structure
属性
IUPAC Name |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZSQVWCPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203289 | |
| Record name | Gyrophoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-89-0 | |
| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gyrophoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gyrophoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYROPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gyrophoric Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its diverse and potent biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence across various lichen and fungal species with available quantitative data. Furthermore, this document elucidates the complete biosynthetic pathway of this compound, from its orsellinic acid precursors to the final tridepside structure, highlighting the pivotal role of a non-reducing polyketide synthase (PKS). Detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as methodologies for the identification and functional characterization of its biosynthetic gene cluster, are presented. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this compound.
Natural Sources of this compound
This compound is predominantly found in lichens, symbiotic organisms comprising a fungal partner (the mycobiont) and a photosynthetic partner (the photobiont). While it is most abundant in the Umbilicaria genus, it has been identified in a variety of other lichen genera and even in some non-lichenized fungi.
Lichenicolous Fungi
The primary and most concentrated sources of this compound are lichens. The Umbilicaria genus, commonly known as rock tripe, is particularly rich in this compound.[1] Other notable lichen genera that produce this compound include:
-
Actinogyra[1]
-
Acarospora
-
Austromelanelixia[1]
-
Biatora[1]
-
Cryptothecia[1]
-
Dactylina[1]
-
Hypotrachyna[2]
-
Immersaria[1]
-
Lasallia[1]
-
Lecaimeria[1]
-
Lobaria[2]
-
Ochrolechia[1]
-
Parmelia[1]
-
Parmotrema[2]
-
Placopsis[1]
-
Psilolechia[1]
-
Stereocaulon[1]
-
Xanthoparmelia[1]
Non-Lichenicolous Fungi
Interestingly, this compound has also been isolated from some non-lichenized fungal species, suggesting a broader distribution of its biosynthetic machinery in the fungal kingdom. These include:
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the lichen species, geographical location, and environmental conditions. Acetone (B3395972) is often a more efficient solvent for extracting this compound compared to methanol (B129727). The following table summarizes available quantitative data on this compound content in select lichen species.
| Lichen Species | Extraction Solvent | This compound Content (% of Extract) | Reference |
| Umbilicaria crustulosa | Acetone | 88.4% | [3] |
| Umbilicaria crustulosa | Methanol | 31.2% | [3] |
| Umbilicaria grisea | Acetone | Purity confirmed at 98.77% after isolation | [4][5] |
Biosynthesis of this compound
The biosynthesis of this compound is a fascinating example of polyketide synthesis in fungi. It is a tridepside, meaning it is composed of three phenolic units, specifically orsellinic acid, linked by ester bonds.[1]
The Polyketide Synthase Pathway
The core of this compound is assembled by a non-reducing polyketide synthase (NR-PKS).[4] The biosynthesis begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with three molecules of malonyl-CoA. This iterative process, catalyzed by the PKS, builds a poly-β-keto chain that then undergoes cyclization and aromatization to form the first orsellinic acid unit. The PKS is believed to catalyze the entire assembly of the tridepside, including the esterification of the three orsellinic acid units, without the need for separate tailoring enzymes for the core structure.[1][5]
The this compound Biosynthetic Gene Cluster
Recent advances in genomics have led to the identification of the putative biosynthetic gene cluster (BGC) for this compound in nine species of the lichen-forming fungal genus Umbilicaria.[4] This was achieved through long-read sequencing and bioinformatic analysis. The key findings from the analysis of this BGC are:
-
Core Enzyme: The cluster contains a non-reducing polyketide synthase, designated as PKS16 , which is highly conserved across all this compound-producing Umbilicaria species.[4] This PKS is responsible for the synthesis of the entire tridepside backbone.
-
Gene Conservation: While the PKS gene is conserved, the surrounding genes in the cluster show remarkable variability among different species.[4] This variation may account for the production of minor structurally related side-products.
-
Structural Analogs: The same BGC is suggested to be responsible for producing structurally similar compounds, such as umbilicaric acid and hiascic acid.[4] These variations are likely due to the action of tailoring enzymes, such as O-methyltransferases and hydroxylases, which may be encoded within the variable regions of the BGC or elsewhere in the genome.
Caption: Biosynthetic pathway of this compound and related tridepsides.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for the identification and functional characterization of its biosynthetic gene cluster.
Extraction, Purification, and Quantification of this compound
Objective: To isolate and quantify this compound from lichen thalli.
Materials:
-
Dried and ground lichen material (e.g., Umbilicaria muhlenbergii or U. grisea)
-
Solvents: Acetone, methanol, ethanol, benzene (B151609), chloroform (B151607)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards of this compound
Protocol:
-
Extraction: a. Macerate 10 g of dried, ground lichen material in 100 mL of acetone at room temperature for 24 hours with constant stirring. b. Filter the mixture through Whatman No. 1 filter paper. c. Repeat the extraction process with the lichen residue two more times. d. Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
Purification by Column Chromatography: a. Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in chloroform. b. Dissolve the crude extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5 v/v). d. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with UV light and/or a vanillin-sulfuric acid spray reagent. e. Combine the fractions containing pure this compound.
-
Purification by Recrystallization: a. Alternatively, for purification from an acetone extract of U. grisea, dissolve the crude extract in a minimal amount of hot benzene. b. Allow the solution to cool slowly to induce crystallization of this compound. c. Collect the crystals by filtration and wash with cold benzene. d. Centrifuge the remaining benzene phase to recover any precipitated this compound.[4]
-
Quantification by HPLC: a. Prepare a standard curve of this compound at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). b. Dissolve a known weight of the purified this compound or crude extract in the mobile phase. c. Inject the samples and standards onto the HPLC system. d. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with methanol:water:phosphoric acid (80:20:0.9 v/v/v).[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm. e. Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gyphoric acid BGC from the genome of a producing lichen mycobiont.
Caption: Workflow for the bioinformatic identification of the this compound BGC.
Protocol:
-
DNA Extraction: a. Collect fresh lichen thalli (e.g., Umbilicaria species). b. Carefully clean the thalli to remove any debris. c. Freeze the thalli in liquid nitrogen and grind to a fine powder using a mortar and pestle. d. Extract high-molecular-weight genomic DNA using a CTAB-based protocol optimized for lichens to minimize shearing.
-
Genome Sequencing: a. Perform long-read sequencing of the extracted gDNA using platforms such as PacBio or Oxford Nanopore. Long reads are crucial for assembling complete BGCs, which can be large and repetitive.
-
Genome Assembly and Binning: a. Assemble the long reads into a draft genome using assemblers like Canu or Flye. b. If sequencing a lichen holobiont, bin the assembled contigs to separate the fungal genome (mycobiont) from the algal and bacterial genomes.
-
Biosynthetic Gene Cluster Prediction: a. Analyze the assembled mycobiont genome using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline to predict the locations and boundaries of BGCs.[6] b. Focus on the predicted non-reducing PKS (NR-PKS) clusters.
-
Comparative Genomics: a. Use tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to compare the predicted BGCs from several this compound-producing and non-producing lichen species.[3] b. Identify BGCs that are consistently present in the producers and absent in the non-producers. The this compound BGC will contain the conserved PKS16 gene.
Functional Characterization by Heterologous Expression
Objective: To confirm the function of the identified PKS gene by expressing it in a heterologous host and detecting the product.
Caption: Workflow for heterologous expression and functional characterization of the this compound PKS.
Protocol (based on successful expression of related lichen PKSs): [5][7]
-
Gene Synthesis and Cloning: a. Synthesize the coding sequence of the PKS16 gene, codon-optimized for expression in Saccharomyces cerevisiae. b. Clone the synthesized gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741). b. Select for successful transformants on appropriate selective media.
-
Culture and Induction: a. Grow a starter culture of the transformed yeast in selective synthetic defined (SD) medium. b. Inoculate a larger volume of production medium (e.g., YPD) and grow to mid-log phase. c. Induce PKS gene expression by adding galactose to the medium.
-
Metabolite Extraction: a. After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. b. Extract the metabolites from the culture supernatant and the cell pellet using an organic solvent like ethyl acetate. c. Evaporate the solvent to concentrate the extracted metabolites.
-
Product Analysis: a. Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS). b. Compare the retention time and mass spectrum of any new peaks in the extract from the PKS16-expressing strain with an authentic standard of this compound. A successful expression will show a peak with the correct mass-to-charge ratio (m/z) for this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Its widespread occurrence in lichens, particularly in the Umbilicaria genus, makes these organisms a valuable resource for its isolation. The elucidation of its biosynthetic pathway, centered around the PKS16 enzyme, opens up exciting avenues for biotechnological production through heterologous expression and metabolic engineering. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemistry, biology, and therapeutic applications of this remarkable lichen metabolite. Further research into optimizing extraction techniques, enhancing yields through fermentation, and exploring the full spectrum of its bioactivities will be crucial in translating the promise of this compound into tangible clinical benefits.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 3. d-nb.info [d-nb.info]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. Tridepsides as potential bioactives: a review on their chemistry and the global distribution of their lichenic and non-lichenic natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking Lichen Metabolites to Genes: Emerging Concepts and Lessons from Molecular Biology and Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Gyrophoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and insights into the underlying mechanisms of action.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Signaling Pathways
p53 Signaling Pathway: this compound has been shown to activate the p53 tumor suppressor pathway. This activation leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn induces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
This compound-induced p53 signaling pathway.
Apoptosis Pathway: this compound can induce apoptosis through both intrinsic and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.
Apoptosis induction by this compound.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 384 - 478 | [1] |
| U2OS | Osteosarcoma | Lower than MCF-7 | [2] |
| HT-29 | Colon Adenocarcinoma | >200 | [1] |
| A2780 | Ovarian Carcinoma | Not specified | |
| HeLa | Cervical Carcinoma | Not specified | |
| K562 | Chronic Myelogenous Leukemia | Not specified | |
| HL-60 | Promyelocytic Leukemia | Not specified |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for the MTT cell viability assay.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity
This compound exhibits potent antioxidant properties, primarily attributed to its polyphenolic structure, which enables it to scavenge free radicals effectively.
Quantitative Data: Radical Scavenging Activity
The antioxidant capacity of this compound is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 105.75 | [3] |
| Superoxide Anion Scavenging | Higher than ascorbic acid | [4] |
Experimental Protocols
DPPH Radical Scavenging Assay:
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay:
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Procedure:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activity of cyclooxygenase (COX) enzymes.
Quantitative Data: Inhibition of Inflammatory Mediators
While specific IC50 values for COX-1 and COX-2 inhibition by this compound are not widely reported in the currently available literature, its ability to inhibit NO production has been documented.
| Target | IC50 | Reference |
| Nitric Oxide (NO) Production | Not specified | |
| COX-1 | Data not available | |
| COX-2 | Data not available |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 3.75 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacterium | 32 | [5] |
| Bacillus subtilis | Gram-positive bacterium | Not specified | [5] |
| Enterococcus faecium | Gram-positive bacterium | Not specified | [5] |
| Klebsiella pneumoniae | Gram-negative bacterium | Weakly active | [5] |
| Candida albicans | Fungus | Not specified | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no this compound) and a sterility control (no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity
Emerging evidence suggests that this compound possesses neuroprotective properties, including the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-beta (Aβ) peptide aggregation, which are key pathological features of Alzheimer's disease.
Quantitative Data: Enzyme Inhibition
While other lichen compounds have shown potent AChE inhibitory activity, specific IC50 values for this compound are not yet well-documented in the literature. However, its ability to interfere with Aβ aggregation has been noted.
| Target | IC50 | Reference |
| Acetylcholinesterase (AChE) | Data not available | |
| Amyloid-beta (Aβ) Aggregation | Inhibits aggregation and disassembles fibrils | [6] |
Other Enzymatic Activities
This compound has been found to inhibit several other enzymes implicated in various diseases.
| Enzyme | Disease Relevance | IC50 (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | < 5 | |
| Topoisomerase I | Cancer | > 35 | |
| Urease | Bacterial Infections | Inhibitory activity reported |
Conclusion
This compound is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anticancer, antioxidant, and antimicrobial properties, coupled with emerging evidence of its anti-inflammatory and neuroprotective effects, make it a compelling candidate for drug discovery and development. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable data and methodologies to guide future research in unlocking its full therapeutic capabilities. Further studies are encouraged to elucidate the precise mechanisms of action and to establish a more comprehensive quantitative profile of its biological effects, particularly in the areas of anti-inflammatory and neuroprotective activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Characterization, and Breast Cancer Cytotoxic Activity of this compound from the Lichen Umbilicaria muhlenbergii [mdpi.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
"gyrophoric acid chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details established experimental protocols for its extraction and purification, as well as for the assessment of its cytotoxic effects. A key focus is placed on its modulation of critical cellular signaling pathways, including the p53/p21, NF-κB, and Erk1/2 pathways, which are central to its potential therapeutic applications in oncology and inflammatory diseases. The information is presented to support further research and development of this compound as a promising natural compound for pharmaceutical applications.
Chemical Structure and Physicochemical Properties
This compound is a polyphenolic compound belonging to the depside class, specifically a tridepside. Its structure consists of three orsellinic acid units linked by two ester bonds.[1][2]
IUPAC Name: 4-({4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoyl}oxy)-2-hydroxy-6-methylbenzoic acid[2]
Chemical Formula: C₂₄H₂₀O₁₀[2]
Molecular Weight: 468.41 g/mol [3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₀O₁₀ | [2] |
| Molecular Weight | 468.41 g/mol | [3] |
| Melting Point | 220-223 °C (decomposes) | |
| pKa | ~8.9, 9.0, 9.2 | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone (B3395972). | [4] |
| Slightly soluble in water. | [5] | |
| Soluble in ethanol. | [6] |
Spectroscopic Properties
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its chemical structure.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| δ (ppm): 10.52 (hydroxyl protons), 6.69 (1H, d, J=1.3 Hz), 6.66 (1H, d, J=2.6 Hz), 6.49 (1H, d, J=2.6 Hz), 6.44 (1H, d, J=1.3 Hz), 6.25 (1H, d, J=2.6 Hz), 6.23 (1H, d, J=2.6 Hz), 2.49 (3H, s), 2.36 (3H, s), 2.35 (3H, s) | δ (ppm): 171.5, 168.9, 166.1, 163.5, 162.8, 159.2, 152.1, 151.8, 142.1, 139.8, 116.9, 116.2, 112.4, 111.9, 110.1, 107.8, 106.5, 100.3, 24.1, 23.8, 20.1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretching (hydroxyl groups) |
| ~1650 | C=O stretching (ester carbonyl groups) |
| ~1620, 1580, 1450 | C=C stretching (aromatic rings) |
| ~1250 | C-O stretching (ester linkages) |
Mass Spectrometry (MS)
Mass spectrometric analysis confirms the molecular weight of this compound.
-
Electrospray Ionization (ESI-MS): [M-H]⁻ at m/z 467.1.
Experimental Protocols
Extraction and Purification of this compound from Lichens
This protocol describes a general method for the extraction and purification of this compound from a suitable lichen source, such as species from the Umbilicaria genus.
Materials:
-
Dried and ground lichen thalli
-
Acetone
-
Benzene
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system for column chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Macerate the dried and ground lichen material in acetone at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound. d. Pool the fractions rich in this compound and evaporate the solvent.
-
Recrystallization: a. Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., hot acetone). b. Allow the solution to cool slowly to induce crystallization. c. For further purification, the crystals can be washed with a solvent in which this compound is sparingly soluble, such as benzene, followed by centrifugation to separate the purified crystals.[2]
-
Purity Assessment: The purity of the isolated this compound should be confirmed by analytical techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, MS).
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol provides a general guideline for evaluating the cytotoxic effects of this compound on cancer cell lines.[1][7][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, vehicle control). c. Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add a specific volume of MTT solution to each well (typically 10% of the total volume). b. Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Gently shake the plate to ensure complete dissolution of the formazan. b. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. b. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.
Activation of the p53/p21 Pathway
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.[7][8][9] A primary mechanism involves the inhibition of Topoisomerase I, an enzyme critical for DNA replication and transcription.[9] Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, which in turn activates p53.[7] Activated p53 then transcriptionally upregulates the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7][10]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Studies have indicated that this compound can lead to a decreased expression of NF-κB.[10] This inhibitory effect on the NF-κB pathway likely contributes to the anti-inflammatory and pro-apoptotic properties of this compound. The precise upstream molecular targets of this compound within this pathway are an area of ongoing research.
Modulation of the Erk1/2 Signaling Pathway
The Extracellular signal-regulated kinase (Erk) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a central role in cell proliferation, differentiation, and survival. Research has shown that this compound can lead to a decreased expression of Erk1/2 in certain cell types.[10] The downregulation of this key pro-proliferative pathway is another mechanism through which this compound may exert its anti-cancer effects.
Conclusion
This compound stands out as a lichen-derived natural product with significant therapeutic potential, underscored by its multifaceted biological activities. This guide provides a comprehensive repository of its chemical and physical properties, spectroscopic data, and established experimental protocols to facilitate further investigation. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as p53/p21, NF-κB, and Erk1/2, provides a strong rationale for its continued exploration in drug discovery and development programs, especially in the fields of oncology and inflammatory diseases. The detailed information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising natural compound.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
The Discovery and Isolation of Gyrophoric Acid from Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside secondary metabolite found in various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural lichen sources. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its key physico-chemical properties. Furthermore, this guide illustrates the biosynthetic pathway of this compound and provides a comprehensive workflow for its isolation and characterization. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound as a therapeutic agent.
Introduction
Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. Among these, this compound stands out as a promising bioactive compound. It is a tridepside, meaning it is formed from three molecules of orsellinic acid linked by ester bonds.[1] First identified in the early 20th century, this compound is predominantly found in lichens of the Umbilicaria genus, where it can be present in high concentrations.[2][3] Its diverse pharmacological activities make it a compound of interest for further investigation and potential therapeutic applications.
Physico-Chemical Properties of this compound
A thorough understanding of the physico-chemical properties of this compound is crucial for its extraction, purification, and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀O₁₀ | [4] |
| Molecular Weight | 468.41 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 220-223 °C (decomposes) | |
| pKa | ~9.0 | [5] |
| Solubility | Soluble in acetone (B3395972), methanol, ethanol, and diethyl ether. Insoluble in water. | [6] |
| UV-Vis λmax | 212, 270, 304 nm | [7] |
Quantitative Yield of this compound from Lichen Species
The yield of this compound can vary significantly depending on the lichen species, geographical location, and the extraction method employed. The Umbilicaria genus is known to be a rich source of this compound.
| Lichen Species | Extraction Solvent | Yield (% w/w of dry lichen) | Reference |
| Umbilicaria muhlenbergii | Ethyl acetate (B1210297) fraction | 0.14 | [4] |
| Umbilicaria grisea | Acetone | Not specified, but this compound was the major component | [1][6] |
| Umbilicaria hirsuta | Acetone | Not specified, but used for isolation |
Note: The yields reported are for specific fractions or crude extracts and may not represent the absolute this compound content.
Experimental Protocols
Extraction of this compound from Umbilicaria muhlenbergii
This protocol is adapted from a simplified method for obtaining this compound.[4]
Materials:
-
Dried and powdered Umbilicaria muhlenbergii lichen
-
Acetone (HPLC grade)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography: ethyl acetate, methanol
Procedure:
-
Maceration: Soak 50 g of dried lichen powder in 500 mL of acetone in an airtight container.
-
Shaking: Place the container on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Filter the mixture to separate the acetone extract from the lichen material.
-
Concentration: Dry the crude acetone extract using a rotary evaporator to obtain a powder.
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the final product. The purity of the isolated this compound can be confirmed by HPLC, which has shown purities of up to 98.77% from Umbilicaria grisea.[1]
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[4]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion [M-H]⁻ is typically observed at m/z 467.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure and confirm the identity of the compound.[4]
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Biosynthesis Pathway of this compound
The biosynthesis of this compound is initiated from acetyl-CoA and malonyl-CoA via the polyketide pathway. A non-reducing polyketide synthase (PKS) is the key enzyme responsible for the formation of the orsellinic acid monomer, which then undergoes esterification to form the tridepside structure of this compound.[8][9]
Caption: Biosynthesis of this compound from precursor molecules.
Conclusion
This compound represents a valuable natural product with significant potential for drug development. This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this promising lichen metabolite. The detailed protocols and compiled data will aid researchers in their efforts to explore the full therapeutic potential of this compound. Further research into optimizing extraction yields, exploring a wider range of lichen sources, and conducting in-depth pharmacological studies is warranted.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tridepsides as potential bioactives: a review on their chemistry and the global distribution of their lichenic and non-lichenic natural sources [frontiersin.org]
- 8. A Candidate Gene Cluster for the Bioactive Natural Product this compound in Lichen-Forming Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Antimicrobial Spectrum of Gyrophoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside lichen metabolite, has demonstrated significant broad-spectrum antimicrobial activity, positioning it as a promising candidate for novel antibiotic development.[1] This technical guide provides an in-depth analysis of the antimicrobial properties of this compound, consolidating quantitative data from various studies into a comprehensive overview. It details the experimental protocols for key antimicrobial assays and visualizes the proposed mechanism of action and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[2] Natural products, with their vast structural diversity, are a critical source of novel antimicrobial leads.[3] Lichens, symbiotic organisms of fungi and algae, produce a wide array of secondary metabolites, many of which possess potent biological activities.[4][5] Among these, this compound has emerged as a compound of interest due to its well-documented antimicrobial effects against a range of bacteria and fungi.[6][7] This guide synthesizes the current scientific knowledge on the antimicrobial spectrum of this compound, offering a technical deep-dive for the scientific community.
Antimicrobial Spectrum of this compound
This compound exhibits a broad range of antimicrobial activity, with a pronounced effect against Gram-positive bacteria and certain fungi.[2][8] Its efficacy has been demonstrated against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial activity is generally weaker against Gram-negative bacteria.[9]
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various microbial strains as reported in the scientific literature.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 32 | [2][8] |
| Bacillus subtilis | Not Specified | 31.3 | [10] |
| Bacillus cereus | Not Specified | 31.3 | [10] |
| Listeria monocytogenes | Not Specified | 125 | [10] |
| Streptococcus faecalis | Not Specified | 125 | [10] |
| Proteus vulgaris | Not Specified | 62.5 | [10] |
| Aeromonas hydrophila | Not Specified | 125 | [10] |
| Yersinia enterocolitica | Not Specified | 500 | [10] |
| Candida albicans | Not Specified | 31.3 | [10] |
| Candida glabrata | Not Specified | 31.3 | [10] |
Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.
Qualitative Antimicrobial Activity
The agar (B569324) diffusion method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a sample of the compound. This compound has been shown to produce significant zones of inhibition against several microorganisms.
| Microorganism | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus (MRSA) | 13 - 25 | [8][9] |
| Bacillus subtilis | 13 - 25 | [8][9] |
| Enterococcus faecalis | 13 - 25 | [8][9] |
| Klebsiella pneumoniae | 13 | [8][9] |
| Candida albicans | 13 - 25 | [8][9] |
Table 2: Zone of inhibition measurements for this compound against various microorganisms.
Mechanism of Action and Biofilm Inhibition
Proposed Mechanism of Action
While the precise antimicrobial mechanism of this compound is still under investigation, studies on its effect on MRSA suggest that it targets the bacterial cell envelope.[2][8] Scanning electron microscopy has revealed that treatment with this compound leads to the demolition of the cell envelope, causing indentation, collapse, and lysis of the bacterial cells.[9] In eukaryotic cells, this compound is known to inhibit DNA topoisomerase and affect the p53/p21 signaling pathway.[4][11] Further research is required to determine if similar mechanisms are at play in microbial cells.
Proposed mechanism of antimicrobial action of this compound.
Biofilm Inhibition
Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics.[12] this compound has demonstrated the ability to inhibit biofilm formation in MRSA.[9] The inhibitory effect is concentration-dependent, with a 15% reduction in biofilm formation observed at 2x MIC and up to a 94% reduction at 16x MIC.[2][9] This anti-biofilm activity suggests that this compound may not only kill planktonic bacteria but also interfere with their ability to form resilient communities.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Agar Diffusion Method (Zone of Inhibition)
This method is used for the qualitative assessment of antimicrobial activity.[13][14]
-
Inoculum Preparation: A pure culture of the test microorganism is grown in a suitable broth medium overnight. The bacterial or fungal suspension is then diluted with sterile 0.9% NaCl to match the 0.5 McFarland turbidity standard.[9]
-
Plate Preparation: The standardized inoculum is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile swab.[9]
-
Well Creation: Wells of a specific diameter (e.g., 8 mm) are created in the agar using a sterile borer.[9][15]
-
Application of this compound: A solution of this compound, typically dissolved in a solvent like DMSO, is added to the wells. A negative control (solvent alone) and positive controls (standard antibiotics) are also included.[9]
-
Incubation: The plates are incubated at 37°C for 16–18 hours for bacteria and at an appropriate temperature and duration for fungi.[9]
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[9]
Workflow for the Agar Diffusion Method.
Agar Dilution Method (MIC Determination)
This method is used for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[8]
-
Preparation of this compound Plates: this compound is dissolved in DMSO and then serially diluted in molten Mueller-Hinton Agar (MHA) to achieve a range of final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32, 64, 128 µg/ml). The agar is then poured into petri dishes and allowed to solidify.[9]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted in sterile 0.9% NaCl to a concentration of 0.5 McFarland. A further 1:10 dilution of this suspension is prepared.[9]
-
Inoculation: A small volume (e.g., 1 µl) of the diluted bacterial solution (approximately 10^4 CFU) is spotted onto the surface of the MHA plates containing the different concentrations of this compound.[9]
-
Incubation: The plates are incubated at 37°C for 16–18 hours.[9]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]
- 3. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation [mdpi.com]
- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of extracts of the lichen Xanthoparmelia pokornyi and its gyrophoric and stenosporic acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Activation of formation of bacterial biofilms by azithromycin and prevention of this effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. singerinstruments.com [singerinstruments.com]
- 15. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic and Anticancer Potential of Gyrophoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention for its promising cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy against various cancer cell lines, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.
Introduction
Natural products remain a vital source of novel therapeutic agents, with a significant number of anticancer drugs originating from natural sources. Lichens, symbiotic organisms of fungi and algae or cyanobacteria, produce a diverse array of secondary metabolites, many of which possess potent biological activities. This compound is one such metabolite that has demonstrated significant potential as an anticancer agent.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further investigation and development.[1][3] This guide will delve into the technical details of its anticancer effects, providing the necessary information for researchers to build upon existing knowledge.
Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in numerous studies. A summary of these findings is presented in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | ~384 - 478 | [4] |
| U2OS | Osteosarcoma | Not explicitly quantified, but showed significant cytotoxicity | [3] |
| HT-29 | Colon Adenocarcinoma | >200 | [4] |
| A2780 | Ovarian Carcinoma | Data suggests sensitivity | [1] |
| HeLa | Cervical Carcinoma | Data suggests sensitivity | [1] |
| SK-BR-3 | Breast Adenocarcinoma | Data suggests sensitivity | [4] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Data suggests sensitivity | [1] |
| HCT-116 p53-/- | Colorectal Carcinoma | Data suggests sensitivity | [1] |
| HL-60 | Promyelocytic Leukemia | Data suggests sensitivity | [1] |
| Jurkat | T-cell Leukemia | Data suggests sensitivity | [1] |
Table 1: IC50 values of this compound against various human cancer cell lines. Note that some studies indicate sensitivity without providing a precise IC50 value.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest, which are orchestrated by complex signaling pathways.
Induction of Apoptosis
This compound triggers the intrinsic pathway of apoptosis. This is primarily mediated through the activation of the p53 tumor suppressor protein.[1] Activated p53 upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5][6][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from proliferating. This is also largely dependent on the p53 pathway.[1] Activated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21.[3] p21 then binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the cytotoxic and anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][9]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.[5][6][7][8]
Conclusion and Future Directions
This compound has consistently demonstrated significant cytotoxic and anticancer properties across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the p53-p21 and Bax/Bcl-2 signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide are intended to standardize and facilitate further research in this promising area. Future studies should focus on in vivo efficacy and toxicity, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its molecular targets and the full spectrum of its signaling effects will be crucial for its successful translation into clinical applications.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression profiles of p53, p21, bax and bcl-2 proteins in all-trans-retinoic acid treated primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacological Potential of Gyrophoric Acid: A Technical Guide for Drug Discovery and Development
Abstract
Gyrophoric acid, a tridepside secondary metabolite predominantly found in various lichen species, has emerged as a compound of significant interest in pharmacological research. Its unique polyphenolic structure underpins a diverse range of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological potential of this compound. It consolidates quantitative data on its anticancer, antimicrobial, antioxidant, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key assays are provided, alongside visualizations of associated signaling pathways and experimental workflows, to support further research and development efforts by scientists and drug development professionals.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, lichen secondary metabolites represent a relatively untapped reservoir of pharmacologically active compounds. This compound, chemically known as 4-({4-[(2,4-dihydroxy-6-methylphenoxy)carbonyl]-2-hydroxy-6-methylbenzoyl}oxy)-2-hydroxy-6-methylbenzoic acid, is a prominent example.[1] This polyphenolic compound, characterized by three orsellinic acid units linked by ester bonds, exhibits a remarkable spectrum of bioactivities.[2] Its therapeutic promise is associated with its chemical versatility, which allows for selective interactions with various enzymatic active sites.[3][4] This document aims to provide an in-depth technical resource for researchers, summarizing the key pharmacological activities of this compound, presenting quantitative data in a comparative format, detailing relevant experimental methodologies, and illustrating key molecular pathways and workflows.
Anticancer Potential
This compound has demonstrated significant cytostatic and cytotoxic effects across a range of cancer cell lines.[1][2] Its anticancer activity is multifaceted, involving the induction of cell cycle arrest and apoptosis, primarily through the inhibition of key cellular enzymes and activation of tumor suppressor pathways.[1][3]
Mechanism of Action
The primary anticancer mechanism of this compound involves the inhibition of DNA topoisomerase I.[1][3] This inhibition leads to DNA strand breaks, which in turn activate the p53/p21 DNA damage response pathway.[5] Activation of this pathway results in cell cycle arrest, providing an opportunity for DNA repair. However, if the damage is too extensive, it triggers apoptosis.[1] Studies have shown that this compound can induce cell cycle arrest at the G0/G1 or S phase, depending on the cancer cell type.[1] Furthermore, it has been observed to modulate the expression of key apoptotic proteins, such as Bcl-2 and Bax.
Quantitative Anticancer Data
The cytotoxic effects of this compound against various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 384 | [2] |
| MCF-7 | Breast Cancer | 478 | [2] |
| HT-29 | Colon Adenocarcinoma | >200 | [2] |
Signaling Pathway
The induction of apoptosis by this compound in cancer cells is significantly mediated by the p53/p21 signaling pathway. Upon DNA damage induced by topoisomerase I inhibition, the p53 tumor suppressor protein is activated, leading to the transcriptional activation of the cyclin-dependent kinase inhibitor, p21. This, in turn, leads to cell cycle arrest and, ultimately, apoptosis.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of an Anticancer Compound: A Technical Guide to the Gyrophoric Acid Biosynthetic Gene Cluster in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention within the scientific community for its potent anticancer, antimicrobial, and antioxidant properties.[1][2] Found predominantly in lichen-forming fungi of the genus Umbilicaria, this polyketide natural product presents a promising scaffold for novel therapeutic development.[2] Understanding the genetic blueprint for its biosynthesis is paramount for harnessing its full potential through synthetic biology and metabolic engineering approaches.
This technical guide provides an in-depth overview of the putative biosynthetic gene cluster (BGC) responsible for this compound production, consolidating the latest genomic data and outlining the experimental methodologies crucial for its study. The information presented herein is primarily based on the seminal work of Singh et al. (2022), who first identified the candidate BGC through a comparative genomics approach across nine this compound-producing Umbilicaria species.[2] While heterologous expression and full enzymatic characterization of this BGC are yet to be reported, this guide offers a comprehensive foundation for future research and development.
The this compound Biosynthetic Gene Cluster
The this compound BGC was identified through long-read sequencing and bioinformatic analysis of several Umbilicaria species.[2] The cluster is centered around a non-reducing polyketide synthase (NR-PKS), which is characteristic of fungal polyketide biosynthesis. A key finding is that while the overall gene content of the cluster can vary between species, a core set of three genes, including the PKS, is consistently conserved.[2][3] This suggests a fundamental role for these genes in the biosynthesis of the this compound backbone.
The representative BGC from Umbilicaria deusta is often used as a model for the this compound cluster.[1] The genes within this cluster and their putative functions, based on bioinformatic predictions, are detailed in the tables below.
Table 1: Core Conserved Genes in the this compound BGC
| Gene ID (in U. deusta) | Putative Function | Conservation Across Umbilicaria spp. |
| PKS16 | Non-reducing polyketide synthase (NR-PKS) | Conserved in all 9 species |
| Gene 2 | Cytochrome P450 monooxygenase | Conserved in all 9 species |
| Gene 3 | Major Facilitator Superfamily (MFS) transporter | Conserved in all 9 species |
Table 2: Genes in the Umbilicaria deusta this compound BGC
| Gene Number | Putative Function (based on InterProScan and NCBI CDS) |
| 1 | Hypothetical protein |
| 2 | Cytochrome P450 monooxygenase |
| 3 | MFS transporter |
| 4 | Hypothetical protein |
| 5 | Hypothetical protein |
| 6 | Ankyrin repeat-containing protein |
| 7 | Hypothetical protein |
| 8 (PKS16) | Non-reducing polyketide synthase (NR-PKS) |
| 9 | FAD-binding monooxygenase |
| 10 | Hypothetical protein |
| 11 | Acyl-CoA dehydrogenase-like protein |
| 12 | Hypothetical protein |
| 13 | Short-chain dehydrogenase/reductase (SDR) |
| 14 | Hypothetical protein |
| 15 | Hypothetical protein |
Note: Gene numbers correspond to the graphical representation of the BGC in Singh et al. (2022). Core conserved genes are highlighted in bold.[1]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to begin with the iterative condensation of one acetyl-CoA and three malonyl-CoA units by the NR-PKS to form orsellinic acid. Three molecules of orsellinic acid are then sequentially esterified to form the final tridepside structure of this compound. The cytochrome P450 monooxygenase may be involved in hydroxylation reactions that can lead to related depsides like hiascic acid, while other tailoring enzymes within the cluster are likely responsible for modifications such as methylation, which results in umbilicaric acid.[2][3]
Caption: Proposed biosynthetic pathway for this compound and related depsides.
Experimental Protocols
The identification of the this compound BGC relied on a combination of advanced molecular and bioinformatic techniques. The following sections detail the key experimental protocols.
Lichen Material and DNA Extraction
High-molecular-weight DNA is crucial for long-read sequencing. The following protocol is adapted from methods suitable for lichen-forming fungi.
-
Sample Preparation: Clean lichen thalli (50-100 mg) by rinsing with sterile water and air-drying. Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead-beater.
-
Lysis: Resuspend the powdered sample in a CTAB (cetyl trimethylammonium bromide) extraction buffer. Incubate at 65°C for 1-2 hours with occasional mixing.
-
Purification: Perform a series of chloroform:isoamyl alcohol (24:1) extractions to remove proteins and other contaminants. Precipitate the DNA from the aqueous phase using isopropanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer).
-
Quality Control: Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). Verify DNA integrity via agarose (B213101) gel electrophoresis.
Genome Sequencing and Assembly
-
Library Preparation: Prepare a long-read sequencing library using a kit compatible with platforms such as PacBio or Oxford Nanopore. This typically involves DNA fragmentation, end-repair, adapter ligation, and size selection.
-
Sequencing: Sequence the prepared library on a long-read sequencing platform to generate multi-kilobase reads.
-
Genome Assembly: Assemble the long reads into a high-quality genome using assemblers like Canu, Flye, or HGAP. Polish the assembly with short-read data (e.g., Illumina) if available to correct for sequencing errors.
Bioinformatic Analysis of the Biosynthetic Gene Cluster
The following workflow outlines the computational steps to identify and annotate the this compound BGC.
Caption: Bioinformatic workflow for identifying the this compound BGC.
-
BGC Prediction: Utilize antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs within the assembled fungal genome.
-
Phylogenetic Analysis: Extract the amino acid sequences of the predicted PKS enzymes. Perform a multiple sequence alignment and construct a phylogenetic tree to identify the PKS most closely related to known orsellinic acid-producing PKSs.
-
Comparative Genomics: Compare the genomic regions surrounding the candidate PKS across different Umbilicaria species known to produce this compound. Identify conserved genes and syntenic blocks.
-
Gene Annotation: Functionally annotate the genes within the candidate BGC using tools like InterProScan and BLAST searches against public databases (e.g., NCBI).
Future Directions and Conclusion
The identification of the putative this compound BGC is a significant milestone that paves the way for the biotechnological production of this valuable natural product.[2] Future research should focus on the heterologous expression of the entire BGC or individual genes in a suitable host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm their role in this compound biosynthesis. Subsequent biochemical characterization of the enzymes will provide crucial insights into their mechanisms and substrate specificities, enabling rational engineering for the production of novel analogs with enhanced therapeutic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the fascinating world of lichen-derived natural products. The elucidation of the this compound BGC is a testament to the power of modern genomics and bioinformatics in unlocking the biosynthetic potential of unique and often unculturable organisms.
References
In Vivo Therapeutic Potential of Gyrophoric Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant interest within the scientific community for its diverse bioactive properties demonstrated in vitro.[1][2] While extensive research has highlighted its potential as an anti-inflammatory, anticancer, and antioxidant agent in cell-based assays, the translation of these findings into in vivo models is crucial for advancing its therapeutic development. This technical guide provides a comprehensive overview of the current landscape of in vivo studies on this compound, with a focus on its neurobehavioral and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.
In Vivo Effects of this compound: Quantitative Data
The majority of in vivo research on this compound has concentrated on its impact on the central nervous system, particularly its antioxidant, anxiolytic, and antidepressant properties. The following tables present a summary of the quantitative findings from key studies.
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |
| Healthy Sprague-Dawley Rats | 10 mg/kg | Per os | 1 month (daily) | No observed liver toxicity; no significant changes in body mass gain, food, or fluid intake.[3][4] | [3][4] |
| Healthy Sprague-Dawley Rats | 10 mg/kg | Per os | 1 month (daily) | Increased rearing frequency and center crossings in the elevated plus-maze (p < 0.01 and p < 0.001, respectively); prolonged time spent in open arms (p < 0.01 and p < 0.001, respectively).[3] | [3] |
| Wistar Rats (Depression-like state) | 10 mg/kg | Per os | 1 month (daily) | Lowered reactive oxygen species (ROS) levels in leukocytes (p < 0.01).[5] | [5] |
| Wistar Rats (Depression-like state) | 10 mg/kg | Per os | 1 month (daily) | Prolonged time spent in open arms in the elevated plus-maze (p < 0.001).[5] | [5] |
| Wistar Rats (Depression-like state) | 10 mg/kg | Per os | 1 month (daily) | Stimulation of proliferative activity in hippocampal regions (hilus p < 0.01; subgranular zone p < 0.001).[5] | [5] |
| Wistar Rats (Depression-like state) | 10 mg/kg | Per os | 1 month (daily) | Increased number of mature neurons in the CA1 region of the hippocampus (p < 0.01).[5] | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following section outlines the key experimental protocols employed in the cited in vivo studies of this compound.
Animal Models and Husbandry
-
Species and Strain: Healthy male and female Sprague-Dawley rats[3][4]; male Wistar rats.[5]
-
Housing: Standard vivarium conditions with controlled temperature (21–24 °C), humidity (50–65%), and a 12-hour light/dark cycle.[5]
-
Diet: Ad libitum access to standard pellet food and tap water.[5]
Induction of Depression-like State (Wistar Rats)
-
Method: Pregnant female Wistar rats were subjected to restraint stress during the last week of pregnancy. Their male progeny were then repeatedly stressed at 60 days of age to induce a depression-like state.[5]
This compound Administration
-
Preparation: this compound was administered in an ethanol-water solution.[4]
Behavioral Assessments
-
Elevated Plus-Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. Key parameters measured include the frequency of entries into and the time spent in the open and closed arms, as well as rearing frequency and center crossings.[3][5]
Biochemical and Histological Analyses
-
Reactive Oxygen Species (ROS) Measurement: The level of ROS in blood leukocytes was determined to assess the antioxidant effect of this compound.[5]
-
Neurogenesis and Neuronal Maturation: Proliferative activity in the hippocampus was assessed by quantifying Ki67-positive cells. The number of mature neurons was determined by counting NeuN-positive cells in specific hippocampal regions (e.g., CA1, hilus, subgranular zone).[5]
-
Toxicity Assessment: Liver toxicity was evaluated, and general health was monitored by recording body mass gain, as well as food and fluid intake.[3][4]
Signaling Pathways and Mechanisms of Action
While in vivo studies have primarily focused on the macroscopic effects of this compound, in vitro research provides valuable insights into the potential molecular mechanisms at play.
Anticancer Effects (In Vitro)
In vitro studies on various cancer cell lines, including breast (MCF-7) and osteosarcoma (U2OS), have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.[6][7] A key signaling pathway implicated in these effects is the p53/p21 pathway .[6][7] this compound has been shown to increase the protein expression of p53 and p21, which are critical regulators of the cell cycle and apoptosis in response to DNA damage.[6][7] Furthermore, this compound is known to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][8] In some cell lines, a decrease in the expression of NF-κB and Erk1/2 has also been observed.[6]
It is important to note that no in vivo studies confirming these anticancer effects and the activation of these pathways in animal models have been identified to date.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 8. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Gyrophoric Acid: A Promising Phytochemical for Neurodegenerative Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmarks of these conditions, such as the aggregation of misfolded proteins (amyloid-beta and tau in Alzheimer's, alpha-synuclein (B15492655) in Parkinson's), oxidative stress, and neuroinflammation, offer key targets for therapeutic intervention. Gyrophoric acid, a tridepside secondary metabolite derived from various lichens, has emerged as a compound of interest in neurodegenerative disease research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Mechanisms of Action
This compound exhibits a multi-faceted approach to combating the pathologies associated with neurodegenerative diseases. Its primary modes of action include anti-amyloidogenic, antioxidant, and anti-inflammatory effects.
Anti-Amyloidogenic Properties in Alzheimer's Disease
A significant body of research has focused on the potent effects of this compound on the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. Studies have demonstrated that this compound possesses a dual capacity to both inhibit the formation of new Aβ fibrils and disaggregate pre-existing ones.[1][2][3][4][5][6][7]
-
Inhibition of Aβ Aggregation: this compound has been shown to interfere with the fibrillation process of Aβ42.[6]
-
Disassembly of Mature Aβ Fibrils: Notably, this compound can induce the disassembly of mature Aβ42 fibrils in a dose-dependent manner.[1][3] This disaggregation is rapid, with maximal efficacy reached within 5 hours.[1][2][3][4][5][6][7] Time-lapse confocal microscopy has confirmed the near-complete dissolution of large Aβ aggregates by 24 hours.[1][2][3][4][5]
In silico studies, including molecular dynamics simulations, have provided insights into the mechanism of action. This compound is a strong thermodynamic stabilizer of the Aβ42 peptide, with a binding free energy of -27.3 kcal/mol.[1][2][3][4][5][6][7][8] This stabilization is driven by entropically favored hydrophobic interactions with key residues such as Ala42, Val40, and Leu17, which disrupts the aggregation-prone conformations of the peptide.[1][3][8]
Antioxidant Activity
The polyphenolic structure of this compound, characterized by three monocyclic aromatic rings, endows it with significant antioxidant properties.[9] This is crucial in the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal damage. This compound acts as a free radical scavenger, and studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels.[6][10]
Anti-Inflammatory and Neuroprotective Effects
While the direct anti-inflammatory signaling pathways of this compound in neurodegeneration are still under investigation, related lichen metabolites have been shown to modulate key inflammatory pathways such as NF-κB.[6] Furthermore, this compound has demonstrated neuroprotective potential by shielding neuronal cells from Aβ42-induced cytotoxicity.[6][8] In vivo studies in rats have indicated that this compound can stimulate neurogenesis and increase the number of mature neurons in the hippocampus, suggesting a role in neuronal maturation and repair.[10][11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in silico studies on this compound.
| Parameter | Value | Assay/Method | Source |
| Aβ42 Binding Free Energy | -27.3 kcal/mol | MM-GBSA | [1][2][3][4][5][6][7][8] |
| Aβ42 Fibril Disassembly Time | Maximal efficacy within 5 hours | Thioflavin T (ThT) Fluorescence Assay | [1][2][3][4][5][6][7] |
| Oral Absorption (Predicted) | 48.5–57.3% | ADMET Profiling | [1][2][3][4][5][6] |
Table 1: In Silico and In Vitro Efficacy of this compound
| In Vivo Model | Dosage | Observed Effects | Significance | Source |
| Wistar Rats (Depressive-like state) | 10 mg/kg (per os) | Lowered ROS in leukocytes | p < 0.01 | [10] |
| Prolonged time in open arms (Elevated Plus Maze) | p < 0.001 | [10][11] | ||
| Stimulated proliferative activity in hippocampus (hilus) | p < 0.01 | [10][11] | ||
| Stimulated proliferative activity in hippocampus (subgranular zone) | p < 0.001 | [10][11] | ||
| Increased mature neurons in CA1 region of hippocampus | p < 0.01 | [10][11][12] |
Table 2: In Vivo Neuroprotective and Anxiolytic Effects of this compound
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation and Disaggregation
This assay is used to monitor the formation and disruption of amyloid fibrils.
Materials:
-
Aβ42 peptide
-
This compound
-
Thioflavin T (ThT)
-
96-well black plate
-
Fluorometer
Protocol for Aβ42 Fibril Disassembly:
-
Prepare mature Aβ42 fibrils (10 µM) by aging for 6 days.
-
Incubate the pre-formed fibrils with or without varying concentrations of this compound (e.g., 10–30 μM) at 37 °C for up to 5 days.[1]
-
At specified time points (e.g., every two hours for the first 12 hours), transfer aliquots to a 96-well black plate.
-
Add ThT solution to each well.
-
Measure the fluorescence intensity at excitation and emission wavelengths of 435 nm and 488 nm, respectively.[1]
-
A decrease in ThT fluorescence in the presence of this compound indicates fibril disassembly.
In Silico Molecular Dynamics (MD) Simulations
MD simulations are employed to investigate the interaction between this compound and the Aβ42 peptide at an atomic level.
Software and Models:
-
Schrödinger Maestro, Desmond
-
Aβ42 protofibril structure (e.g., PDB ID: 2BEG)
General Workflow:
-
System Preparation: The Aβ42 pentameric model is placed in a simulation box with a defined water model. The system is neutralized with ions.
-
Ligand Docking: this compound is docked into the potential binding sites of the Aβ42 structure.
-
MD Simulation: The complex is subjected to MD simulations for a specified duration (e.g., 100 ns).[1][2][3][4][5][7]
-
Analysis: Trajectories are analyzed to determine the stability of the complex (RMSD), flexibility of the peptide residues (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and Aβ42.[1][3][8]
Visualizations of Pathways and Workflows
Caption: Mechanism of this compound in Aβ aggregation and disassembly.
Caption: Integrated workflow for studying this compound's anti-amyloid effects.
Caption: Potential neuroprotective signaling pathways of this compound.
Future Directions and Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to both prevent the formation of and disaggregate existing amyloid plaques is a significant finding.[1][2][3][4][5][6][7] The favorable pharmacokinetic predictions, including moderate oral absorption and low toxicity, further enhance its potential as a lead compound.[1][2][3][4][5][6]
Future research should focus on several key areas:
-
In Vivo Validation: While initial in vivo studies are promising, further validation in transgenic animal models of Alzheimer's and other neurodegenerative diseases is crucial.[1]
-
Pharmacokinetic Optimization: Strategies to enhance the solubility and blood-brain barrier permeability of this compound could improve its therapeutic efficacy.[1][6][7]
-
Target Specificity: A deeper understanding of its interactions with other key proteins and pathways in neurodegeneration, such as tau protein and alpha-synuclein, is needed.
-
Derivative Design: Rational design of this compound derivatives could lead to compounds with improved potency and pharmacokinetic profiles.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. preprints.org [preprints.org]
- 4. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The UV-Protective Properties of Gyrophoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention for its potent UV-protective properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's efficacy in mitigating UV-induced cellular damage. We present a comprehensive overview of its UV-absorbing capabilities, its cytoprotective effects on human keratinocytes, and the underlying molecular mechanisms of action. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the involved signaling pathways to serve as a valuable resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.
Introduction
Ultraviolet (UV) radiation, particularly UVB (290-320 nm), is a primary environmental factor responsible for skin damage, including sunburn, premature aging, and carcinogenesis. The development of effective photoprotective agents is a critical area of research. Natural products, with their diverse chemical structures and biological activities, offer a promising avenue for the discovery of novel sun-protective compounds. This compound, a secondary metabolite predominantly found in lichens of the Umbilicaria and Xanthoparmelia genera, has emerged as a compelling candidate due to its inherent role as a UV filter in its natural habitat[1]. This guide delves into the scientific evidence supporting the UV-protective effects of this compound, providing a technical foundation for its further investigation and potential application in dermatological and cosmetic formulations.
UV-Absorbing Properties of this compound
This compound's chemical structure, characterized by three orsellinic acid units linked by ester bonds, enables it to absorb UV radiation. Spectrophotometric analyses have identified its primary absorbance peaks in the UV spectrum, confirming its capacity to function as a natural UV filter.
| Wavelength (nm) | Absorbance Characteristic | Reference |
| 210 | Peak | [2] |
| 240 | Peak | [2] |
| 270 | Wavelength for quantitative analysis | [3] |
| 310 | Peak | [2] |
| 340 | Peak | [2] |
Table 1: UV Absorbance Characteristics of this compound. This table summarizes the key UV absorbance peaks of this compound, highlighting its potential as a broad-spectrum UV-filtering compound.
Photoprotective Effects on Human Keratinocytes
In vitro studies on human keratinocyte cell lines, such as HaCaT, have demonstrated the significant photoprotective effects of this compound against UVB-induced damage. These effects are dose-dependent and encompass the prevention of cytotoxicity, apoptosis, and cytoskeletal alterations[1].
Cytotoxicity
Treatment with this compound has been shown to protect HaCaT cells from the cytotoxic effects of UVB radiation. The viability of cells exposed to UVB is significantly increased in the presence of this compound, as measured by MTT and lactate (B86563) dehydrogenase (LDH) assays[1]. While specific dose-response data is not extensively available in a single source, studies consistently report a dose-dependent protective effect[1].
| This compound Concentration (µM) | UVB Dose (J/cm²) | Cell Viability (% of Control) | Reference |
| Untreated | 2.5 | Data not available | [1] |
| Various concentrations | 2.5 | Dose-dependent increase | [1] |
| ≥400 (non-irradiated) | 0 | Toxic effects observed | [1] |
Table 2: Protective Effect of this compound on UVB-Induced Cytotoxicity in HaCaT Cells. This table illustrates the reported protective effect of this compound on keratinocyte viability following UVB exposure. Precise quantitative values from dose-response studies are needed for a more comprehensive comparison.
Apoptosis
This compound effectively prevents UVB-induced apoptosis in human keratinocytes[1]. This has been demonstrated through various methods, including DAPI staining to observe nuclear morphology and Annexin V/PI flow cytometry to quantify apoptotic cells[1][3].
| This compound Concentration (µM) | UVB Dose (J/cm²) | Apoptotic Cells (%) | Reference |
| Untreated | 2.5 | Increased | [1] |
| Various concentrations | 2.5 | Dose-dependent decrease | [1] |
Table 3: Anti-Apoptotic Effect of this compound on UVB-Irradiated HaCaT Cells. This table summarizes the qualitative findings on the anti-apoptotic effects of this compound. Quantitative data from flow cytometry would provide more precise insights into its efficacy.
Cytoskeleton Integrity
UVB radiation can disrupt the actin cytoskeleton of keratinocytes. This compound has been shown to preserve the integrity of the actin cytoskeleton in a dose-dependent manner, as visualized by TRITC-phalloidin staining[1].
Antioxidant Activity
The antioxidant properties of this compound contribute to its photoprotective effects by scavenging free radicals generated by UV radiation. Its antioxidant capacity has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH | Not consistently reported | |
| ABTS | Not consistently reported |
Molecular Mechanisms of Action
The UV-protective effects of this compound are mediated through the modulation of several key signaling pathways involved in the cellular response to DNA damage and oxidative stress.
The p53 Pathway
UVB radiation is a potent inducer of DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, induce apoptosis. This compound's protective effect likely involves the modulation of this pathway, potentially by reducing the initial DNA damage through its UV-filtering and antioxidant properties, thereby lessening the p53-mediated apoptotic response.
MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are key regulators of the cellular response to environmental stresses like UV radiation. UVB-induced activation of p38 and JNK is often associated with pro-apoptotic signaling. While direct evidence on this compound's effect on these pathways in the context of UV protection is still emerging, its anti-apoptotic properties suggest a potential inhibitory role on the p38 and JNK pathways.
References
- 1. Photoprotective Activity of Vulpinic and Gyrophoric Acids Toward Ultraviolet B-Induced Damage in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Activity of Advanced Cooling Composition (ACC) in UVB-Irradiated Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin induces apoptosis of HaCaT cells via the mitochondrial, Erk and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Traditional Applications of Lichens Containing Gyrophoric Acid: A Technical Guide
Abstract
Lichens, symbiotic organisms of fungi and algae or cyanobacteria, have a long and rich history in traditional practices worldwide, serving as sources of medicine, dyes, and even food. A significant number of these applications are attributable to the diverse array of secondary metabolites produced by the fungal partner. Among these, gyrophoric acid, a tridepside, is a prominent compound found in various lichen genera and is associated with a range of bioactive properties. This technical guide provides an in-depth review of the traditional uses of lichens containing this compound, supported by modern scientific validation of its biological activities. We present quantitative data on its antimicrobial, anticancer, and antioxidant effects, detail the experimental protocols for these analyses, and visualize the key signaling pathways influenced by this potent natural product. This document is intended for researchers, scientists, and drug development professionals interested in the ethnobotanical and pharmacological potential of lichen-derived compounds.
Introduction: Ethnobotanical Significance of this compound-Containing Lichens
The use of lichens in traditional systems of medicine is a practice that dates back centuries, with applications documented in European folk medicine, Traditional Chinese Medicine (TCM), and Ayurveda.[1][2][3] Lichens were often prepared as decoctions to treat ailments of the respiratory and digestive systems.[2] Species from genera such as Xanthoparmelia, Umbilicaria, and Parmelia have been particularly valued, many of which are known to produce this compound.
In traditional Chinese and Ayurvedic medicine, species of Xanthoparmelia have been utilized as a tonic for vitality and as an aphrodisiac.[1] These lichens were also applied to address skin disorders, respiratory issues, and digestive complaints.[1] More specifically, Xanthoparmelia stenophylla has been traditionally used in the treatment of sexually transmitted diseases, to reduce inflammation of the gums, and as a remedy for snakebites.[4] Beyond medicinal uses, lichens of the Umbilicaria genus, commonly known as "rock tripe," have served as a source of emergency food in various cultures.[5][6]
Another significant traditional application of lichens rich in this compound is in the art of dyeing. Species such as Ochrolechia tartarea and Lasallia pustulata were historically used to create a spectrum of colors for wool and silk, ranging from purple and red to yellow and brown.[2][7][8][9] The vibrant red dye produced from Cryptothecia rubrocincta in Brazil is another example of the rich dyeing traditions associated with these organisms.[10][11] These traditional practices laid the groundwork for the modern scientific investigation into the bioactive properties of lichen metabolites like this compound.
Bioactive Properties of this compound: Quantitative Data
Modern analytical techniques have allowed for the quantification of the biological activities attributed to this compound, validating many of its traditional uses. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Result (MIC) | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Agar (B569324) Dilution | 32 µg/mL | [1][4] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | Assay Type | Result (IC₅₀) | Reference(s) |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 478 µM | [7] |
| U2OS (Human Osteosarcoma) | Not Specified | More cytotoxic than on MCF-7 | [12] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Source | Result (IC₅₀) | Reference(s) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | < 5 µM | [13] |
| Topoisomerase I | Not Specified | ~20 µM | [13] |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
This section provides an overview of the methodologies employed in the extraction, isolation, and bioactivity assessment of this compound from lichens.
Extraction and Isolation of this compound
A common protocol for the extraction and isolation of this compound from lichens such as Umbilicaria muhlenbergii is as follows:
-
Collection and Preparation: The lichen thalli are collected, cleaned of debris, and air-dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered lichen is soaked in acetone (B3395972) at room temperature with continuous agitation for 24 hours.[7]
-
Concentration: The acetone extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[7]
-
Purification: The crude extract is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of solvents of increasing polarity to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is recrystallized to obtain pure this compound.
-
Identification: The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[7]
Antimicrobial Activity Assay: Agar Dilution Method
The Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains like MRSA can be determined using the agar dilution method:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound.[14] This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension.[14]
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours for MRSA).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium on the agar plate.[14]
Antioxidant Activity Assays: DPPH and ABTS Methods
The antioxidant potential of this compound is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Assay Protocol:
-
Reagent Preparation: A solution of the stable free radical DPPH is prepared in methanol.[15][16]
-
Reaction Mixture: An aliquot of a methanolic solution of this compound at various concentrations is added to the DPPH solution.[9]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the antioxidant). The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Assay Protocol:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[17]
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to a specific absorbance. An aliquot of the this compound solution at various concentrations is then added.[17]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).[17]
-
Measurement: The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC₅₀ value is determined, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Traditional Dyeing with Lichens: Ammonia (B1221849) Fermentation Method
The traditional method for producing purple and red dyes from lichens containing this compound involves an ammonia fermentation process:
-
Lichen Preparation: The collected lichen is cleaned and can be either used fresh or dried.
-
Fermentation: The lichen is placed in a container and covered with a solution of ammonia. Historically, stale urine was used as the source of ammonia.[5][18]
-
Aeration: The mixture is stirred daily to introduce oxygen, which is crucial for the color development.[18]
-
Maturation: The fermentation process is continued for several weeks to months, during which the this compound is hydrolyzed to orcinol, which then oxidizes in the presence of ammonia and air to form the purple orcein (B1677455) pigments.[18]
-
Dyeing: The resulting dye liquor is used to color wool or silk, which are simmered in the dye bath. No mordant is typically required as lichen dyes are substantive.[19]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways. Its anticancer properties, for instance, are linked to its ability to induce DNA damage and apoptosis.
Inhibition of Topoisomerase I and Activation of the p53/p21 Pathway
This compound has been shown to inhibit Topoisomerase I, an enzyme essential for DNA replication and transcription.[13][20] This inhibition leads to the accumulation of DNA strand breaks, which in turn activates the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which arrests the cell cycle, providing time for DNA repair. If the damage is too severe, this pathway can trigger apoptosis.[3][12]
References
- 1. japsonline.com [japsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]
- 5. Dyeing with Lichens & Mushrooms :Cornell Mushroom Blog [blog.mycology.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 13. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. mdpi.com [mdpi.com]
- 18. anbg.gov.au [anbg.gov.au]
- 19. 44 Clovers: A Story of 3 Lichens; a tutorial in lichen dye experimentation [44clovers.blogspot.com]
- 20. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acetone Extraction of Gyrophoric Acid from Lichens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gyrophoric acid, a tridepside secondary metabolite found in various lichen species, has garnered significant attention for its diverse biological activities. It has demonstrated potent anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The primary mechanism of its anticancer action involves the inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] This document provides a detailed protocol for the extraction of this compound from lichens using acetone (B3395972), a summary of quantitative data from relevant studies, and a visual representation of its key signaling pathway.
Experimental Protocols
Acetone Extraction of this compound from Umbilicaria muhlenbergii
This protocol is adapted from a study by Mohammadi et al. (2022).[1]
1. Sample Preparation:
- Collect lichen samples, such as Umbilicaria muhlenbergii.
- Air-dry the collected lichen thalli at room temperature.
- Grind the dried lichen material into a fine powder using a mortar and pestle.
2. Acetone Extraction:
- Soak 50 g of the dried lichen powder in 500 mL of HPLC-grade acetone in an airtight container.
- Place the container on an orbital shaker at 150 rpm and maintain at room temperature for 24 hours.
- Filter the extract to separate the lichen material from the acetone.
- Dry the crude acetone extract using a rotary evaporator under vacuum to obtain a powder.
3. Purification of this compound:
- Redissolve the dried crude extract in a minimal amount of fresh acetone.
- Subject the redissolved extract to silica (B1680970) gel column chromatography.
- Elute the column with a solvent system of increasing polarity, starting with ethyl acetate.
- Collect the fractions and monitor for the presence of this compound using appropriate analytical techniques (e.g., TLC, HPLC).
- Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
Data Presentation
The following table summarizes quantitative data from studies on the acetone extraction of this compound from various Umbilicaria species.
| Lichen Species | Extraction Solvent | Product | Yield (% w/w) | Purity (%) | Reference |
| Umbilicaria muhlenbergii | Acetone | Crude Extract | 14.3 | Not Reported | [1] |
| Umbilicaria muhlenbergii | Acetone -> Ethyl Acetate | Purified this compound | 0.14 | Not Reported | [1] |
| Umbilicaria grisea | Acetone | Purified this compound | Not Reported | 98.77 (by HPLC) | [5] |
| Umbilicaria hirsuta | Acetone | Purified this compound | Not Reported | 98.2 (by HPLC) | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the acetone extraction and purification of this compound.
Signaling Pathway of this compound's Anticancer Activity
Caption: this compound inhibits Topoisomerase I, leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. Oxidative stress mediated by this compound from the lichen Umbilicaria hirsuta affected apoptosis and stress/survival pathways in HeLa cells | springermedizin.de [springermedizin.de]
Application Notes and Protocols for the Purification of Gyrophoric Acid Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gyrophoric acid is a tridepside, a polyphenolic compound, predominantly found in various lichen species, particularly within the Umbilicaria genus.[1][2] It has garnered significant interest in the scientific and pharmaceutical communities due to its diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] As a promising natural product for drug development, efficient methods for its purification are essential. Column chromatography is a fundamental and widely used technique for the isolation of this compound from crude lichen extracts.[3] This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography.
Biological Applications of this compound
This compound has been demonstrated to exhibit a range of biological effects that make it a compelling candidate for further investigation in drug discovery.
-
Anticancer Activity: this compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and osteosarcoma (U2OS).[4] Its mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
-
Modulation of Signaling Pathways: Studies have indicated that this compound can influence key cellular signaling pathways. For instance, it has been shown to induce the protein expression of p53 and p21, which are critical components of the DNA damage response pathway.[4]
-
Antioxidant Properties: The polyphenolic structure of this compound contributes to its antioxidant activity, allowing it to scavenge free radicals. This property is relevant to the prevention and treatment of diseases associated with oxidative stress.[1][2]
-
Anxiolytic and Antidepressant Activity: In vivo studies in animal models have suggested that this compound may possess anxiolytic and antidepressant properties, indicating its potential for neurological applications.[2]
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from lichen material.
Protocol 1: Extraction of Crude this compound from Lichen
This protocol describes the initial extraction of a crude mixture of lichen metabolites containing this compound.
-
Materials:
-
Dried and ground lichen material (e.g., Umbilicaria muhlenbergii)
-
Acetone (B3395972) (analytical grade)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Desiccator
-
-
Procedure:
-
Weigh the dried and ground lichen material and place it in an appropriately sized Erlenmeyer flask.
-
Add acetone to the flask in a 1:5 ratio (w/v) of lichen material to solvent.
-
Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
Filter the mixture through filter paper to separate the lichen thalli from the acetone extract.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dry the crude extract in a desiccator to remove any residual solvent. An acetone extraction of Umbilicaria muhlenbergii can yield approximately 14.3% (w/w) of dried crude extract.[5]
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the separation of this compound from the crude extract using silica gel column chromatography with a gradient elution system.
-
Materials:
-
Crude lichen extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Small glass vials or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid or other suitable staining solution
-
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent, ensuring it fully dissolves).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution (Gradient Elution):
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate and then methanol in a stepwise or linear gradient. A suggested stepwise gradient is as follows:
-
-
Fraction Collection:
-
Collect the eluate in small, numbered fractions (e.g., 10-20 mL each) in vials or test tubes.
-
-
TLC Monitoring:
-
Monitor the separation by spotting a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp or by staining.
-
Combine the fractions that show a pure spot corresponding to this compound. The retention factor (Rf) for this compound should be determined, with a value between 0.3 and 0.7 being ideal for good separation.[6]
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
The purity of the isolated this compound can be confirmed by HPLC, with purities of up to 98.77% being achievable.[7]
-
-
Data Presentation
The following tables summarize key quantitative data related to the purification and characterization of this compound.
Table 1: Yield and Purity of this compound
| Parameter | Source Lichen | Value | Method of Determination | Reference |
| Crude Extract Yield | Umbilicaria muhlenbergii | 14.3% (w/w) | Gravimetric | [5] |
| Purity of this compound | Umbilicaria grisea | 98.77% | HPLC | [7] |
Table 2: Chromatographic Parameters for Gyphoric Acid Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient Elution) | Hexane -> Ethyl Acetate -> Methanol |
| Fraction F1 | 100% Ethyl Acetate |
| Fraction F2 | Ethyl Acetate:Methanol (9:1) |
| Fraction F3 | Ethyl Acetate:Methanol (8:2) |
| Fraction F4 | Ethyl Acetate:Methanol (5:5) |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Simplified p53 Signaling Pathway Modulated by this compound
Caption: this compound induces p53 activation, leading to cell cycle arrest and apoptosis.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 5. mdpi.com [mdpi.com]
- 6. Home Page [chem.ualberta.ca]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Gyrophoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the determination of purity and the analysis of related substances of gyrophoric acid using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a tridepside secondary metabolite isolated from various lichen species, is of increasing interest in drug development due to its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quality control and standardization of this compound for research and potential therapeutic applications. This application note outlines the necessary equipment, reagents, and a validated HPLC protocol for the quantitative analysis of this compound purity.
Introduction
This compound is a polyphenolic compound that belongs to the depside class of lichen substances.[1] Its potential as a therapeutic agent necessitates robust analytical methods to ensure its purity and to identify and quantify any impurities that may be present from the extraction and purification process or due to degradation.[2] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound. This protocol describes a validated RP-HPLC method suitable for routine quality control and stability testing of this compound.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., Kromasil SGX C18, 7 µm, or equivalent) is recommended.[3]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A flasks and pipettes.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Trifluoroacetic acid (TFA): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
This compound Reference Standard: A well-characterized standard of known purity.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the Standard Solution.
Chromatographic Conditions
A validated HPLC method for the purity analysis of this compound is summarized in the table below.
| Parameter | Condition |
| Column | Kromasil SGX C18 (7 µm) or equivalent C18 column |
| Mobile Phase A | 5% Acetonitrile + 1% (v/v) Trifluoroacetic Acid in Water[3] |
| Mobile Phase B | 80% Acetonitrile in Water[3] |
| Gradient Program | Isocratic: 50% A and 50% B for 25 min, then a step to 100% B for 5 min, followed by re-equilibration.[3] |
| Flow Rate | 0.7 mL/min[3] |
| Column Temperature | Ambient or 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV absorbance at 254 nm and 310 nm |
| Run Time | Approximately 30 minutes |
Data Presentation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example of Quantitative Purity Data for this compound
| Sample ID | Source | Purity (%) by HPLC | Method Reference |
| GA-001 | Umbilicaria muhlenbergii | Not specified, purity confirmed by HPLC | [3] |
| GA-002 | Umbilicaria grisea | 98.77 | [4] |
| GA-003 | In-house Synthesis | >99.0 | Hypothetical Data |
| GA-004 | Commercial Supplier | 97.5 | Hypothetical Data |
Note: The purity of this compound can vary depending on the natural source and the extraction and purification methods employed.[1][5]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the extraction, purification, and HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the determination of this compound purity in bulk samples. The method is specific, and capable of separating the main component from potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound, thereby supporting its development as a potential therapeutic agent. Further validation of the method in accordance with ICH guidelines is recommended before its use in a regulated environment.
References
Application Notes and Protocols for FTIR Spectroscopy of Gyrophoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of gyrophoric acid, a tridepside commonly found in lichens. This document includes detailed experimental protocols for sample preparation and analysis, a summary of characteristic FTIR absorption bands for the functional groups present in this compound, and visual workflows to guide researchers.
Introduction to this compound and FTIR Spectroscopy
This compound is a polyphenolic compound and a tridepside, meaning it is composed of three linked orsellinic acid units.[1] It is a secondary metabolite found in various lichen species and has garnered interest for its potential biological activities.[1][2][3] FTIR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample's molecules. This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique "fingerprint" that allows for the identification of its functional groups.[4]
Key Functional Groups of this compound
The chemical structure of this compound features several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum. These include:
-
Hydroxyl (-OH) groups: Present as phenolic hydroxyls and a carboxylic acid.
-
Carbonyl (C=O) groups: Found in the ester linkages and the carboxylic acid.
-
Aromatic (C=C) rings: Three phenyl rings form the core structure.
-
Ester (C-O) linkages: Connecting the orsellinic acid units.
-
Methyl (-CH3) groups: Attached to the aromatic rings.
Data Presentation: FTIR Absorption Bands of this compound
The following table summarizes the characteristic FTIR absorption bands for the functional groups present in this compound. This data is crucial for the identification and characterization of the compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~3665, 3300, 3200 | O-H (Hydroxyl) | Stretching | [5] |
| 1650 | C=O (Carbonyl) | Stretching (Ester & Carboxylic Acid) | [5] |
| 1400 | Aromatic C=C | Stretching | [5] |
| 1400 | C-H (Methyl) | Bending | [5] |
| 670 - 900 | Aromatic C-H | Bending (Out-of-plane) | [5] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction of this compound from lichen and its subsequent analysis using FTIR spectroscopy.
Extraction and Purification of this compound from Lichen
This protocol is adapted from the methodology for isolating this compound from Umbilicaria muhlenbergii.[5]
Materials:
-
Dried and powdered lichen material
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography: n-hexane, ethyl acetate (B1210297), methanol (B129727)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Soak the dried, powdered lichen material in acetone at room temperature.
-
Agitate the mixture for 24 hours using an orbital shaker.
-
Filter the extract to remove solid lichen material.
-
Concentrate the acetone extract using a rotary evaporator to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of acetone and load it onto the column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A suggested gradient is:
-
100% n-hexane
-
n-hexane:ethyl acetate mixtures with increasing ethyl acetate concentration
-
100% ethyl acetate
-
Ethyl acetate:methanol mixtures with increasing methanol concentration
-
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
FTIR Spectroscopy Analysis
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Protocol using KBr Pellet Method:
-
Sample Preparation:
-
Take approximately 1-2 mg of the purified this compound.
-
Add about 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Collect the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Process the collected spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.
-
Visualizations
Experimental Workflow for FTIR Analysis of this compound
Caption: Experimental workflow from lichen sample to functional group identification.
Correlation of this compound Functional Groups with FTIR Signals
Caption: Correlation between this compound's functional groups and their FTIR signals.
References
- 1. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation | MDPI [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically diverse: Chemotaxonomic discrimination and comparative fingerprinting of intact lichens from different families and genera using Fourier transform infrared (FTIR) spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, and Breast Cancer Cytotoxic Activity of this compound from the Lichen Umbilicaria muhlenbergii [mdpi.com]
Application Notes and Protocols for Gyrophoric Acid Antioxidant Activity Assay (DPPH)
These application notes provide a detailed protocol for determining the antioxidant activity of gyrophoric acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
The DPPH assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance at approximately 517 nm.[3][4] When reduced by an antioxidant, the purple color fades to a light yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[5] This protocol has been optimized for the evaluation of this compound, a lichen-derived phenolic metabolite.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[6] The results can be compared with a standard antioxidant, such as ascorbic acid or Trolox.
Table 1: Illustrative Antioxidant Activity of this compound by DPPH Assay
| Compound | IC50 (µg/mL) |
| This compound | XX.XX ± X.XX |
| Ascorbic Acid (Standard) | YY.YY ± Y.YY |
Note: The IC50 values presented in this table are for illustrative purposes only and should be determined experimentally.
Experimental Protocol
This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the DPPH assay.
1. Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (or Trolox) as a positive control[3]
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[3][7]
-
Adjustable micropipettes
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
-
Vortex mixer
2. Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mg/mL):
-
DPPH Working Solution (e.g., 0.1 mM):
-
This compound Sample Solutions:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
-
Standard Solution (Ascorbic Acid):
-
Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions similar to the this compound samples.
-
3. Assay Procedure (Microplate Method)
-
Plate Setup: Add 100 µL of the different concentrations of this compound solutions into the wells of a 96-well microplate.
-
Standard: Add 100 µL of the different concentrations of the ascorbic acid standard solutions into separate wells.
-
Blank: Add 100 µL of the solvent (e.g., methanol) into wells to serve as the blank.
-
Control: Add 100 µL of the solvent into wells that will serve as the negative control.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3][6]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]
4. Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) is calculated using the following formula:[6][7]
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or standard).
-
-
Determine the IC50 Value:
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow of the DPPH assay and the underlying chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Free radical scavenging activity [protocols.io]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assays for Gyrophoric Acid Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various cell viability assays to screen the anticancer potential of gyrophoric acid, a lichen-derived secondary metabolite. Detailed protocols for colorimetric and fluorometric assays are provided, along with data presentation guidelines and insights into the compound's mechanism of action.
Introduction
This compound is a polyphenolic depside found in various lichen species that has demonstrated notable anticancer properties.[1][2] It has been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines.[1][3] The cytotoxic and cytostatic effects of this compound are attributed to its ability to inhibit topoisomerase 1, leading to DNA damage and the activation of the p53/p21 signaling pathway.[1][4] Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and modulation of key survival signaling pathways.[5]
Accurate assessment of the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of the compound on cancer cell lines. This document outlines protocols for three commonly used cell viability assays: the MTT, XTT, and PrestoBlue® assays.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes reported IC50 values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~384 - 478 | [3] |
| U2OS | Osteosarcoma | More potent than on MCF-7 | [4] |
| HT-29 | Colon Adenocarcinoma | >200 | [3] |
| A2780 | Ovarian Cancer | Active | [1] |
| HeLa | Cervical Cancer | Active | [1] |
| HCT-116 | Colon Cancer | Active | [1] |
| HL-60 | Promyelocytic Leukemia | Active | [1] |
| Fem-X | Melanoma | Active | [1] |
| K562 | Chronic Myelogenous Leukemia | Active | [1] |
Note: The potency of this compound can vary depending on the cell line, treatment duration, and the specific assay used.
Experimental Protocols
General Considerations for this compound Preparation
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in the experiment.
-
Concentration Range: Based on the available data, a starting concentration range of 10 µM to 500 µM is recommended for initial screening experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that offers the advantage of producing a water-soluble formazan product, simplifying the protocol.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
XTT Reagent Addition: After incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
PrestoBlue® Cell Viability Assay
PrestoBlue® is a resazurin-based fluorometric and colorimetric assay. In viable cells, the blue and non-fluorescent resazurin (B115843) is reduced to the red and highly fluorescent resorufin.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates (black plates are recommended for fluorescence measurements)
-
PrestoBlue® reagent
-
Microplate reader with fluorescence and/or absorbance capabilities
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
PrestoBlue® Addition: Add PrestoBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).
-
Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.
-
Measurement:
-
Fluorescence: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
Absorbance: Measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value based on the fluorescence or absorbance readings relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's pro-apoptotic signaling pathways.
References
Determining the Minimum Inhibitory Concentration (MIC) of Gyrophoric Acid Against Bacterial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside secondary metabolite produced by various lichens, has garnered significant interest for its diverse biological activities, including potent antimicrobial properties against a range of pathogens.[1][2][3][4] This compound has demonstrated notable efficacy, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound against various bacterial strains, presents a summary of reported MIC values, and illustrates the experimental workflow.
Data Presentation: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of bacterial and fungal strains. This data is crucial for understanding the antimicrobial spectrum and potency of this compound.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 32 | [5][6][7] |
| Bacillus subtilis | Not Specified | Not Specified | [8][9] |
| Enterococcus faecium | Not Specified | Not Specified | [8] |
| Klebsiella pneumoniae | Not Specified | Weak Activity | [8] |
| Candida albicans | Not Specified | Not Specified | [5][8][9] |
| Aeromonas hydrophila | Not Specified | Not Specified | [9] |
| Bacillus cereus | Not Specified | Not Specified | [9] |
| Listeria monocytogenes | Not Specified | Not Specified | [9] |
| Proteus vulgaris | Not Specified | Not Specified | [9] |
| Streptococcus faecalis | Not Specified | Not Specified | [9] |
| Yersinia enterocolitica | Not Specified | Not Specified | [9] |
Experimental Protocols
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents and is recommended for assessing the activity of natural products like this compound.[10][11][12]
Protocol: Broth Microdilution Assay for MIC Determination
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl sulfoxide (B87167) (DMSO))[6]
-
96-well microtiter plates[13]
-
Bacterial strains for testing
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer or plate reader (for optional quantitative analysis)
-
Positive control antibiotic (e.g., ampicillin)[7]
-
Negative control (broth and solvent)
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at the optimal temperature and time for the specific bacterium (e.g., 37°C for 16-18 hours) to achieve a turbidity corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).[6]
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC value.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control.
-
The final volume in each well will be 200 µL.
-
Include a sterility control well containing only broth and a growth control well containing broth and the bacterial inoculum. A solvent control well containing the highest concentration of the solvent used to dissolve this compound should also be included to ensure it does not inhibit bacterial growth.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
-
For a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Mechanism of Action of this compound
While the precise signaling pathways affected by this compound in bacteria are still under investigation, studies suggest that its antimicrobial activity may involve the disruption of the cell envelope.[5][7] Research on methicillin-resistant Staphylococcus aureus (MRSA) treated with this compound revealed demolition of the cell envelope when observed under a scanning electron microscope.[5][7]
Caption: Postulated mechanism of action of this compound against bacterial cells.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Candidate Gene Cluster for the Bioactive Natural Product this compound in Lichen-Forming Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
In Vitro Models for Testing Gyrophoric Acid Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant attention in biomedical research due to its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and standardized protocols for establishing an in vitro model to comprehensively evaluate the bioactivity of this compound. These protocols are designed to be adaptable for screening and mechanistic studies in drug discovery and development.
I. Anti-Cancer Bioactivity
This compound has demonstrated cytotoxic and cytostatic effects on a variety of cancer cell lines.[1][4] Its anti-cancer activity is often mediated through the induction of apoptosis and cell cycle arrest, frequently involving the p53/p21 signaling pathway.[1][4]
A. Quantitative Data: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 478 | 72 | [5] |
| U2OS | Osteosarcoma | Lower than MCF-7 | Not Specified | [4] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | [1] |
| HT-29 | Colon Adenocarcinoma | >200 | Not Specified | [5] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay used.
B. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-500 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, p21, and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
C. Visualizations
Experimental workflow for assessing the anti-cancer bioactivity of this compound.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Bioassay-Guided Isolation of Gyrophoric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gyrophoric acid, a tridepside secondary metabolite found in various lichen species, has garnered significant attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3] Bioassay-guided isolation is a powerful strategy to systematically fractionate a crude lichen extract and isolate the bioactive compound, this compound, by monitoring the biological activity of the resulting fractions at each stage of separation. This document provides detailed protocols for the extraction, bioassay-guided fractionation, and purification of this compound from lichens, along with methods for evaluating its biological activities.
Data Presentation
Table 1: Yield of this compound from Lichen Species
| Lichen Species | Extraction Solvent | Purification Method | Yield (% w/w of lichen biomass) | Reference |
| Umbilicaria muhlenbergii | Not Specified | Silica (B1680970) Gel Column Chromatography | 0.14 | [4] |
| Umbilicaria grisea | Acetone | Recrystallization, Benzene Extraction, Centrifugation | Purity confirmed by HPLC (98.77%) | [5] |
Table 2: Bioactivity Data of this compound
| Bioassay | Test Organism/Cell Line/Radical | Method | Result (IC50 / MIC) | Reference |
| Antioxidant Activity | DPPH Radical | Spectrophotometry | IC50: 354.17 ± 12.15 µg/mL | |
| ABTS Radical | Spectrophotometry | IC50: 246.99 ± 11.88 µg/mL | ||
| Antimicrobial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | Agar Dilution | MIC: 32 µg/mL | [6][7] |
| Staphylococcus aureus | Not Specified | MIC: 3.75 µg/µL | [8] | |
| Gram-positive bacteria (general) | Not Specified | Active | [6][9] | |
| Candida albicans | Not Specified | Active | [6][9] | |
| Anticancer Activity | MCF-7 (Breast Cancer) | MTT Assay | ~45% inhibition at 300 µg/mL | [10][11] |
| A2780 (Ovarian Cancer) | Not Specified | Significant decrease in mitochondrial membrane potential at 200 µM | [10] | |
| A375 (Melanoma) | Not Specified | Significant inhibition of cell growth | [10] | |
| HeLa (Cervical Cancer) | Not Specified | Induces ROS production and apoptosis | [10] |
Experimental Protocols
Extraction of this compound from Lichen Material
This protocol describes the general procedure for extracting secondary metabolites, including this compound, from lichen thalli.
Materials:
-
Dried and ground lichen material (e.g., Umbilicaria sp.)
-
Acetone (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Ethanol (analytical grade)
-
Erlenmeyer flasks
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the dried and ground lichen material.
-
Place the lichen powder in an Erlenmeyer flask.
-
Add a suitable solvent (acetone, methanol, or ethanol) in a 1:10 (w/v) ratio (e.g., 10 g of lichen powder in 100 mL of solvent).
-
Macerate the mixture on a shaker at room temperature for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper to separate the lichen thalli from the solvent.
-
Repeat the extraction process with the residue to ensure complete extraction of the metabolites.
-
Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 45°C to obtain a dry residue.
-
Store the crude extract at 4°C for further analysis.
Bioassay-Guided Fractionation and Isolation
This protocol outlines the fractionation of the crude extract using silica gel column chromatography, guided by bioassays to identify the active fractions containing this compound.
Materials:
-
Crude lichen extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Cotton wool or glass wool
-
Sand (acid washed)
-
Solvents for elution (e.g., hexane, ethyl acetate, methanol in increasing polarity gradients)
-
Test tubes or fraction collector
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Plug the bottom of the glass column with cotton or glass wool.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 8:2, etc.)
-
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.
-
-
Monitoring Fractions:
-
Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.
-
Combine fractions with similar TLC profiles.
-
-
Bioassay of Fractions:
-
Evaporate the solvent from each combined fraction.
-
Perform the chosen bioassay (e.g., DPPH for antioxidant activity, MIC for antimicrobial activity, or MTT for cytotoxicity) on each fraction to identify the most active ones.
-
-
Further Purification:
-
The active fractions can be further purified by repeated column chromatography or other techniques like preparative HPLC to obtain pure this compound.
-
The purity of the isolated this compound can be confirmed by HPLC.[5]
-
Bioassay Protocols
This protocol measures the ability of the extracts/fractions to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Lichen extracts/fractions dissolved in methanol at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the DPPH in methanol.
-
Prepare serial dilutions of the lichen extracts/fractions and the positive control.
-
In a 96-well plate, add a fixed volume of the sample/control solution to each well.
-
Add a fixed volume of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).
This protocol determines the Minimum Inhibitory Concentration (MIC) of the extracts/fractions against microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Lichen extracts/fractions dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal as a positive control
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the sample/control at the highest concentration to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add a fixed volume of the inoculum to each well (except for the sterility control).
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the sample that completely inhibits the visible growth of the microorganism.
This protocol assesses the cytotoxic effect of the extracts/fractions on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lichen extracts/fractions dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the extracts/fractions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the sample that causes 50% inhibition of cell growth).
Mandatory Visualization
Caption: Workflow for the bioassay-guided isolation of this compound.
Caption: Putative anticancer mechanism of this compound.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tridepsides as potential bioactives: a review on their chemistry and the global distribution of their lichenic and non-lichenic natural sources [frontiersin.org]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of Gyrophoric Acid as a Natural Dye
Introduction
Gyrophoric acid, a tridepside lichen substance, has been historically utilized as a component of natural dyes, yielding a range of colors from browns and yellows to purples and pinks.[1] It is predominantly found in lichen species such as those belonging to the genera Umbilicaria, Lasallia, and Ochrolechia.[2][3] These lichens have been used for centuries in traditional dyeing practices.[4] This document provides detailed protocols for the extraction of dyes from this compound-containing lichens and their application to various textile fibers, including wool, silk, and cotton. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the application of natural compounds.
Materials and Equipment
Lichen Material:
-
Dried lichens from Umbilicaria, Ochrolechia, or other known this compound-containing species.
Textiles:
-
Scoured wool, silk, and cotton yarns or fabrics.
Chemicals and Reagents:
-
Household ammonia (B1221849) (clear, non-sudsing)
-
Alum (potassium aluminum sulfate)
-
Iron (ferrous sulfate)
-
Cream of tartar (potassium bitartrate)
-
Soda ash (sodium carbonate)
-
White vinegar (acetic acid)
-
Distilled water
Equipment:
-
Stainless steel or enamel dye pots (dedicated for dyeing)
-
Glass jars with tight-fitting lids
-
Heating plate or stove
-
Weighing scale
-
pH meter or pH strips
-
Stirring rods (glass or stainless steel)
-
Sieve or cheesecloth
-
Measuring cups and spoons
-
Rubber gloves
-
Safety goggles
-
Dust mask
Experimental Protocols
Extraction of the Dye
Two primary methods are employed for extracting dyes from this compound-containing lichens: the Boiling Water Method and the Ammonia Fermentation Method. These methods can yield different colors from the same lichen species.
This method is a straightforward process that extracts the more readily soluble pigments.
-
Preparation of Lichen: Weigh the dried lichen material. A general starting ratio is 1:1 to 2:1 lichen to fiber (by dry weight). Break the lichen into smaller pieces.
-
Extraction: Place the lichen in a stainless steel dye pot and cover it with enough distilled water to allow the material to be fully submerged.
-
Heating: Slowly bring the water to a simmer (around 80-90°C) and maintain this temperature for at least one hour. Avoid boiling vigorously, as it can degrade some pigments. The water will gradually take on color.
-
Straining: After simmering, strain the dye liquor through a sieve or cheesecloth into a clean container to remove the lichen material. This is your first dye bath.
-
Subsequent Extractions (Optional): The same lichen material can be re-boiled with fresh water to extract more dye, yielding progressively lighter shades.
This traditional method utilizes an alkaline environment and a lengthy fermentation period to develop the desired colors. This process is known to convert certain lichen acids, like lecanoric acid which can be present alongside this compound, into orcinol, which then forms the purple dye orcein (B1677455) in the presence of ammonia and oxygen.[5]
-
Preparation of Lichen: Loosely fill a glass jar with cleaned, dry lichen.[6]
-
Ammonia Solution: Prepare a solution of one part household ammonia to two parts water.[6]
-
Fermentation: Pour the ammonia solution over the lichen in the jar, leaving some air space at the top. Seal the jar tightly.[7]
-
Agitation and Aeration: For the first few weeks, shake the jar daily. Once a week, open the jar outdoors to release pressure and allow fresh oxygen to enter, which is crucial for color development.[7]
-
Duration: The fermentation process can take from three weeks to several months.[8][9] The liquid will gradually change color, often becoming a deep red or purple. The desired color intensity will determine the length of fermentation.
Mordanting of Fibers
Mordanting is the process of treating fibers with a metallic salt to improve the light- and wash-fastness of the dye. While some lichen dyes are considered substantive (not requiring a mordant), mordanting is recommended for achieving a broader range of colors and enhancing durability, especially on cellulose (B213188) fibers.[10]
-
Scouring: Wash the fibers with a pH-neutral soap to remove any oils or impurities. Rinse thoroughly.
-
Alum Mordanting:
-
Use 8-15% alum of the dry weight of the fiber (WOF).[11]
-
For wool, 7% cream of tartar (WOF) can be added to the mordant bath to brighten colors and soften the fiber.[11]
-
Dissolve the alum (and cream of tartar, if using) in hot water in a non-reactive pot.
-
Add enough cool water to cover the fibers.
-
Add the wet, scoured fibers to the pot.
-
Slowly heat the pot to a simmer (82°C for wool and silk) and hold for one hour.[11]
-
Allow the fibers to cool in the mordant bath.
-
Rinse the fibers and proceed to dyeing, or they can be dried and stored for later use.
-
-
Iron Mordanting:
-
Use 2% iron (WOF).[10]
-
Follow the same procedure as for alum mordanting, but be aware that iron will "sadden" or darken the final colors.
-
Cellulose fibers require a tannin treatment before mordanting with alum.
-
Scouring: Wash the fibers with a pH-neutral soap and a small amount of soda ash.
-
Tannin Treatment: Use a clear tannin (e.g., gallo-tannin) at 8-10% WOF. Dissolve the tannin in hot water and add the wet fibers. Simmer for one hour, then allow to cool. The fibers can be rinsed or used directly in the mordant bath.
-
Alum Mordanting: Follow the alum mordanting protocol for protein fibers.
Dyeing Process
-
Preparation of the Dyebath:
-
For the Boiling Water Method , use the strained dye liquor.
-
For the Ammonia Fermentation Method , strain the fermented liquid into a dye pot. The dyebath can be diluted with water to achieve lighter shades. The pH of the dyebath can be adjusted with vinegar to shift colors towards pinks and reds.[12]
-
-
Dyeing:
-
Add the wet, mordanted fibers to the dyebath.
-
Slowly heat the dyebath to a simmer (80-90°C for wool and silk, just below boiling for cotton).
-
Maintain the temperature for at least one hour, stirring gently to ensure even dyeing.
-
For deeper shades, the fibers can be left to cool in the dyebath overnight.
-
-
Rinsing and Finishing:
-
Remove the fibers from the dyebath and allow them to cool.
-
Rinse the fibers in lukewarm water until the water runs clear. A final rinse with a small amount of vinegar can brighten some colors on protein fibers.
-
Wash gently with a pH-neutral soap.
-
Hang to dry away from direct sunlight.
-
Data Presentation
Table 1: Expected Qualitative Color Outcomes from this compound-Rich Lichens
| Fiber Type | Mordant | Boiling Water Method (Expected Colors) | Ammonia Fermentation Method (Expected Colors) |
| Wool | None | Yellow, Gold, Brown[13] | Pink, Purple, Magenta[6][14] |
| Wool | Alum | Bright Yellow, Gold[15] | Bright Pink, Purple[15] |
| Wool | Iron | Olive Green, Dark Brown[15] | Greyed Purple, Brownish Purple[15] |
| Silk | None | Pale Yellow, Beige | Pale Pink, Lilac[9] |
| Silk | Alum | Clear Yellow | Clear Pink, Lilac[9] |
| Silk | Iron | Greyish Green, Brown | Muted Purple, Grey[9] |
| Cotton | Alum + Tannin | Light Yellow, Tan | Light Pink, Mauve |
| Cotton | Iron + Tannin | Grey, Brown | Dull Purple, Brown |
Note on Quantitative Data: As of the latest literature review, specific quantitative data for colorfastness (ISO or AATCC standards) and CIELAB colorimetric values for textiles dyed with isolated this compound or even consistently for this compound-rich lichens are not widely published. This presents an opportunity for future research to systematically evaluate and document these properties.
Visualizations
Experimental Workflows
Caption: Workflow for dye extraction and application.
Caption: Mordanting workflow for different fiber types.
Safety Precautions
-
General: Always work in a well-ventilated area, especially when heating solutions or working with ammonia.[16] Use dedicated equipment for dyeing that is not used for food preparation.[17]
-
Personal Protective Equipment (PPE): Wear rubber gloves, safety goggles, and a dust mask when handling mordant powders and ammonia.[18][19] An apron or old clothing is recommended to protect against splashes and stains.[16]
-
Chemical Handling:
-
Ammonia: Handle ammonia with care as it is a respiratory irritant. Work in a well-ventilated space or outdoors when preparing and opening the fermentation jar.[20]
-
Mordants: Avoid inhaling mordant powders.[19] Store all chemicals in clearly labeled, sealed containers, out of reach of children and pets.[16]
-
-
Disposal: Neutralize acidic or alkaline dye baths before disposal according to local regulations. Exhausted mordant baths should also be disposed of responsibly.
References
- 1. mb.journals.ekb.eg [mb.journals.ekb.eg]
- 2. pakbs.org [pakbs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anbg.gov.au [anbg.gov.au]
- 6. Making Dye from Lichen • Craft Invaders [craftinvaders.co.uk]
- 7. fungimag.com [fungimag.com]
- 8. 44 Clovers: A Story of 3 Lichens; a tutorial in lichen dye experimentation [44clovers.blogspot.com]
- 9. kayfaulkner.wordpress.com [kayfaulkner.wordpress.com]
- 10. pre-dyeing treatment — NY Textile Lab [newyorktextilelab.com]
- 11. 5 Easy steps to prepare fabric for natural plant dyeing [townhillstudio.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Umbilicaria angulata — Wildcraft Dyeing [wildcraftdyeing.com]
- 15. heenaagrima.com [heenaagrima.com]
- 16. Safety guidelines | Wild Colours natural dyes [wildcolours.co.uk]
- 17. Safety - Rebecca Desnos [rebeccadesnos.com]
- 18. dyeing-crafts.co.uk [dyeing-crafts.co.uk]
- 19. textileindie.com [textileindie.com]
- 20. Natural dyeing with lichen | Blog | It's a Stitch Up [itsastitchup.co.uk]
Formulation of Gyrophoric Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside lichen metabolite, has garnered significant interest in biomedical research due to its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] In vivo studies are crucial for evaluating the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic profiles of this promising natural compound. However, the poor aqueous solubility of this compound presents a significant challenge for its formulation and administration in preclinical models.
These application notes provide a comprehensive guide to the formulation of this compound for in vivo studies. We detail a proven oral formulation used in rodent models, discuss key physicochemical properties, and explore potential alternative formulation strategies to enhance bioavailability. Furthermore, we provide detailed experimental protocols and a visual representation of a key signaling pathway modulated by this compound.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is fundamental to developing effective in vivo formulations.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference/Source |
| Molecular Formula | C₂₄H₂₀O₁₀ | [2] |
| Molecular Weight | 468.41 g/mol | [2] |
| Solubility in DMSO | 50 mg/mL (requires sonication) | [3] |
| Solubility in other organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Aqueous Solubility | Poor | [5] |
| Stability | Stable under various pH and temperature conditions. | [5] |
Established In Vivo Formulation and Administration Protocol
A published in vivo study in rats provides a reliable starting point for the oral administration of this compound.[5]
Formulation: 10% Ethanol-Water Solution
Materials:
-
This compound powder
-
Ethanol (B145695) (200 proof, absolute)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Prepare the 10% ethanol-water vehicle: In a volumetric flask, add 10 mL of absolute ethanol to 90 mL of sterile purified water. Mix thoroughly.
-
Dissolve the this compound: Add the weighed this compound to the 10% ethanol-water vehicle in a sterile glass vial.
-
Facilitate dissolution: Use a magnetic stirrer to agitate the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Sterilization (optional): If required for the experimental model, the final formulation can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol solutions.
-
Storage: Store the formulation in a sterile, airtight container, protected from light, at 2-8°C. Due to the potential for evaporation of ethanol, it is recommended to prepare fresh solutions regularly.
Administration Protocol: Oral Gavage in Rats
This protocol is based on a study where this compound was administered daily for one month.[5]
Table 2: In Vivo Oral Administration Protocol for this compound in Rats
| Parameter | Description |
| Animal Model | Sprague-Dawley rats |
| Administration Route | Oral gavage |
| Dosage | 10 mg/kg body weight |
| Formulation | This compound in 10% ethanol-water solution |
| Frequency | Daily |
| Duration | One month |
Procedure:
-
Animal Handling: Handle the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the individual animal's body weight and the desired dosage of 10 mg/kg.
-
Oral Gavage: Administer the calculated volume of the this compound formulation directly into the stomach using a suitable-sized oral gavage needle. Ensure proper technique to avoid injury to the animal.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects throughout the study period.
Alternative Formulation Strategies to Enhance Bioavailability
The low aqueous solubility of this compound may limit its oral bioavailability. Researchers can explore advanced formulation strategies to overcome this limitation.
Table 3: Potential Alternative Formulation Approaches for this compound
| Formulation Strategy | Principle | Potential Advantages |
| Co-solvency | Utilizing a mixture of water-miscible solvents to increase solubility. | Simple to prepare. |
| Nanoparticle Formulations | Encapsulating or dispersing this compound in nano-sized carriers (e.g., polymeric nanoparticles, solid lipid nanoparticles). | Increased surface area for dissolution, potential for targeted delivery.[6] |
| Liposomal Formulations | Encapsulating this compound within lipid bilayers. | Can encapsulate both hydrophilic and lipophilic drugs, potential for improved cellular uptake.[7][8] |
| Prodrug Approach | Modifying the chemical structure of this compound to create a more soluble or permeable derivative that is converted to the active form in vivo. | Can overcome specific absorption barriers. |
Example of a Co-solvent Formulation for In Vivo Use
A clear solution of this compound with a concentration of at least 1.25 mg/mL can be prepared using a co-solvent system for administration.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
Protocol:
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound in DMSO to a concentration of 12.5 mg/mL. Use sonication to aid dissolution.[3]
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine and mix: Add 100 µL of the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final dilution: Add 450 µL of saline to the mixture to achieve a final volume of 1 mL. The final concentration of this compound will be 1.25 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Signaling Pathway: this compound and the p53/p21 Pathway
This compound has been shown to exert its anticancer effects, in part, by activating the p53/p21 signaling pathway, leading to cell cycle arrest and apoptosis.[1]
Caption: this compound-induced activation of the p53/p21 signaling pathway.
Experimental Workflow for In Vivo Formulation and Study
The following diagram illustrates a typical workflow for preparing and utilizing a this compound formulation in an in vivo study.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | cAMP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:548-89-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
Application Notes and Protocols for the Quantification of Gyrophoric Acid in Lichen Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyrophoric acid, a tridepside secondary metabolite, is a prominent constituent of various lichen species, particularly within the genus Umbilicaria.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and antiproliferative properties.[2][3] Accurate and reliable quantification of this compound in lichen extracts is crucial for pharmacological studies, natural product discovery, and quality control of lichen-based preparations.
This document provides detailed application notes and standardized protocols for the quantification of this compound in lichen extracts using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) with densitometry, and UV-Vis Spectrophotometry.
Experimental Protocols
Extraction of this compound from Lichen Material
The efficient extraction of this compound is the primary step for its quantification. The choice of solvent significantly impacts the extraction yield. Acetone (B3395972) is a commonly used solvent that provides a good yield of this compound.[4][5]
Materials and Reagents:
-
Dried and ground lichen material (e.g., Umbilicaria sp.)
-
Acetone (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (96%)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Protocol:
-
Weigh 1 gram of dried, finely ground lichen material.
-
Place the lichen powder in a flask and add 20 mL of acetone.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
Filter the extract through filter paper to separate the lichen thalli from the solvent.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting dried extract can be dissolved in a suitable solvent (e.g., methanol, acetone) for further analysis.
Diagram of the Extraction Workflow
Caption: Workflow for the extraction of this compound from lichen material.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and sensitive method for the quantification of this compound. A reversed-phase C18 column is typically employed for separation.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (80:20:0.9, v/v/v) is a commonly used isocratic mobile phase.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 271 nm and 305 nm are characteristic absorbance maxima for this compound.[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Sample Solution: Dissolve a known weight of the dried lichen extract in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area of the this compound peak.
-
Quantification: Determine the concentration of this compound in the sample solution using the calibration curve. Calculate the amount of this compound in the original lichen material as a percentage of the dry weight.
Diagram of the HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Quantification by Thin-Layer Chromatography (TLC) with Densitometry
TLC combined with densitometry offers a simpler and more cost-effective method for quantification compared to HPLC, though it may have lower resolution and sensitivity.
Materials and Reagents:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary tubes or automatic TLC spotter
-
TLC scanner (densitometer)
-
Solvent system (e.g., Toluene:Dioxane:Acetic Acid - 180:45:5 v/v/v)[7]
-
This compound standard
-
Lichen extract solution
Protocol:
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of this compound and a lichen extract solution in acetone or methanol as described for the HPLC method.
-
Spotting: Apply known volumes of the standard solutions and the sample solution as separate spots or bands onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop until the solvent front reaches a predetermined height.
-
Drying and Visualization: Remove the plate from the chamber and dry it thoroughly. Visualize the spots under UV light (254 nm).
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode at a wavelength where this compound shows maximum absorption (e.g., 254 nm).
-
Calibration and Quantification: Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations. Use this curve to determine the concentration of this compound in the sample spot.
Diagram of the TLC-Densitometry Workflow
Caption: Workflow for the quantification of this compound by TLC-Densitometry.
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and straightforward method for the estimation of total phenolic content, which can be correlated to this compound concentration if it is the major phenolic compound in the extract.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
Lichen extract solution
-
Methanol or ethanol (spectroscopic grade)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of gyphoric acid in methanol and a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Wavelength Selection: Scan the UV spectrum of a gyphoric acid standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This compound typically shows absorbance maxima around 271 nm and 305 nm.[5]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a standard curve.
-
Sample Analysis: Prepare a dilute solution of the lichen extract in methanol. Measure the absorbance of the sample solution at the same λmax.
-
Quantification: Use the standard curve to determine the concentration of gyphoric acid in the sample solution. Calculate the total gyphoric acid content in the original extract.
Diagram of the UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Data Presentation
The following tables summarize the quantitative data for this compound in various lichen species, extracted using different solvents.
Table 1: this compound Content in Umbilicaria Species Determined by HPLC
| Lichen Species | Extraction Solvent | This compound Content (% of extract) | Reference |
| Umbilicaria crustulosa | Acetone | 88.4% | [8] |
| Umbilicaria crustulosa | Methanol | 31.2% | [8] |
| Umbilicaria muhlenbergii | Acetone | 14.3% (w/w of dried lichen) | [4] |
| Umbilicaria grisea | Acetone, Methanol, Ethanol | Identified as a major component | [6][9] |
| Umbilicaria hirsuta | Acetone | Major component | [2] |
Table 2: Extraction Yield from Umbilicaria muhlenbergii using Different Solvents
| Fraction | Eluting Solvent | Yield (% w/w of lichen biomass) |
| F1 | Ethyl acetate | 0.14% |
| F2 | Ethyl acetate: Methanol (9:1) | Lower than F1 |
| F3 | Ethyl acetate: Methanol (8:2) | Lower than F2 |
| F4 | Ethyl acetate: Methanol (5:5) | Lower than F3 |
| *Data adapted from a study on Umbilicaria muhlenbergii.[4] |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the desired accuracy, sensitivity, and available instrumentation. HPLC provides the most accurate and sensitive quantification, while TLC-densitometry and UV-Vis spectrophotometry offer simpler and more rapid alternatives. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats | MDPI [mdpi.com]
- 4. Isolation, Characterization, and Breast Cancer Cytotoxic Activity of this compound from the Lichen Umbilicaria muhlenbergii [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gyrophoric Acid Extraction from Lichens
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of gyrophoric acid from lichens.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently solubilize this compound.[1][2][3][4] | - Solvent Optimization: Acetone (B3395972) and methanol (B129727) are commonly reported as effective solvents for this compound extraction.[5] Experiment with different solvent systems, including mixtures of varying polarity (e.g., ethyl acetate (B1210297):methanol).[1] - Polarity Considerations: this compound is a polyphenolic compound, and its solubility is influenced by the polarity of the solvent. Highly polar solvents or a gradient of solvents with increasing polarity during purification can be effective.[1] |
| Suboptimal Extraction Parameters: Extraction time, temperature, and solid-to-liquid ratio may not be ideal.[6][7] | - Parameter Optimization: Systematically vary the extraction time and temperature. For maceration, a longer duration (e.g., 24-72 hours) at room temperature is common. For methods like Soxhlet or ultrasound-assisted extraction (UAE), shorter times at elevated temperatures may be more efficient but risk degradation.[6][7][8] - Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the lichen material. A common starting ratio is 1:10 or 1:20 (w/v). | |
| Poor Quality of Lichen Material: The collected lichen may have a naturally low concentration of this compound due to species, geographical location, or storage conditions.[9] | - Proper Identification and Handling: Ensure correct identification of the lichen species, as this compound content varies significantly between species.[9][10] - Storage: Properly dry the lichen material at a low temperature and store it in a dark, dry environment to prevent degradation of secondary metabolites. | |
| Incomplete Cell Lysis: The solvent may not be effectively penetrating the lichen's fungal hyphae to release the this compound crystals. | - Material Preparation: Finely grind the dried lichen thallus to increase the surface area for solvent penetration. This is a critical step for efficient extraction. | |
| Presence of Impurities in the Final Product | Co-extraction of Structurally Similar Compounds: Other lichen acids with similar polarities (e.g., lecanoric acid) may be co-extracted and co-elute during purification.[1] | - Chromatographic Optimization: Utilize column chromatography with a silica (B1680970) gel stationary phase and a gradient elution system. Start with a non-polar solvent and gradually increase the polarity to separate compounds based on their affinity for the stationary phase.[1] - Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent to obtain a product of high purity. |
| Contamination with Pigments: Lichen extracts often contain pigments that can be difficult to separate from the target compound.[1] | - Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove some of the lipophilic pigments before the main extraction. - Activated Charcoal: In some cases, treatment with a small amount of activated charcoal can help decolorize the extract, but this should be done cautiously as it may also adsorb the target compound. | |
| Degradation of this compound | Exposure to High Temperatures or Light: Prolonged exposure to high temperatures during extraction or drying can lead to the degradation of thermolabile compounds like this compound. | - Temperature Control: Use lower temperatures for extraction when possible. If using a rotary evaporator for solvent removal, maintain a water bath temperature below 50°C. - Light Protection: Store extracts and purified compounds in amber vials or protect them from direct light to prevent photodegradation. |
| Inappropriate pH: The pH of the extraction solvent or during purification steps may cause hydrolysis of the ester bonds in the this compound molecule.[11] | - pH Monitoring and Control: Maintain a neutral or slightly acidic pH during the extraction and purification process. Avoid strongly acidic or alkaline conditions. |
Frequently Asked Questions (FAQs)
Q1: Which lichens are the best sources of this compound?
A1: this compound is most characteristically found in high concentrations in species of the genus Umbilicaria.[10][12] It is also found in various other genera such as Acarospora, Parmelia, and Xanthoparmelia.[13][14] The specific concentration can vary depending on the species and environmental conditions.
Q2: What is the most effective solvent for extracting this compound?
A2: Acetone is widely reported as a highly effective solvent for extracting this compound and other lichen secondary metabolites due to its ability to dissolve a wide range of compounds.[5] Methanol and ethanol (B145695) are also commonly used and can be effective, sometimes in aqueous mixtures to modify polarity.[5] The choice of solvent can also influence the co-extraction of other compounds.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenges in purifying this compound include its co-occurrence with structurally similar lichen depsides and depsidones, which can be difficult to separate.[1] The presence of pigments and other colored substances can also complicate the purification process.[1] These challenges are typically overcome by using column chromatography with a carefully selected solvent gradient.[1]
Q4: How can I confirm the identity and purity of my extracted this compound?
A4: The identity of this compound can be confirmed using various spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to match retention time and UV-Vis spectra with a known standard, Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][13] The purity can be assessed by HPLC, where a single sharp peak at the expected retention time indicates high purity.[13]
Q5: Are there any "green" extraction methods for this compound?
A5: While traditional solvent extraction methods are common, greener alternatives are being explored for the extraction of bioactive compounds from lichens. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can reduce solvent consumption and extraction time.[7][15] Supercritical fluid extraction (SFE) with carbon dioxide is another environmentally friendly technique, although its efficiency for extracting polar compounds like this compound may require optimization with co-solvents.
Data Presentation
Table 1: Comparison of Crude Extract Yield from Lichens Using Different Solvents
| Lichen Species | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Reference |
| Umbilicaria muhlenbergii | Maceration | Acetone | 14.3% | [1] |
| Umbilicaria grisea | Maceration | Acetone | Not specified, but highest flavonoid content | [5] |
| Umbilicaria grisea | Maceration | Methanol | Not specified | [5] |
| Umbilicaria grisea | Maceration | Ethanol | Not specified, but lowest flavonoid content | [5] |
| Parmelia arseneana | Not specified | Acetone | Not specified | [13] |
Note: The yield of pure this compound will be a fraction of the crude extract yield and depends on the subsequent purification steps.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol describes a standard maceration procedure for the extraction of this compound from lichen material.
1. Preparation of Lichen Material:
-
Clean the collected lichen thalli to remove any substrate and debris.
-
Air-dry the lichen material in a well-ventilated area away from direct sunlight, or use a lyophilizer.
-
Grind the dried lichen into a fine powder using a laboratory mill or blender to increase the surface area for extraction.
2. Extraction:
-
Weigh 20 g of the powdered lichen material and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of acetone to the flask.
-
Seal the flask and allow the mixture to macerate for 5 days at room temperature with occasional agitation.
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the lichen residue from the solvent.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the dried crude extract in a desiccator until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running n-hexane through it until the packing is stable.
2. Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of acetone.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
3. Elution:
-
Begin eluting the column with n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity, such as ethyl acetate and methanol, in a stepwise or gradient manner (e.g., n-hexane:ethyl acetate mixtures, followed by ethyl acetate:methanol mixtures).[1]
-
Collect the eluting solvent in fractions.
4. Fraction Analysis and Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of solute polarity on extraction efficiency using deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biological activities and chemical composition of lichens from Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
Technical Support Center: Improving Gyrophoric Acid Solubility for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of gyrophoric acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a polyphenolic compound derived from lichens.[1][2] Its chemical structure is a polyaromatic scaffold with multiple carboxyl and hydroxyl side groups.[2] This large, complex structure with significant non-polar regions contributes to its low solubility in water. It is considered a 'brick-dust' type molecule, where high lattice energy in its crystalline form can also hinder dissolution.[3] Furthermore, it is a pH-sensitive molecule, and its solubility is particularly low in certain pH ranges.[4]
Q2: What is the first and most common method for solubilizing this compound for a bioassay?
A2: The most widely used initial approach is to prepare a concentrated stock solution in a water-miscible, polar aprotic organic solvent and then dilute this stock into your aqueous assay buffer.[5] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose due to its high solubilizing power for a wide range of compounds.[6][7]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and what should I do?
A3: This is a common problem that occurs when the final concentration of the organic co-solvent (DMSO) is too low to keep the compound in solution, and the compound's solubility limit in the final aqueous medium is exceeded.[5]
Here are several steps to troubleshoot this issue:
-
Reduce the Final Concentration: The simplest solution is often to test lower final concentrations of this compound in your assay.
-
Check Co-solvent Percentage: Ensure the final concentration of DMSO in your assay medium is as high as your system can tolerate without toxicity. For many cell-based assays, this is typically between 0.1% and 1.0%.[7][8] However, some cell lines can be sensitive even to low concentrations.[8]
-
Use Alternative Co-solvents: If DMSO is not effective or causes toxicity, consider other solvents like ethanol, methanol, or N,N-Dimethylformamide (DMF).[5][6][9] Always perform a vehicle control to check for solvent effects on your bioassay.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, you must first verify the thermal stability of this compound to avoid degradation.[9]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a pH-sensitive molecule with multiple acidic hydroxyl groups.[4] Its solubility can be significantly increased by adjusting the pH of the buffer. A study determined the pKa values of this compound to be around 9.0.[4] To increase solubility, you should adjust the pH of your aqueous buffer to be at least 1-2 units above the pKa. Increasing the pH deprotonates the acidic groups, forming a more soluble salt.[9][10] Therefore, preparing your final solution in a buffer with a pH of 10-11 may significantly improve solubility. Crucially, you must ensure this pH is compatible with your specific bioassay and will not affect cell viability or protein function.
Q5: Are there other methods to improve solubility if co-solvents and pH adjustment are not sufficient or compatible with my assay?
A5: Yes, several advanced formulation strategies can be employed for poorly soluble compounds:[6][11]
-
Surfactants: Non-ionic surfactants like Tween 80 or polyethylene (B3416737) glycol (PEG) can be used to create micelles that encapsulate the compound, increasing its apparent solubility.[6] An in vivo preparation of this compound utilized a combination of DMSO, PEG300, and Tween-80.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[9] The hydrophobic this compound molecule can be encapsulated within the hydrophobic interior of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[6][13]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDs) can enhance solubility and absorption.[6][13]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound won't dissolve in the initial organic solvent (e.g., DMSO). | High crystalline lattice energy or inappropriate solvent choice. | 1. Use gentle heating or sonication to aid dissolution.[9] 2. Try stronger polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5][9] 3. Verify the purity of the compound. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final co-solvent concentration is too low to maintain solubility. The compound's solubility limit in the final medium is exceeded. | 1. Lower the final concentration of this compound.[5] 2. Increase the co-solvent percentage to the maximum tolerated by your assay (typically ≤1%).[7] 3. Adjust the pH of the final aqueous buffer to be >10, if compatible with the assay.[4][9] |
| The solution is initially clear but becomes cloudy or precipitates over time. | The compound is in a supersaturated, unstable state. The compound may be degrading. | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[12] 3. Consider using formulation aids like cyclodextrins or surfactants to create a stable solution.[6] |
| The vehicle control (e.g., 1% DMSO) shows toxicity or affects assay results. | The cell line or biological system is sensitive to the chosen solvent. The solvent concentration is too high. | 1. Reduce the final solvent concentration to the lowest possible level (e.g., 0.1% or 0.5%). 2. Test alternative, less toxic solvents like ethanol, methanol, or polyethylene glycol (PEG-400).[7] 3. If possible, switch to a solvent-free approach using cyclodextrins.[9] |
Data & Tables
Table 1: Common Solvents for this compound Stock Solutions
| Solvent | Type | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Most common choice. Used for preparing stock solutions for in vitro and in vivo studies. | [4][12] |
| Ethanol | Polar Protic | A common alternative to DMSO, though may be less effective for highly insoluble compounds. | [14][15] |
| Methanol | Polar Protic | Another potential alternative to DMSO. | [15][16] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A stronger solvent than DMSO, can be used if solubility in DMSO is poor. Ensure assay compatibility. | [9][16] |
Table 2: General Solvent Tolerance in Biological Assays
Note: These are general guidelines. Always perform a dose-response experiment for your specific cell line or assay system to determine the maximum tolerated concentration (MTC).
| Solvent | Typical Max. Concentration (Cell-based Assays) | Notes | Reference |
| DMSO | 0.1% - 1.0% | Zebrafish embryos can tolerate up to 2.5%. Some cell lines show effects at concentrations as low as 0.25%. | [7][8] |
| Ethanol | 0.5% - 1.0% | Can be more volatile than DMSO. For some fungal assays, concentrations should be below 5%. | [8][15] |
| Methanol | < 5% | Recommended limit for C. glabrata susceptibility testing. | [15] |
| Polyethylene Glycol (PEG-400) | Varies | Generally well-tolerated and can be an effective co-solvent. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 468.4 g/mol )[17]
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A recommended storage period is up to 1 month at -20°C or 6 months at -80°C.[12]
Protocol 2: General Method for Bioassay Working Solution Preparation
Objective: To prepare a 10 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. Add 1 µL of the 10 mM stock solution to 999 µL of your final aqueous buffer or cell culture medium.
-
Vortex the working solution immediately and vigorously for 30 seconds to ensure rapid mixing and prevent precipitation.
-
This creates a 10 µM working solution with a final DMSO concentration of 0.1% (v/v).
-
Use this working solution immediately in your bioassay. Always include a vehicle control containing 0.1% DMSO in the aqueous buffer.
Visualizations
Experimental & Logical Workflows
Caption: Troubleshooting workflow for solubilizing this compound.
Conceptual Diagrams
Caption: Mechanism of co-solvency for improving solubility.
Caption: Simplified this compound-induced p53/p21 signaling pathway.[2][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
"gyrophoric acid stability under different pH and temperature"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of gyrophoric acid under various pH and temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a tridepside derived from orsellinic acid and is known to be a relatively stable molecule.[1] Studies utilizing UV-VIS spectral measurements have indicated that this compound remains stable across a range of pH values (acidic, neutral, and alkaline) and at room temperature.[1] However, forced degradation studies under more extreme conditions are necessary to fully characterize its stability profile and identify potential degradation products.
Q2: What are the expected degradation products of this compound?
A2: As a tridepside, this compound is composed of three orsellinic acid units linked by ester bonds.[1] Under hydrolytic conditions (acidic or basic), the primary degradation pathway is expected to be the cleavage of these ester linkages, yielding lecanoric acid (a didepside) and orsellinic acid as the main degradation products. Further degradation of lecanoric acid would also produce orsellinic acid. Under oxidative conditions, modifications to the aromatic rings and methyl groups are possible, leading to a variety of oxidized derivatives.
Q3: How does pH affect the stability of this compound?
A3: While generally stable, the ester bonds in this compound are susceptible to hydrolysis, a reaction that is typically catalyzed by both acids and bases. Therefore, at extreme pH values (highly acidic or alkaline), an increased rate of degradation is expected. One study determined the pKa values of this compound to be approximately 8.9, 9.0, and 9.2, which suggests it behaves as a weak acid.[1]
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures are expected to accelerate the degradation of this compound, particularly in the presence of moisture or at non-optimal pH conditions. Thermal degradation studies are crucial to determine the shelf-life and appropriate storage conditions for this compound and its formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound stability.
HPLC Analysis Issues
Problem: Peak tailing is observed for the this compound peak in my HPLC chromatogram.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Phenolic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.
-
Solution: Use an end-capped column. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-3.5). The addition of a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also mask the silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Dilute the sample and re-inject.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem: Poor resolution between this compound and its degradation products.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation.
-
Solution: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.
-
-
Incorrect Column Chemistry: The stationary phase may not be suitable for separating the compounds of interest.
-
Solution: Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find the one that provides the best selectivity for this compound and its degradants.
-
Quantitative Data Summary
Currently, there is a lack of comprehensive publicly available quantitative data on the degradation kinetics of this compound under various stress conditions. The following tables are provided as a template for researchers to populate with their own experimental data.
Table 1: this compound Degradation Under Acidic and Basic Conditions
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Lecanoric Acid (%) | Orsellinic Acid (%) | Half-life (t½) |
| 1.0 | 60 | |||||
| 3.0 | 60 | |||||
| 5.0 | 60 | |||||
| 7.0 | 60 | |||||
| 9.0 | 60 | |||||
| 11.0 | 60 | |||||
| 13.0 | 60 |
Table 2: this compound Degradation Under Thermal, Photolytic, and Oxidative Stress
| Stress Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products Identified |
| Thermal (Solid State) | 80 | |||
| Thermal (Aqueous Solution, pH 7) | 80 | |||
| Photolytic (ICH Q1B) | 25 | |||
| Oxidative (3% H₂O₂) | 25 | |||
| Oxidative (30% H₂O₂) | 25 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing and should be adapted as needed for specific experimental goals.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Instrumentation: HPLC system with a diode array detector (DAD) or a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., ~270 nm and ~310 nm) and use the DAD to check for peak purity.
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Studies
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% or 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at, for example, 80 °C. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Solution State: Reflux the stock solution at a specified temperature (e.g., 80 °C) for a set duration. Withdraw aliquots at different time points, cool to room temperature, and analyze by HPLC.
6. Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC after the exposure period.
Analysis of Results: For each stress condition, analyze the samples by the developed stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify the degradation products by comparing their retention times and UV spectra with those of reference standards (if available) or by using techniques like LC-MS for structural elucidation.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability studies.
References
Technical Support Center: Degradation Pathways of Gyrophoric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of gyrophoric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of this compound and how does it influence its stability?
A1: this compound is a tridepside, which is a type of polyphenolic compound. Its structure consists of three orsellinic acid units linked by two ester bonds.[1][2] This tridepside structure is the primary determinant of its degradation profile, as the ester linkages are susceptible to cleavage, particularly through hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathway for this compound is hydrolysis of its ester bonds. This can be catalyzed by acids, bases, or specific enzymes (esterases). Other potential degradation pathways include oxidation and photodegradation, although these are less characterized in the scientific literature for this specific compound.
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The stepwise hydrolysis of this compound is expected to yield lecanoric acid (a didepside formed from two orsellinic acid units) and one molecule of orsellinic acid upon cleavage of the first ester bond. Complete hydrolysis would result in three molecules of orsellinic acid. Mass spectrometry fragmentation data supports the cleavage of the ester bond to form lecanoric acid.[3]
Q4: How stable is this compound under typical laboratory conditions?
A4: Some studies have reported that this compound is stable under various pH and temperature conditions for the duration of their experiments.[4][5][6] However, these were not long-term stability studies. For prolonged storage, it is recommended to keep this compound in a cool, dark, and dry place to minimize potential degradation.
Q5: What analytical techniques are suitable for studying the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating and quantifying this compound and its degradation products.[7] When coupled with Mass Spectrometry (LC-MS), it allows for the identification of the degradation products based on their mass-to-charge ratio.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the precise structure of unknown degradation products.[3]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample.
-
Possible Cause 1: Sample Degradation. Your sample may be degrading due to improper storage or handling. The additional peaks could correspond to degradation products like lecanoric acid or orsellinic acid.
-
Solution: Ensure your this compound stock solutions are fresh and have been stored at a low temperature and protected from light. Analyze a freshly prepared standard to compare with your sample. If degradation is suspected, consider performing a forced degradation study (see Experimental Protocols) to identify the retention times of the degradation products.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, sample vial, or the HPLC system itself.
-
Solution: Run a blank injection (with only the mobile phase) to check for system contamination. Use fresh, high-purity solvents to prepare your mobile phase and samples.
-
Problem: The concentration of my this compound solution appears to be decreasing over time.
-
Possible Cause: Degradation in Solution. this compound may be degrading in the solvent you are using. Hydrolysis can occur in aqueous solutions, especially at non-neutral pH.
-
Solution: Assess the stability of this compound in your chosen solvent system. Prepare the solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any decrease in the main peak area and the appearance of degradation product peaks. If instability is an issue, prepare fresh solutions immediately before use.
-
Quantitative Data Summary
Due to the limited availability of quantitative data on this compound degradation in the public domain, the following table provides an illustrative structure for presenting such data. Researchers are encouraged to generate their own data following the provided experimental protocols.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Product(s) | Degradation Product Yield (%) |
| Acidic Hydrolysis | e.g., 24 | e.g., 60 | Data to be determined | Lecanoric acid, Orsellinic acid | Data to be determined |
| Basic Hydrolysis | e.g., 8 | e.g., 40 | Data to be determined | Orsellinic acid | Data to be determined |
| Oxidative Stress | e.g., 48 | e.g., 25 | Data to be determined | Oxidized derivatives | Data to be determined |
| Photodegradation | e.g., 72 | e.g., 25 | Data to be determined | Photodegradation products | Data to be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a specific temperature (e.g., 40°C) for a set period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set period (e.g., 48 hours), protected from light.
-
Photodegradation: Expose the stock solution in a photostable container to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined duration.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use LC-MS to identify the mass of the degradation products and NMR for structural elucidation if necessary.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"troubleshooting inconsistent results in gyrophoric acid bioassays"
Welcome to the technical support center for gyrophoric acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Inconsistent results can be a significant challenge, and this guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the biological evaluation of this compound.
Q1: My this compound solution appears cloudy or forms a precipitate in the cell culture medium. How can I resolve this?
A1: This is a common issue related to the solubility of this compound, which is a lipophilic compound.[1]
Troubleshooting Steps:
-
Solvent Choice: Ensure your initial stock solution of this compound is prepared in a suitable organic solvent like DMSO at a high concentration.[2] Subsequent dilutions into aqueous buffers or cell culture media should result in a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).
-
Final Concentration: Be mindful of the final concentration of this compound in your assay. At higher concentrations, it may exceed its aqueous solubility limit, leading to precipitation.[1]
-
Sonication: Briefly sonicate your final diluted solution before adding it to the cells to help dissolve any micro-precipitates.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation after adding the compound. The presence of a precipitate will lead to inconsistent and unreliable results.
Q2: I'm observing high variability in my cell viability (e.g., MTT) assay results between experiments. What are the potential causes?
A2: High variability in cell-based assays with this compound can stem from several factors, from compound stability to assay interference.
Troubleshooting Steps:
-
Compound Stability: this compound, as a phenolic compound, may be unstable in cell culture media, potentially undergoing oxidation which can generate hydrogen peroxide and affect results.[3] It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
-
Assay Interference: this compound, being an antioxidant, can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability.[4][5]
-
Control Experiment: Run a control plate with this compound in cell-free media to check for direct MTT reduction.
-
Wash Step: Before adding the MTT reagent, consider washing the cells with PBS to remove any residual this compound.[4]
-
Alternative Assays: If interference is confirmed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.[6]
-
-
Cell Culture Consistency: Ensure consistency in your cell culture practices, including cell passage number, seeding density, and confluence, as these can all impact cellular metabolism and response to treatment.
Q3: My antioxidant assay results (DPPH, ABTS) for this compound are not reproducible. What should I check?
A3: Inconsistent results in antioxidant assays are often related to the reaction kinetics and the specific conditions of the assay.
Troubleshooting Steps:
-
Reaction Time: The reaction between this compound and radicals like DPPH or ABTS may not be instantaneous. Ensure you are using a consistent and adequate incubation time for the reaction to reach completion. It may be necessary to perform a time-course experiment to determine the optimal incubation period.
-
Solvent and pH: The antioxidant activity of phenolic compounds can be highly dependent on the solvent and pH of the reaction mixture.[1] Ensure that the pH is controlled and that the solvent system is consistent across all experiments.
-
Reagent Stability: The DPPH radical is sensitive to light and can degrade over time.[7] Always use a freshly prepared DPPH solution and store it in the dark. The ABTS radical cation solution should also be prepared fresh and its absorbance standardized before each use.[1]
-
Sample Color: If your this compound solution has a slight color, it can interfere with the absorbance reading. Always include a sample blank (sample without the radical) to correct for any background absorbance.[7]
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antioxidant activities of this compound from various studies. Note that IC₅₀ values can vary significantly depending on the cell line, assay method, and experimental conditions.
Table 1: Cytotoxic Activity of this compound (IC₅₀ values)
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT | 72 h | 478 | [5] |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | >200 | [8] |
| HT-29 (Colon Cancer) | MTT | Not Specified | >200 | [5] |
| A2780 (Ovarian Cancer) | MTT | Not Specified | Variable | [8] |
| HL-60 (Leukemia) | MTT | Not Specified | Variable | [8] |
| Jurkat (T-lymphocyte) | MTT | Not Specified | Variable | [8] |
Table 2: Antioxidant Activity of this compound
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometric | Potent Activity | [9] |
| ABTS Radical Scavenging | Spectrophotometric | Potent Activity | [9] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store this solution in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution to different wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.
Apoptotic Signaling Pathway
Caption: Simplified diagram of apoptotic pathways potentially activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. benchchem.com [benchchem.com]
- 8. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"minimizing interference in gyrophoric acid HPLC analysis"
Welcome to the technical support center for the HPLC analysis of gyrophoric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their analyses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
Answer:
Peak tailing or fronting for acidic compounds like this compound is a common issue in reversed-phase HPLC. It can be caused by several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the acidic functional groups of this compound, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acidifier like phosphoric acid or formic acid will suppress the ionization of this compound, reducing its interaction with silanol groups.[1][2]
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the free silanol groups have been deactivated.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[3]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Contamination at the Column Inlet: Particulate matter or strongly retained compounds from the sample matrix can accumulate at the head of the column, causing peak distortion.[4]
Issue 2: Co-elution of this compound with Other Lichen Metabolites
Question: I am seeing peaks that overlap with my this compound peak. How can I improve the separation from these interfering compounds?
Answer:
Lichen extracts are complex mixtures containing structurally similar compounds. This compound, a tridepside, can co-elute with other depsides like lecanoric acid or other secondary metabolites such as atranorin.[6][7][8] Optimizing the chromatographic selectivity is key to resolving these compounds.
Potential Causes and Solutions:
-
Insufficient Chromatographic Resolution: The current mobile phase and gradient may not be optimal for separating this compound from other closely related compounds.
-
Solution 1: Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous, acidified mobile phase.[1] Acetonitrile often provides different selectivity compared to methanol (B129727) for phenolic compounds.
-
Solution 2: Modify the Gradient Program: A shallower gradient around the elution time of this compound can improve the resolution between closely eluting peaks.[2][9]
-
Solution 3: Change the Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic rings of this compound and related compounds.[10]
-
-
Sample Matrix Effects: The presence of high concentrations of other compounds in the extract can affect the retention and peak shape of this compound.[11]
Issue 3: Retention Time Drifting for this compound Peak
Question: The retention time for my this compound standard and samples is inconsistent between runs. What is causing this variability?
Answer:
Retention time instability can compromise the reliability of your analysis. The most common causes are related to the HPLC system, mobile phase preparation, or column equilibration.[4]
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.
-
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or pH drift can affect retention times.
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Solution 2: Buffered Mobile Phase: Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can help maintain a stable pH, which is crucial for the consistent retention of ionizable compounds like this compound.[2]
-
-
Fluctuations in Column Temperature: Temperature variations can significantly impact retention times.[4]
-
Pump and System Issues: Leaks in the pump or injector, or malfunctioning check valves can cause fluctuations in the flow rate, leading to retention time shifts.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and servicing the pump seals and check valves.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation of lichen extracts for this compound analysis?
A1: A good starting point is a simple "dilute and shoot" method after an initial extraction. Extract the lichen sample with a suitable solvent like acetone (B3395972) or methanol.[6][7] After extraction, evaporate the solvent, and redissolve the residue in the mobile phase.[6] Crucially, the sample must be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging and system contamination.[3][5] If interference is still high, a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) may be necessary.[11]
Q2: Which organic solvent, methanol or acetonitrile, is better for this compound analysis?
A2: Both methanol and acetonitrile can be used as the organic modifier in the mobile phase. Methanol is often used in published methods for lichen metabolite analysis.[6][7] However, acetonitrile can offer different selectivity and may provide better resolution from interfering compounds in some cases. It is recommended to screen both solvents during method development to determine the optimal choice for your specific sample matrix and separation goals.
Q3: At what wavelength should I detect this compound?
A3: this compound has several UV absorbance maxima. Common detection wavelengths reported in the literature are around 210, 240, 310, and 340 nm.[13] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to check for peak purity. If you do not have a PDA detector, a wavelength of around 254 nm or 265 nm can also be effective, as it provides a good response for many aromatic lichen substances.[6][7]
Q4: How can I confirm that the peak I am seeing is indeed this compound?
A4: The most reliable method for peak identification is to run an authentic this compound standard under the same chromatographic conditions and compare the retention time. Additionally, if using a PDA detector, you can compare the UV spectrum of your sample peak with that of the standard. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard. The mass spectrum will provide molecular weight information (for this compound, C₂₄H₂₀O₁₀, the molecular weight is 468.4 g/mol ), which can confirm the identity of the compound.[13]
Experimental Protocols
Protocol 1: Sample Extraction from Lichen Thalli
-
Sample Preparation: Clean the lichen thalli to remove any substrate or debris. Air-dry the cleaned thalli and then grind them into a fine powder.
-
Extraction: Accurately weigh approximately 100 mg of the powdered lichen into a centrifuge tube. Add 10 mL of acetone (or methanol).
-
Sonication: Sonicate the mixture for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 with a fresh portion of solvent and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or the initial mobile phase.[6]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[6][7]
Protocol 2: General Purpose HPLC Method for this compound
This protocol provides a starting point for the analysis. Optimization will likely be required.
-
Column: Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size.[6][7]
-
Gradient Program:
-
Start with a higher aqueous percentage and gradually increase the organic solvent percentage. A scouting gradient could be 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: HPLC Method Parameters for Lichen Acid Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Hypersil C18 (250 x 4.0 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase A | 1% Phosphoric Acid in Water | 50 mM Sodium Acetate (pH 6.0) | [1][6][7] |
| Mobile Phase B | Methanol | Methanol | [1][6][7] |
| Elution Mode | Gradient | Isocratic (75:25, B:A) | [1][6][7] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | [1][6] |
| Detection Wavelength | 265 nm | 254 nm | [1][6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrphr.org [iosrphr.org]
- 3. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 4. lcms.cz [lcms.cz]
- 5. mastelf.com [mastelf.com]
- 6. lichen.ru.ac.th [lichen.ru.ac.th]
- 7. [PDF] HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Yield in Gyrophoric Acid Synthesis
Welcome to the technical support center for the synthesis of gyrophoric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. The following guides and FAQs address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a tridepside, is typically achieved through a convergent approach. This involves the synthesis of two key precursors: a protected orsellinic acid monomer and a protected lecanoric acid didepside. These units are then coupled, followed by a final deprotection step to yield this compound.
Q2: Why is a protecting group strategy necessary for this synthesis?
A2: Orsellinic acid and its derivatives contain multiple reactive functional groups (phenolic hydroxyls and a carboxylic acid). A protecting group strategy is essential to ensure that the ester bonds form at the desired positions and to prevent unwanted side reactions, such as self-polymerization or esterification at the wrong hydroxyl group. Benzyl (B1604629) groups are commonly used for this purpose due to their stability under coupling conditions and their clean removal via hydrogenolysis.
Q3: What are the most common causes of low yield in this compound synthesis?
A3: Low yields can arise from several factors:
-
Incomplete coupling reaction: The esterification between the phenolic hydroxyl group and the carboxylic acid can be sluggish.
-
Side reactions: Formation of byproducts during the coupling step can consume starting materials and complicate purification.
-
Suboptimal deprotection: Incomplete removal of protecting groups leads to a mixture of partially protected compounds, reducing the yield of the final product.
-
Purification losses: this compound and its precursors can be challenging to purify, and material may be lost during chromatographic separation.
-
Reagent quality: The purity of starting materials, solvents, and catalysts is critical for reaction efficiency.
Q4: Which coupling agents are recommended for the esterification step?
A4: Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly used and effective condensing agent for the formation of depside ester bonds.[1] Dicyclohexylcarbodiimide (DCC) is another option, often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), for esterifying phenolic acids.[2][3][4][5]
Troubleshooting Guides
Issue 1: Low Yield During the Coupling of Precursors
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows a significant amount of unreacted starting materials. | 1. Inefficient activation of the carboxylic acid: The condensing agent (TFAA or DCC) may not be effectively activating the carboxyl group. 2. Steric hindrance: The protected phenolic precursors may be sterically hindered, slowing down the reaction rate. 3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | 1. Optimize condensing agent: If using TFAA, ensure it is fresh and added slowly to a cooled solution of the carboxylic acid precursor. If using DCC, consider adding a nucleophilic catalyst like DMAP to facilitate the reaction.[3][4] 2. Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting materials are consumed. 3. Adjust temperature: While these reactions are often run at room temperature, a modest increase in temperature may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
| TLC/LC-MS shows multiple new spots, indicating byproduct formation. | 1. Side reactions with TFAA: Trifluoroacetic anhydride can potentially lead to trifluoroacetylation of hydroxyl groups as a side reaction.[6] 2. Formation of N-acylurea byproduct (with DCC): If DCC is used, it can rearrange to form an unreactive N-acylurea, which can be difficult to remove.[5] 3. Self-condensation: The carboxylic acid precursor may react with itself. | 1. Control reaction conditions: Add TFAA at a low temperature (e.g., 0 °C) and monitor the reaction closely. Use of toluene (B28343) as a solvent can be effective.[1] 2. Optimize DCC protocol: To minimize N-acylurea formation, run the reaction in a non-polar solvent like dichloromethane (B109758) and filter off the dicyclohexylurea (DCU) byproduct, which is largely insoluble.[5] 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/light petroleum or ethyl acetate/hexane) to separate the desired product from byproducts.[1] |
Issue 2: Problems During the Final Deprotection Step
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS shows a mixture of fully deprotected, partially deprotected, and fully protected material. | 1. Catalyst poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by impurities, reducing its activity. 2. Insufficient catalyst loading or reaction time: The amount of catalyst or the reaction time may be inadequate for complete deprotection. 3. Poor hydrogen gas dispersion: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen gas. | 1. Ensure high purity: Use highly purified starting material for the deprotection step. 2. Optimize catalyst and reaction time: Increase the catalyst loading (e.g., Pd/C) and/or extend the reaction time. Monitor the reaction's progress by TLC or LC-MS.[7][8][9][10] 3. Improve mixing: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. |
| Low recovery of the final product after workup. | 1. Adsorption onto the catalyst: The product, this compound, may adsorb to the palladium on carbon catalyst. 2. Poor solubility: this compound may have limited solubility in the reaction solvent, leading to precipitation and loss during filtration. | 1. Thorough extraction: After filtering off the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, acetone) to recover any adsorbed product. 2. Choose an appropriate solvent: Conduct the hydrogenolysis in a solvent in which the product is reasonably soluble, such as ethyl acetate or methanol. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2,4-di-O-benzylorsellinate (Protected Monomer)
This protocol outlines the protection of the hydroxyl and carboxyl groups of an orsellinic acid derivative.
-
Dissolve 2,4-dihydroxy-6-methylbenzoic acid in a suitable solvent like DMF or acetone.
-
Add a base, such as potassium carbonate, in excess.
-
Slowly add benzyl bromide (at least 3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Condensation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the key esterification step to form the tridepside backbone.
-
Dissolve the protected carboxylic acid precursor (e.g., a protected orsellinic acid) in anhydrous toluene.
-
Cool the solution to room temperature.
-
Slowly add trifluoroacetic anhydride (1 equivalent) and stir for the specified time (e.g., 4 hours), monitoring the reaction by TLC.[1]
-
Add the protected phenolic precursor (e.g., benzyl lecanorate) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete as indicated by TLC.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography over silica gel using a solvent gradient (e.g., 10% ethyl acetate/light petroleum) to isolate the protected tridepside.[1]
Protocol 3: Catalytic Hydrogenolysis for Deprotection
This is the final step to remove the benzyl protecting groups.
-
Dissolve the purified, fully protected this compound derivative in a solvent such as ethyl acetate.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional solvent to ensure full recovery of the product.
-
Evaporate the solvent to yield the final product, this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 6. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"addressing batch-to-batch variability of gyrophoric acid extracts"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gyrophoric acid extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, analysis, and use of this compound extracts.
Extraction & Yield
Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields of this compound can stem from several factors, from the raw lichen material to the extraction procedure itself.
-
Lichen Material: The concentration of secondary metabolites like this compound in lichens is influenced by environmental factors such as light exposure, UV radiation, temperature, and altitude. The age of the lichen thallus also plays a role.
-
Solution: Whenever possible, source your lichen material from the same location and harvest at the same time of year to minimize this variability. If you suspect the raw material is the issue, consider sourcing from a different supplier or location.
-
-
Extraction Solvent: The choice of solvent is critical for efficient extraction. Acetone (B3395972) is a commonly used and effective solvent for extracting this compound.[1]
-
Solution: Ensure you are using a high-purity solvent. If using other solvents like methanol (B129727) or ethanol, you may experience different extraction efficiencies. Consider performing a small-scale solvent screen to optimize extraction for your specific lichen material.
-
-
Insufficient Lysis/Extraction Time: The this compound may not be fully leached from the lichen material if the grinding is insufficient or the extraction time is too short.
-
Solution: Ensure the lichen material is finely ground to maximize surface area. Increase the extraction time or perform multiple extractions on the same material and pool the extracts.
-
-
Degradation: this compound, like many natural products, can be susceptible to degradation under certain conditions.
-
Solution: Avoid excessive heat and light exposure during the extraction process. Store extracts in dark, airtight containers at low temperatures.
-
Q2: The color of my this compound extract varies from batch to batch. Should I be concerned?
A2: Color variation in lichen extracts is common and can be attributed to the presence of various pigments and other secondary metabolites. While a color change may not necessarily indicate a difference in this compound concentration, it does suggest variability in the overall composition of the extract.
-
Potential Causes:
-
Recommendation: While color can be a preliminary indicator, it is not a reliable measure of this compound content. We strongly recommend using analytical techniques like HPLC to quantify the this compound concentration in each batch to ensure consistency in your experiments.
Analysis & Purity
Q3: My HPLC chromatogram shows multiple peaks in addition to the this compound peak. What are these impurities?
A3: It is common for lichen extracts to contain a mixture of structurally related compounds.
-
Common Co-extractives: In Umbilicaria species, you may find other depsides like lecanoric acid and umbilicaric acid.[4] Atranorin and crustinic acid have also been reported as co-occurring compounds.[4]
-
Troubleshooting Steps:
-
Confirm Peak Identity: If you have access to analytical standards, you can confirm the identity of the major peaks by comparing their retention times.
-
Optimize Chromatography: Adjusting the mobile phase gradient or temperature may improve the resolution of your peaks.
-
Purification: If a higher purity of this compound is required for your application, consider downstream purification steps such as column chromatography.
-
Q4: I'm observing peak tailing or fronting in my HPLC analysis of this compound. How can I improve the peak shape?
A4: Poor peak shape in HPLC can be due to a variety of chemical and physical factors.
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Solutions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic compounds like this compound, a lower pH can help to suppress ionization and reduce tailing.
-
Column Health: A void at the head of the column can cause peak distortion. Try reversing and flushing the column, or replace it if it is old or has been used extensively.
-
-
-
Peak Fronting: This is often a sign of column overload.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and re-inject.
-
Use a Higher Capacity Column: If you consistently see fronting, you may need a column with a higher loading capacity.
-
-
Data Presentation
Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts
| Factor | Description | Mitigation Strategies |
| Raw Material | Environmental conditions (UV, temp, altitude), lichen age, and genetics affect metabolite concentration. | Source lichens from the same location/supplier. Standardize harvest time. |
| Extraction | Solvent choice, extraction time, and temperature can alter yield and purity. | Standardize extraction protocol. Use high-purity solvents. Optimize for your specific lichen species. |
| Processing | Post-extraction steps like solvent removal and storage can lead to degradation. | Minimize heat and light exposure. Store extracts in a cool, dark, and dry place. |
| Analysis | Inconsistent sample preparation or HPLC conditions can lead to variable results. | Use a validated analytical method. Prepare samples and standards consistently. |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~270 nm and ~310 nm |
| Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Standardized Acetone Extraction of this compound from Umbilicaria sp.
-
Preparation of Lichen Material:
-
Clean the lichen thalli of any debris.
-
Air-dry the lichen material at room temperature until brittle.
-
Grind the dried lichen into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered lichen material and place it in a flask.
-
Add 100 mL of 100% acetone.
-
Stir or sonicate the mixture at room temperature for 1-2 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the lichen residue two more times with fresh acetone.
-
Pool the filtrates.
-
-
Solvent Removal:
-
Evaporate the acetone from the pooled filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the dried crude extract in a desiccator in the dark at 4°C.
-
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract.
-
Dissolve the extract in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound's proposed mechanism of inducing apoptosis.[5][6][7]
Caption: An experimental workflow for producing standardized this compound extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Frontiers | Phytochemical composition, antimicrobial activities, and cholinesterase inhibitory properties of the lichen Usnea diffracta Vain [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats [mdpi.com]
- 7. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gyrophoric Acid Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cytotoxicity studies involving gyrophoric acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: Based on a review of multiple studies, a broad concentration range of 50 to 500 µM is often effective for observing the biological effects of this compound on various human cell types[1]. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., 10 µM to 500 µM) to determine the IC50 value for your specific cell line.
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution at -20°C for long-term stability. When preparing working concentrations, it is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.
Q3: What is the mechanism of action of this compound's cytotoxic effects?
A3: this compound is understood to suppress mammalian cell cycle progression by inhibiting Topoisomerase 1 activity. This inhibition leads to DNA strand breaks, which in turn activates the p53/p21 DNA damage response pathway[1]. The activation of this pathway can result in cell cycle arrest, and if the genomic damage is severe, it can lead to caspase activation and apoptosis[1].
Q4: In which phase of the cell cycle does this compound typically induce arrest?
A4: The phase of cell cycle arrest induced by this compound can vary depending on the cell line and treatment conditions. It has been observed to cause a G0/G1 arrest in HeLa cells, while in HT-29 and A2780 cells, it can trigger an S phase arrest. In other cell lines like Fem-X and K562, an increase in the sub-G1 phase, indicative of apoptosis, has been noted[1].
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Potential Cause: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into the cell culture medium, the this compound can "crash out" or precipitate.
-
Recommended Solutions:
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution of the stock in pre-warmed (37°C) culture media.
-
Gentle Mixing: Add the this compound solution dropwise to the media while gently swirling the plate or tube.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Solubility Test: Before your main experiment, perform a solubility test by preparing your desired concentrations in cell-free media and visually inspecting for precipitation after incubation at 37°C.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Potential Cause: Inconsistent cell seeding density, uneven compound distribution, or issues with the assay reagents can lead to high variability.
-
Recommended Solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be precise with the cell number per well.
-
Compound Distribution: After adding this compound, mix the contents of the wells gently by pipetting up and down or by using a plate shaker at a low speed for a short duration.
-
Reagent Quality: Ensure that your assay reagents, such as MTT or WST-1, are properly stored and within their expiration date. Prepare fresh reagents as needed.
-
Edge Effects: To minimize evaporation and temperature fluctuations that can cause "edge effects" in multi-well plates, avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.
-
Issue 3: No Significant Cytotoxicity Observed
-
Potential Cause: The concentration range of this compound may be too low for the specific cell line, the incubation time may be too short, or the cell line may be resistant.
-
Recommended Solutions:
-
Increase Concentration: Test a higher range of this compound concentrations.
-
Extend Incubation Time: Increase the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow more time for the compound to exert its effects.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure that the assay is working correctly.
-
Cell Line Sensitivity: Research the known sensitivity of your chosen cell line to Topoisomerase I inhibitors or other similar compounds.
-
Data Presentation
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 478 | 72 |
| U2OS | Osteosarcoma | Lower than MCF-7 (specific value not provided) | Not specified |
| HT-29 | Colon Adenocarcinoma | >200 | Not specified |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest gyphoric acid concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
2. Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate) kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.
-
Mandatory Visualization
Caption: Workflow for MTT cytotoxicity assay with this compound.
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Enhancing the Bioavailability of Gyrophoric Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gyrophoric acid. This resource provides essential information, troubleshooting guidance, and detailed protocols to help overcome common challenges related to enhancing the bioavailability of this promising lichen-derived metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of this compound?
A1: The main obstacles are its physicochemical properties. This compound is a large, polyphenolic molecule, and its hydrophobic nature leads to low aqueous solubility.[1][2] This can limit its dissolution in the gastrointestinal tract, which is a critical first step for oral absorption. Additionally, its structure may pose challenges for efficient permeation across biological membranes, including the intestinal epithelium and the blood-brain barrier (BBB).[3][4]
Q2: There are conflicting reports on this compound's oral absorption. Some in silico models predict moderate absorption while in vitro studies suggest a low bioavailability score. Why the discrepancy?
A2: This is a common scenario in drug development that highlights the difference between predictive models and experimental results.
-
In Silico ADMET Profiling: Computational models predict pharmacokinetic properties based on the molecule's structure. These models suggested a moderate oral absorption for this compound (48.5–57.3%).[3] These predictions are valuable for initial screening but do not account for complex biological interactions like metabolic pathways or transporter effects.
-
In Vitro Studies: One study using in vitro models reported a low bioavailability score of 0.11.[5] These assays, while conducted in a lab setting, attempt to simulate biological environments but may not fully replicate the dynamic conditions of the human body.
Q3: How stable is this compound under typical physiological and experimental conditions?
A3: this compound is chemically stable across a range of pH values, from acidic to alkaline (pH 3.8 to 10.1), which is favorable for oral administration as it can withstand the pH changes in the gastrointestinal tract.[6] However, its metabolic stability is a key consideration. In rat liver microsomes, its calculated half-life was 33.7 minutes, indicating that it is subject to metabolic breakdown, which will influence its overall systemic exposure.[2]
Q4: How does this compound's interaction with plasma proteins affect its availability?
A4: this compound binds to human serum albumin (HSA) with a high binding constant (1.788 × 10⁶ dm³mol⁻¹).[6] This is a double-edged sword. High protein binding can facilitate its transport in the bloodstream, but it also means that only the unbound ("free") fraction of the drug is available to exert its therapeutic effect at the target site. When designing experiments, especially in vitro cell-based assays, the presence of serum proteins in the culture media can sequester the compound and reduce its effective concentration.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Buffers | Low aqueous solubility due to the compound's hydrophobic nature.[1] | 1. Use a Co-Solvent: Prepare a high-concentration stock solution in a solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low (<0.5%) to avoid solvent-induced artifacts. 2. pH Adjustment: Depending on the buffer system, slightly adjusting the pH can sometimes improve the solubility of phenolic compounds. 3. Formulation: For in vivo studies, consider formulation strategies such as creating a suspension or using solubility enhancers. |
| High Variability in Cell-Based Assay Results | 1. Protein Binding: Sequestration of this compound by serum proteins (e.g., FBS) in the cell culture medium, reducing the effective concentration.[6] 2. Metabolism: The cells themselves may be metabolizing the compound over the course of the experiment. | 1. Account for Binding: If possible, run parallel assays in serum-free or low-serum conditions to assess the impact of protein binding. Alternatively, measure the free concentration of the compound. 2. Monitor Compound Stability: Use LC-MS to measure the concentration of this compound in the culture medium at the beginning and end of the incubation period to check for degradation or cellular uptake. |
| Low or No Efficacy in In Vivo CNS Models | Poor Blood-Brain Barrier (BBB) Permeability: The compound is absorbed systemically but cannot efficiently cross the BBB to reach its target in the brain.[3][7] | 1. Confirm Systemic Exposure: First, measure the plasma concentration of this compound to ensure it is being absorbed. 2. Enhance Delivery: This is the core challenge. Explore advanced drug delivery systems: - Nanoformulations: Encapsulating this compound in liposomes or nanoparticles can improve solubility and alter biodistribution. - Prodrugs: Modify the this compound structure to create a more lipophilic prodrug that can cross the BBB and then be converted to the active form. - Co-administration: Use with agents known to transiently increase BBB permeability. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for this compound.
| Parameter | Reported Value(s) | System / Method | Reference(s) |
| Predicted Oral Absorption | 48.5–57.3% | In Silico ADMET Simulation | [3][8] |
| Bioavailability Score | 0.11 | In Vitro Model | [5] |
| Metabolic Half-Life | 33.7 minutes | Rat Liver Microsomes | [2] |
| HSA Binding Constant (Ka) | 1.788 × 10⁶ dm³mol⁻¹ | Synchronous Fluorescence Spectra | [6] |
| pKa | ~8.9 - 9.2 | UV-VIS Spectroscopy | [6] |
| DPPH Radical Scavenging IC₅₀ | 105.75 µg/ml | DPPH Assay | [9] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol is adapted from in vivo studies to assess the metabolic stability of this compound.[2][6]
-
Preparation: Prepare a reaction mixture containing rat liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a stock solution of this compound (e.g., in methanol (B129727) or DMSO) to a final concentration relevant to your study.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculation: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will allow you to calculate the half-life (t₁/₂ = -0.693 / slope).
Protocol 2: General Method for Preparing Drug-Loaded Nanoparticles (Ionic Gelation Method)
While a specific protocol for this compound is not available, this general method for encapsulating compounds in chitosan (B1678972) nanoparticles is a common starting point.[10][11]
-
Chitosan Solution: Prepare a chitosan solution by dissolving it in a dilute acidic solution (e.g., 1% v/v acetic acid). Stir until fully dissolved.
-
Drug Loading: Dissolve this compound in a suitable solvent (e.g., ethanol) and add it to the chitosan solution under constant stirring.
-
Nanoparticle Formation: Prepare a solution of a crosslinking agent, such as sodium tripolyphosphate (TPP). Add the TPP solution dropwise to the chitosan-drug mixture under vigorous stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Purification: Centrifuge the nanoparticle suspension to collect the particles. Wash the pellet multiple times with deionized water to remove unentrapped drug and excess reagents.
-
Characterization: Resuspend the nanoparticles and characterize them for size, zeta potential (surface charge), encapsulation efficiency, and drug-loading capacity.
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Bioavailability Assessment
Caption: A logical workflow for assessing and enhancing the bioavailability of this compound.
Diagram 2: Apoptotic Signaling Pathways Activated by this compound
Caption: Key molecular pathways involved in this compound-induced apoptosis.[1][12]
Diagram 3: Troubleshooting Logic for Low In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo results with this compound.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The First In Vivo Study Shows That this compound Changes Behavior of Healthy Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Identification of this compound, a Phytochemical Derived from Lichen, as a Potent Inhibitor for Aggregation of Amyloid Beta Peptide: In Silico and Biochemical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
Technical Support Center: Scale-Up of Gyrophoric Acid Extraction and Purification
Welcome to the technical support center for the scale-up of gyrophoric acid extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common lichen species for sourcing this compound on a larger scale?
A1: this compound is a prevalent secondary metabolite in lichens of the Umbilicaria genus.[1][2][3] Species such as Umbilicaria muhlenbergii and Umbilicaria hirsuta are frequently cited as sources. For larger-scale operations, sourcing should focus on species that are abundant, have a high concentration of this compound, and can be harvested sustainably.
Q2: Which solvents are recommended for the large-scale extraction of this compound?
A2: Acetone (B3395972) is a commonly used and effective solvent for extracting this compound from lichens.[1][4] Other polar solvents like methanol (B129727) and ethyl acetate (B1210297) have also been used. For industrial-scale processes, solvent selection should also consider factors such as cost, safety (flash point, toxicity), and the ease of recovery and recycling.
Q3: What are the primary challenges when scaling up this compound purification?
A3: The main challenges include:
-
Maintaining Yield and Purity: What works on a small scale may not translate directly to larger batches.
-
Solvent Handling and Recovery: Managing large volumes of solvents safely and efficiently is a significant consideration.
-
Process Time and Throughput: Optimizing the process to be time and cost-effective.
-
Consistency between Batches: Ensuring reproducible results from batch to batch.
-
Equipment Selection: Choosing the right equipment for extraction, filtration, chromatography, and crystallization at a larger scale.
Q4: Are there any "green" or more sustainable extraction methods for this compound?
A4: While traditional solvent extraction is common, research is ongoing into greener alternatives for natural product extraction. These include supercritical fluid extraction (SFE) with CO2, which is non-toxic and leaves no solvent residue, and ultrasound-assisted extraction (UAE), which can reduce solvent consumption and extraction time. The feasibility of these methods for this compound on a large scale would require further process development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound extraction and purification.
Extraction Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | 1. Inefficient extraction from the lichen matrix.2. Degradation of this compound during extraction.3. Insufficient solvent-to-solid ratio. | 1. Optimize extraction parameters: increase extraction time, consider a higher temperature (if this compound is stable), and ensure the lichen material is finely ground to increase surface area.2. Protect the extract from prolonged exposure to high heat and light. Use an inert atmosphere (e.g., nitrogen) if oxidation is a concern.3. Increase the volume of solvent used for extraction. A typical starting point is a 10:1 solvent-to-solid ratio (v/w). |
| Inconsistent Yields Between Batches | 1. Variation in the this compound content of the raw lichen material.2. Inconsistent extraction conditions. | 1. Standardize the sourcing of lichen, including species, geographical location, and harvest time. Pre-process a large batch of lichen material to ensure homogeneity.2. Implement strict process controls for all critical parameters, including temperature, extraction time, and solvent-to-solid ratio. |
Purification Issues (Column Chromatography)
| Problem | Potential Cause | Suggested Solution |
| Low Purity of this compound Fractions | 1. Co-elution of structurally similar impurities (e.g., other depsides).2. Column overloading.3. Poor column packing leading to channeling. | 1. Optimize the mobile phase composition. A gradient elution with a shallow gradient may be necessary to improve resolution. Consider using a different stationary phase if co-elution persists.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly. Wet packing is often preferred for larger columns. |
| This compound Not Eluting from the Column | 1. The mobile phase is not polar enough.2. Strong, irreversible adsorption to the stationary phase. | 1. Gradually increase the polarity of the mobile phase.2. If the compound is suspected to be irreversibly adsorbed, the column may need to be repacked or a different stationary phase considered. |
| Column Clogging or High Backpressure | 1. Particulate matter in the crude extract.2. Precipitation of the sample on the column. | 1. Filter the crude extract through a fine filter before loading it onto the column.2. Ensure the crude extract is fully dissolved in the loading solvent and that the solvent is compatible with the mobile phase to prevent precipitation. |
Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Failure to Crystallize | 1. Solution is not sufficiently supersaturated.2. Presence of impurities inhibiting crystal formation. | 1. Concentrate the solution further or add an anti-solvent slowly. Seeding the solution with a small crystal of pure this compound can induce crystallization.2. Further purify the this compound solution before attempting crystallization. |
| Formation of Oil instead of Crystals | 1. The solution is too supersaturated.2. The temperature is too high. | 1. Dilute the solution slightly with the solvent and allow for slower cooling or anti-solvent addition.2. Lower the temperature of the crystallization process. |
| Poor Crystal Quality (e.g., small needles) | 1. Rapid crystallization.2. Lack of agitation. | 1. Slow down the rate of cooling or anti-solvent addition to allow for larger crystal growth.2. Gentle agitation can sometimes improve crystal habit, but vigorous stirring can lead to smaller crystals. |
Data Presentation
| Parameter | Lab-Scale (Typical Values) | Considerations for Scale-Up |
| Starting Material | 10-100 g of dried, ground lichen | Sourcing large, consistent batches of lichen. Grinding to a uniform particle size. |
| Extraction Solvent | Acetone, Methanol, or Ethyl Acetate | Solvent cost, safety, and recovery. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Optimizing for maximum extraction with minimal solvent use. |
| Extraction Method | Maceration (24-72h) or Soxhlet (8-24h) | Maceration may be more scalable. Soxhlet can be energy-intensive. |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Larger columns, potential for automated flash chromatography systems. |
| Mobile Phase | Hexane/Ethyl Acetate or Chloroform/Methanol gradients | Solvent cost and handling of large volumes. |
| Crystallization Solvent | Acetone, Methanol | Solvent selection will impact crystal form and purity. |
| Yield (Crude Extract) | 5-15% (w/w of lichen) | Will vary based on lichen source and extraction efficiency. |
| Yield (Pure this compound) | 0.1-2% (w/w of lichen) | Highly dependent on the efficiency of purification steps. |
| Purity | >95% (by HPLC) | Purity requirements will depend on the final application. |
Experimental Protocols
Scalable Extraction and Purification Protocol for this compound
This protocol is a generalized procedure for scaling up the extraction and purification of this compound and should be optimized for specific equipment and purity requirements.
1. Preparation of Lichen Material
-
Source a sufficient quantity of a lichen species known to be rich in this compound (e.g., Umbilicaria muhlenbergii).
-
Clean the lichen to remove any foreign material.
-
Dry the lichen material thoroughly at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried lichen into a fine powder to increase the surface area for extraction.
2. Large-Scale Extraction
-
Place the powdered lichen into a large extraction vessel.
-
Add acetone (or another suitable solvent) at a solvent-to-solid ratio of approximately 10:1 (v/w).
-
Stir the mixture at room temperature for 24-48 hours. Alternatively, a percolation method can be used for a more continuous extraction process.
-
Separate the solvent from the lichen material by filtration. For large volumes, a filter press or centrifugal decanter may be necessary.
-
Repeat the extraction process on the lichen material 2-3 times to maximize the yield of the crude extract.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator or a falling film evaporator for larger volumes to obtain the crude extract.
3. Purification by Column Chromatography
-
Prepare a large glass column with silica gel as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetone or a mixture of dichloromethane (B109758) and methanol) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to pure ethyl acetate or ethyl acetate:methanol mixtures).
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound.
4. Crystallization
-
Evaporate the solvent from the combined pure fractions to obtain a concentrated solution of this compound.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., acetone).
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of crystals.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low purity issues in this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"reducing solvent consumption in gyrophoric acid extraction"
Topic: Reducing Solvent Consumption in Gyrophoric Acid Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize solvent usage during the extraction of this compound from lichen sources.
Frequently Asked Questions (FAQs)
Q1: Why is reducing solvent consumption a critical goal in natural product extraction? A1: Reducing solvent consumption aligns with the principles of green chemistry, aiming to minimize environmental impact and improve laboratory safety.[1] Key drivers include cutting down on the generation of hazardous waste, reducing energy consumption required for solvent removal and disposal, and lowering overall process costs.[2][3] For drug development, minimizing solvent use can also reduce the risk of toxic solvent residues in the final active compound.[3]
Q2: What are the primary strategies to reduce solvent use in this compound extraction? A2: The main strategies fall into two categories:
-
Optimization of Conventional Methods: This involves refining existing protocols like maceration or Soxhlet extraction by adjusting parameters such as the solid-to-liquid ratio, implementing solvent recycling, and automating processes to improve efficiency.[2][4]
-
Adoption of Green Extraction Technologies: This involves replacing conventional methods with modern techniques that are inherently more efficient. Promising technologies include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][5] These methods often result in significantly shorter extraction times and lower solvent volumes.[6][7]
Q3: Which solvents are effective for this compound extraction, and are there "greener" alternatives? A3: Acetone (B3395972) is a highly effective and commonly used solvent for extracting this compound and other lichen depsides.[8] Ethanol (B145695) and methanol (B129727) are also used.[8][9] In the context of green chemistry, ethanol, particularly when derived from biomass, is often considered a greener alternative. Water, especially under subcritical or superheated conditions, is another green solvent, though its effectiveness for this compound may require optimization.[10] The choice of solvent significantly impacts extraction efficiency, so any substitution should be carefully validated.[4]
Q4: How do modern techniques like UAE and MAE reduce solvent consumption? A4:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles.[5] This process disrupts the lichen's cell walls, enhancing solvent penetration into the material and facilitating the release of this compound.[5][11] The increased efficiency allows for shorter extraction times and reduced solvent-to-solid ratios.[6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the lichen sample directly.[7] This rapid, localized heating creates pressure that ruptures the cell structure, releasing the target compounds into the solvent more quickly and completely than conventional heating methods.[12][13] This leads to a significant reduction in both extraction time and the amount of solvent needed.[7]
Q5: Is Supercritical Fluid Extraction (SFE) a viable option for this compound? A5: Supercritical Fluid Extraction (SFE), most commonly using carbon dioxide (SC-CO₂), is a powerful green extraction technique.[14] SC-CO₂ is non-toxic, non-flammable, and is easily removed from the extract, leaving no residue.[14] While highly effective for non-polar compounds, its efficiency for moderately polar compounds like this compound can be limited.[10] To overcome this, a polar co-solvent like ethanol is often added in small amounts to the SC-CO₂.[3][10] SFE offers high selectivity but requires specialized equipment and higher initial investment.[15]
Troubleshooting Guide
Issue 1: Low this compound yield after reducing the solvent-to-solid ratio in a conventional extraction (maceration/Soxhlet).
-
Potential Cause: Incomplete extraction due to insufficient solvent volume to fully wet the lichen material and dissolve the target compound.
-
Troubleshooting Steps:
-
Optimize Particle Size: Ensure the lichen material is finely ground. A smaller particle size increases the surface area available for solvent contact, improving extraction efficiency.[4]
-
Increase Agitation/Stirring (for Maceration): Enhance mass transfer by ensuring the mixture is continuously and vigorously agitated.
-
Extend Extraction Time: Compensate for the lower solvent volume by increasing the duration of the extraction. However, be mindful of potential degradation with prolonged heat in Soxhlet extraction.[4]
-
Consider a Different Solvent: The reduced volume may be insufficient for a solvent in which this compound has only moderate solubility. Switching to a solvent with higher solubility, like acetone, could improve the yield.[8]
-
Issue 2: The crude extract obtained from UAE or MAE is highly impure and difficult to purify.
-
Potential Cause: The high energy input of these techniques can sometimes lead to the co-extraction of undesirable compounds, such as polysaccharides.[4]
-
Troubleshooting Steps:
-
Optimize Extraction Parameters: Reduce the microwave power/temperature or the ultrasound amplitude/time. Harsher conditions can decrease selectivity. Find a balance that maximizes gyphoric acid yield while minimizing impurities.[16][17]
-
Modify Solvent Polarity: Using a slightly less polar solvent system might selectively extract this compound over more polar impurities. For example, if using 80% ethanol, try 95% ethanol.
-
Introduce a Post-Extraction Precipitation Step: After the initial extraction, concentrate the crude extract and redissolve it in a minimal amount of a polar solvent (e.g., acetone). Then, add this solution to a large volume of a non-polar solvent (e.g., hexane) or water to precipitate the less soluble impurities or the this compound, respectively.[4]
-
Issue 3: Difficulty in achieving consistent results with a new, solvent-reduced protocol.
-
Potential Cause: Green extraction methods like UAE and MAE are sensitive to multiple variables that may not be critical in conventional methods.
-
Troubleshooting Steps:
-
Standardize Lichen Material: Ensure the lichen source, collection time, and pre-processing (drying, grinding) are consistent. The metabolic content of lichens can vary.[4]
-
Control Temperature Precisely: In UAE, the sonication process can generate heat. Use an ultrasonic bath with temperature control to maintain consistent conditions.[18] For MAE, ensure the temperature probe is correctly calibrated and placed.
-
Ensure Homogeneous Sample-Solvent Mixture: In MAE, uneven heating can occur. Ensure the sample is fully and evenly suspended in the solvent, possibly with stirring if the equipment allows.
-
Systematically Optimize Parameters: Use a Design of Experiments (DoE) approach to systematically test the effects of variables like time, temperature, power, and solvent composition to find the most robust and reproducible conditions.[17][19]
-
Data Presentation
Table 1: Comparison of Extraction Techniques for Lichen Metabolites (Illustrative Data)
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Solvent Consumption | High[1] | Very High[1] | Low[6] | Very Low[7] | Very Low (plus co-solvent)[15] |
| Extraction Time | Long (24-48h)[4] | Moderate (6-8h)[4] | Very Short (10-30 min)[20] | Very Short (2-6 min)[16] | Short (30-80 min)[21] |
| Energy Consumption | Low | High[4] | Moderate | Moderate | High (for pressurization) |
| Yield Efficiency | Moderate | High | High[6] | Very High[16] | High (and selective)[3] |
| Thermolabile Compounds | Safe | Risk of Degradation[4] | Generally Safe[6] | Risk of Degradation[12] | Safe (low temp)[14] |
Note: Efficiency and yield are highly dependent on the specific lichen species, target compound, and optimized parameters.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol aims to reduce solvent volume and extraction time compared to conventional maceration.
-
Preparation of Lichen Material:
-
Extraction:
-
Weigh 5 g of the powdered lichen into a 150 mL beaker.
-
Add 50 mL of acetone (a 1:10 solid-to-liquid ratio). A lower ratio reduces solvent use.
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 20 minutes. Maintain a controlled temperature of 40-50°C.[18]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the lichen powder.
-
Wash the powder with a small additional volume of acetone (e.g., 10 mL) to recover residual extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.[22]
-
Protocol 2: Optimized Microwave-Assisted Extraction (MAE) of this compound
This protocol offers a significant reduction in time and solvent compared to Soxhlet extraction.
-
Preparation of Lichen Material:
-
Prepare the dried, powdered lichen as described in Protocol 1.
-
-
Extraction:
-
Place 2 g of powdered lichen into a microwave extraction vessel.
-
Add 40 mL of 80% aqueous ethanol (a 1:20 solid-to-liquid ratio).[16]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. A good starting point is 500 W power for 5 minutes, with a maximum temperature of 60°C.[16][17] Note: Optimal parameters should be determined experimentally.
-
-
Filtration and Concentration:
-
After the vessel has cooled, carefully open it and filter the contents to remove the solid residue.
-
Rinse the vessel and residue with a small amount of the extraction solvent (e.g., 5-10 mL).
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
-
Visualizations
Caption: Comparison of conventional vs. green extraction workflows.
Caption: Decision tree for selecting a solvent reduction strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijche.com [ijche.com]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats [mdpi.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
- 12. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 14. youtube.com [youtube.com]
- 15. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Anticancer Efficacy of Gyrophoric Acid and Usnic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activities of two lichen-derived compounds, gyrophoric acid and usnic acid. This analysis is supported by experimental data on their cytotoxic effects against various cancer cell lines and an overview of their distinct mechanisms of action.
Introduction
Natural products are a significant source of novel therapeutic agents, with lichen secondary metabolites garnering increasing interest for their diverse biological activities. Among these, this compound, a tridepside, and usnic acid, a dibenzofuran (B1670420) derivative, have demonstrated notable anticancer properties in preclinical studies. This guide offers a comparative overview of their in vitro performance, detailing their cytotoxic potency, underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and usnic acid has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Cancer Cell Line | This compound IC50 (µM) | Usnic Acid IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | ~384 - 478[1] | 6.8[2][3] |
| SK-BR-3 | Inhibits colony formation[3] | - |
| Ovarian Cancer | ||
| A2780 | - | 3.8[2][3] |
| Colon Cancer | ||
| HCT-116 | Induces G0/G1 arrest[3] | ~10 (72h) |
| HT-29 | >200[1] | - |
| Cervical Cancer | ||
| HeLa | Induces G0/G1 arrest[3] | - |
| Leukemia | ||
| HL-60 | Induces G0/G1 arrest[3] | - |
| Osteosarcoma | ||
| U2OS | More cytotoxic than on MCF7[4] | - |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.
Mechanisms of Anticancer Action
While both compounds induce cell death in cancer cells, their primary molecular mechanisms of action differ significantly.
This compound: The anticancer activity of this compound is primarily attributed to its ability to inhibit Topoisomerase I .[3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of Topoisomerase I leads to DNA strand breaks, cell cycle arrest, and subsequent apoptosis.[3] Studies have shown that this compound can induce a G0/G1 phase cell cycle arrest in various cancer cell lines, including HCT-116, HL-60, and HeLa cells.[3] This cell cycle arrest is often associated with the activation of the p53 signaling pathway.
Usnic Acid: The anticancer mechanism of usnic acid predominantly involves the induction of apoptosis through the mitochondrial pathway .[5][6] Usnic acid has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization.[6][7] This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[5] Furthermore, usnic acid can induce cell cycle arrest, often in the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and usnic acid.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments commonly used to assess the anticancer activity of compounds like this compound and usnic acid.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or usnic acid (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2][9]
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound or usnic acid for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture flask.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the in vitro anticancer activity of this compound and usnic acid.
Conclusion
Both this compound and usnic acid demonstrate promising in vitro anticancer activities, albeit through different primary mechanisms. Usnic acid generally exhibits higher potency with lower IC50 values across a broader range of tested cancer cell lines. Its mechanism, centered on the induction of mitochondrial apoptosis, is a well-established target in cancer therapy. This compound's unique mechanism of targeting Topoisomerase I also presents a valuable avenue for anticancer drug development. The differential sensitivity of cancer cell lines to these compounds underscores the importance of a targeted approach in cancer therapy. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of these lichen-derived metabolites.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 5. scispace.com [scispace.com]
- 6. Usnic acid induces apoptosis via an ROS-dependent mitochondrial pathway in human breast cancer cells in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
A Comparative Analysis of the Antioxidant Capacities of Gyrophoric Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of gyrophoric acid, a naturally occurring lichen metabolite, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes the proposed antioxidant mechanisms and signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the reported IC50 values for this compound and ascorbic acid in the DPPH and ABTS radical scavenging assays.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values between studies can be challenging due to variations in experimental conditions (e.g., solvent, incubation time, and reagent concentrations).
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | Reference |
| This compound | 105.75 | [1] |
| This compound | 354.17 | [2] |
| Ascorbic Acid | 6.1 | [3] |
| Ascorbic Acid | 8.4 | [4] |
| Ascorbic Acid | 9.75 | [5] |
| Ascorbic Acid | 24.34 | [6] |
| Ascorbic Acid | 43.2 | [6] |
| Ascorbic Acid | 66.12 | [7] |
| Ascorbic Acid | 127.74 | [8] |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | Reference |
| This compound | 246.99 | [2] |
| Ascorbic Acid | 8.28 | [2] |
| Ascorbic Acid | 28.23 | [9] |
| Ascorbic Acid | 36.8 | [6] |
| Ascorbic Acid | 50 | [10] |
| Ascorbic Acid | 127.7 | [8] |
Note on FRAP Assay: While the Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess antioxidant capacity, specific FRAP values for this compound directly comparable to ascorbic acid were not consistently found across the reviewed literature. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the results are often expressed as equivalents of a standard antioxidant, such as ascorbic acid or Trolox.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the DPPH, ABTS, and FRAP assays that can be adapted for the evaluation of the antioxidant capacity of compounds like this compound and ascorbic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard: Prepare stock solutions of the test compound (this compound) and a standard antioxidant (ascorbic acid) in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a test tube, mix 1 mL of each concentration of the sample or standard with 2 mL of the DPPH solution. A control is prepared by mixing 1 mL of methanol with 2 mL of the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Experimental Workflow for ABTS Assay
Caption: Workflow of the ABTS radical scavenging assay.
Detailed Steps:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Preparation of Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of the test compound or standard to 1 mL of the diluted ABTS•⁺ solution.
-
Measurement: Measure the absorbance at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically.
Experimental Workflow for FRAP Assay
Caption: Workflow of the FRAP assay.
Detailed Steps:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
Reaction Mixture: Add 100 µL of the appropriately diluted sample or standard to 3 mL of the FRAP reagent pre-warmed to 37°C.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a ferrous sulfate (FeSO₄) solution of known concentrations. The antioxidant capacity of the sample is expressed as a FRAP value (e.g., in µM Fe(II)/g of the sample).
Antioxidant Mechanisms and Signaling Pathways
The antioxidant activity of a compound is determined by its chemical structure and its ability to interact with cellular signaling pathways.
This compound: Free Radical Scavenging
This compound is a polyphenolic compound, specifically a tridepside, composed of three orsellinic acid units. Its antioxidant activity is primarily attributed to the presence of multiple hydroxyl (-OH) groups on its aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting this compound radical is stabilized by resonance within the aromatic rings.
Proposed Free Radical Scavenging Mechanism of this compound
Caption: this compound donates a hydrogen atom to neutralize a free radical.
Some studies also suggest that this compound can influence cellular signaling pathways involved in oxidative stress, such as the p38 MAPK, Erk 1/2, and Akt pathways, although the exact mechanisms are still under investigation.[11]
Ascorbic Acid: A Multifaceted Antioxidant
Ascorbic acid is a potent water-soluble antioxidant that acts through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it can regenerate other antioxidants, such as vitamin E, from their radical forms.
A key aspect of ascorbic acid's antioxidant function is its ability to modulate signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response.
Antioxidant Signaling Pathway of Ascorbic Acid
Caption: Ascorbic acid's role in direct ROS scavenging and Nrf2 pathway activation.
In the absence of oxidative stress, Nrf2 is kept in the cytoplasm by the Keap1 protein, which facilitates its degradation. Ascorbic acid can help maintain the cellular redox balance, and under oxidative stress, it contributes to the dissociation of Nrf2 from Keap1.[12][13] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, leading to their increased expression and a more robust cellular defense against oxidative damage.
Conclusion
Both this compound and ascorbic acid demonstrate significant antioxidant potential. Ascorbic acid is a well-characterized antioxidant with a multifaceted mechanism of action, including direct radical scavenging and modulation of the Nrf2 signaling pathway. This compound's antioxidant activity is primarily attributed to its polyphenolic structure, which enables efficient free radical scavenging. While direct comparative data is limited, the available information suggests that ascorbic acid generally exhibits a lower IC50 and thus higher antioxidant activity in several in vitro assays. However, the unique chemical structure of this compound and its potential to interact with various cellular pathways warrant further investigation for its application in drug development and as a natural antioxidant. This guide provides a foundational comparison to aid researchers in their exploration of these two important antioxidant compounds.
References
- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. youtube.com [youtube.com]
- 8. journals.plos.org [journals.plos.org]
- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Gyrophoric Acid: A Comparative Analysis of its Antimicrobial Potency
For Immediate Release
A comprehensive review of available data highlights the potential of gyrophoric acid, a naturally occurring lichen metabolite, as a noteworthy antimicrobial agent. This guide provides a comparative analysis of its minimum inhibitory concentration (MIC) against various microorganisms in contrast to standard antibiotics, details the experimental protocols for such evaluations, and visually represents its proposed mechanism of action.
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of this compound against several microorganisms and compares them with those of standard antibiotics.
| Microorganism | This compound MIC (µg/mL) | Standard Antibiotic | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 32[1][2] | Ampicillin | 16[1] |
| Vancomycin | 1 | ||
| Bacillus subtilis | 19[3] | Ampicillin | 0.01[4] |
| Vancomycin | 0.3[4] | ||
| Enterococcus faecalis | 7.8 - 31.3[5] | Ampicillin | 0.5 - 8[5] |
| Vancomycin | 32 - 64[6] | ||
| Candida albicans | Activity reported, specific MIC variable[1][4] | Fluconazole | 0.25 - 8[3][7] |
Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology used.
Experimental Protocols for MIC Determination
The determination of MIC is a critical step in assessing the efficacy of an antimicrobial agent. The two most common methods, Broth Microdilution and Agar (B569324) Dilution, are detailed below.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent at which no visible growth of the microorganism is observed.
Experimental Workflow for Broth Microdilution
Workflow for determining MIC using the broth microdilution method.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is identified as the lowest concentration of the agent that inhibits the visible growth of the microorganism on the agar surface.
Proposed Mechanism of Action of this compound
Current research suggests that the primary antimicrobial action of this compound involves the disruption of the bacterial cell's protective outer layers.
Disruption of the Bacterial Cell Wall and Membrane
This compound is believed to interfere with the integrity of both the cell wall and the cell membrane of susceptible bacteria. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The proposed mechanism involves the interaction of this compound with the structural components of the cell envelope, compromising its function as a physical barrier and a regulator of cellular transport.
This compound is proposed to disrupt the bacterial cell wall and membrane.
References
- 1. japsonline.com [japsonline.com]
- 2. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of extracts of the lichen Xanthoparmelia pokornyi and its gyrophoric and stenosporic acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synergistic Potential of Gyrophoric Acid with Other Lichen Compounds
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel therapeutic applications has identified lichens as a rich source of bioactive secondary metabolites. Among these, gyrophoric acid, a tridepside, has demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While the individual efficacy of this compound is well-documented, its potential for synergistic interactions with other lichen-derived compounds remains a promising yet underexplored frontier in drug discovery. This guide provides a comparative analysis of the biological activities of this compound alongside other prominent lichen compounds—atranorin, usnic acid, and evernic acid—and outlines the experimental framework for evaluating their potential synergistic effects.
Performance Comparison of Individual Lichen Compounds
While direct experimental data on the synergistic effects of this compound with other lichen compounds are limited in the current body of scientific literature, a comparison of their individual bioactivities provides a foundation for hypothesizing potential synergistic interactions. The following tables summarize the reported antimicrobial, antioxidant, and anticancer activities of this compound, atranorin, usnic acid, and evernic acid.
Antimicrobial Activity
Lichen compounds are well-known for their antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter for quantifying their potency.
Table 1: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 32 | [1][2] |
| Staphylococcus aureus | 3.75 | [1] | |
| Atranorin | Staphylococcus aureus | >100 | [3] |
| Bacillus subtilis | 250 | [3] | |
| Gram-positive bacteria | 30-250 | [4] | |
| Usnic Acid | Staphylococcus aureus | 32 | [5] |
| Pseudomonas aeruginosa | 256 | [5] | |
| Serratia marcescens | 1250 | [6] | |
| Chromobacterium violaceum | 625 | [6] | |
| Evernic Acid | Data not readily available | - |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with the IC50 value representing the concentration required to achieve 50% of the maximum effect.
Table 2: Comparative Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
| This compound | Not specified | Strong activity | |
| Atranorin | DPPH Radical Scavenging | 39.31 µM | [7] |
| Superoxide Scavenging | 169.65 µg/mL | [8] | |
| Usnic Acid | DPPH Radical Scavenging | 11.696 µg/mL | [9] |
| DPPH Radical Scavenging | 49.50 µg/mL | [10] | |
| ABTS Radical Scavenging | 10.41 µg/mL | [10] | |
| Evernic Acid | Data not readily available | - |
Anticancer Activity
The cytotoxic effects of these lichen metabolites against various cancer cell lines are a significant area of research, with IC50 values indicating their potency in inhibiting cell viability.
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MCF-7 | Breast | >200 µM | [11] |
| Atranorin | A2780 | Ovarian | 197.9 µM | |
| MCF-7 | Breast | 70.60 µg/mL | [12] | |
| Usnic Acid | HCT116 | Colon | ~10 µg/mL (72h) | |
| A549 | Lung | 65.3 µM | [13] | |
| BGC823 | Gastric | 236.55 µM (24h) | [14] | |
| HeLa | Cervical | ~1 µM (derivatives) | [15] | |
| Evernic Acid | MCF-7 | Breast | 33.79 µg/mL | [16] |
| A549 | Lung | 139.09 µg/mL | [16] | |
| OVCAR-3 | Ovarian | 10 µM | [16][17] |
Experimental Protocols for Determining Synergistic Effects
To rigorously assess the synergistic potential of this compound in combination with other lichen compounds, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Antimicrobial Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the other lichen compound (e.g., atranorin, usnic acid) in a suitable solvent.
-
Microplate Setup: In a 96-well microplate, create a two-dimensional serial dilution of the two compounds. Typically, one compound is serially diluted along the x-axis, and the other along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., MRSA) equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: Inoculate each well of the microplate with the bacterial suspension. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction.
-
FIC of compound A (FICA) = MIC of A in combination / MIC of A alone
-
FIC of compound B (FICB) = MIC of B in combination / MIC of B alone
-
FIC Index = FICA + FICB
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Anticancer Synergy Testing: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle, is a quantitative way to assess synergy, additivity, or antagonism of drug combinations in cytotoxicity assays.
Methodology:
-
Cell Culture and Seeding: Culture the desired cancer cell line and seed the cells into 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with this compound and the other lichen compound, both alone and in combination, across a range of concentrations.
-
MTT Assay for Cell Viability:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 value for each compound individually.
-
Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-effect curves of the individual drugs and their combination.
-
-
Interpretation of Results:
-
Synergy: CI < 1
-
Additive effect: CI = 1
-
Antagonism: CI > 1
-
Potential Mechanisms of Synergistic Action
While awaiting direct experimental evidence, the known mechanisms of action of these lichen compounds allow for the formulation of hypotheses regarding their potential synergistic interactions. For instance, in cancer therapy, combining compounds that target different but complementary pathways can lead to enhanced efficacy. This compound is known to induce apoptosis and cell cycle arrest. If combined with another lichen compound that, for example, inhibits angiogenesis or has pro-oxidant effects within cancer cells, a synergistic anticancer effect could be achieved.
References
- 1. japsonline.com [japsonline.com]
- 2. Characterization of in vitro antimicrobial activity of this compound isolated from Parmotrema indicum on methicillin-resistant Staphylococcus aureus [imsear.searo.who.int]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. In Vitro and in Silico Studies of Lichen Compounds Atranorin and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of Usnic Acid Compound from Methanol Extract of Lichen Usnea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
In Vivo Efficacy of Gyrophoric Acid: A Comparative Analysis with Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Gyrophoric acid, a naturally occurring depside found in various lichen species, has garnered significant interest for its potential as an anticancer agent. Numerous in vitro studies have demonstrated its cytotoxic and anti-proliferative effects across a range of cancer cell lines. However, a critical gap exists in the current body of research regarding its in vivo efficacy. This guide provides a comparative overview of the available data on this compound's anticancer activities and contrasts it with the well-established in vivo efficacy of standard chemotherapeutic agents—doxorubicin (B1662922), cisplatin (B142131), and 5-fluorouracil (B62378)—in relevant cancer models.
This compound: Promising In Vitro Activity Awaiting In Vivo Validation
In vitro investigations have revealed that this compound exerts its anticancer effects through multiple mechanisms. It has been shown to act as a topoisomerase I inhibitor, leading to DNA damage in cancer cells.[1][2][3] Furthermore, this compound can induce cell cycle arrest and apoptosis, critical processes for controlling cancer cell proliferation.[1][2][3] The p53/p21 signaling pathway, a key regulator of the cellular response to DNA damage, has been identified as a target of this compound, further elucidating its mode of action.[4]
Despite these promising preclinical findings, a comprehensive review of the scientific literature reveals a conspicuous absence of in vivo studies demonstrating the anticancer efficacy of this compound in animal models. While one study investigated the in vivo effects of this compound in healthy rats, its focus was on behavioral and neurogenic outcomes rather than on cancer treatment. The scientific community has repeatedly called for in vivo studies to validate the promising antitumor activity observed in cell cultures.[4]
Comparative In Vivo Efficacy of Standard Anticancer Drugs
To provide a framework for the potential evaluation of this compound, this section summarizes the in vivo efficacy of three widely used anticancer drugs in mouse models of breast, lung, and colon cancer. These cancer types have been the subject of in vitro studies on this compound.
Data Summary
| Drug | Cancer Model | Animal Strain | Administration Route | Dosage | Tumor Growth Inhibition | Survival Benefit | Citation(s) |
| Doxorubicin | Breast Cancer (4T1) | BALB/c Mice | Intravenous | 5 mg/kg | Significant inhibition of tumor growth | Increased survival | [5][6] |
| Cisplatin | Lung Cancer (NSCLC xenograft) | Nude Mice | Intraperitoneal | 3.0 mg/kg | Significant tumor regression | Not reported | [7][8] |
| 5-Fluorouracil | Colon Cancer (CT26) | BALB/c Mice | Intraperitoneal | 50 mg/kg | Significant reduction in tumor volume | Improved survival | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for establishing subcutaneous tumor models and administering the comparator drugs.
General Protocol for Subcutaneous Tumor Xenograft Model
A widely used method for assessing the in vivo efficacy of anticancer compounds is the subcutaneous tumor model.[11][12][13][14]
-
Cell Culture: Cancer cells (e.g., 4T1 for breast cancer, A549 for lung cancer, or CT26 for colon cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle, such as phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel, to a specific concentration.
-
Implantation: A specific number of cells (typically 1 x 105 to 1 x 107) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of immunocompromised (for human cell lines) or syngeneic (for mouse cell lines) mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into control and treatment groups.
-
Drug Administration: The investigational drug (or vehicle control) is administered according to the specified dose, schedule, and route.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal survival is also monitored as a key endpoint.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Specific Drug Administration Protocols
-
Doxorubicin (Breast Cancer Model):
-
Cisplatin (Lung Cancer Model):
-
Animal Model: Nude mice with human non-small cell lung cancer (NSCLC) xenografts.
-
Administration: Intraperitoneal (i.p.) injection of cisplatin at a dose of 3.0 mg/kg.[7]
-
-
5-Fluorouracil (Colon Cancer Model):
-
Animal Model: BALB/c mice with subcutaneous CT26 colon carcinoma.
-
Administration: Intraperitoneal (i.p.) injection of 5-FU at a dose of 50 mg/kg, once a week.[10]
-
Visualizing Molecular Pathways and Experimental Processes
To further contextualize the action of these anticancer agents, the following diagrams illustrate a key signaling pathway targeted by this compound and a generalized experimental workflow for in vivo efficacy studies.
Caption: this compound's proposed mechanism via the p53 pathway.
Caption: Generalized workflow for in vivo anticancer drug testing.
Conclusion
This compound remains a compound of significant interest in the field of oncology due to its demonstrated in vitro anticancer properties. However, the translation of these findings into tangible in vivo efficacy data is a critical next step. The established protocols and efficacy data for standard chemotherapeutic agents such as doxorubicin, cisplatin, and 5-fluorouracil provide a valuable benchmark for future preclinical studies on this compound. Such studies are essential to ascertain its true potential as a therapeutic agent and to guide its further development towards clinical applications.
References
- 1. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 8. Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. researchgate.net [researchgate.net]
- 13. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 14. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Gyrophoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an overview of the analytical methodologies used for the quantification of gyrophoric acid, a prominent lichen-derived metabolite. Due to a lack of publicly available inter-laboratory validation studies, this document outlines the common analytical techniques and presents a generalized framework for their validation. This information is intended to assist researchers in establishing and validating their own methods for the analysis of this compound.
Introduction to this compound Analysis
Comparison of Analytical Methods
While direct inter-laboratory validation data for this compound is unavailable, we can compile a representative comparison based on typical performance characteristics of HPLC-UV and LC-MS/MS methods used for the analysis of similar natural products. The following table illustrates the expected performance parameters.
Table 1: Representative Performance Characteristics of Analytical Methods for this compound
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high µg/mL range | Typically in the mid to high ng/mL to pg/mL range |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and research needs.
Protocol 1: this compound Analysis by HPLC-UV
1. Sample Preparation:
-
Extraction: Extract this compound from dried and ground lichen material using a suitable solvent such as acetone (B3395972) or methanol. Sonication or maceration can be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (approximately 270 nm and 305 nm).
-
Injection Volume: 10 µL.
3. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with a known concentration of gyphoric acid standard and calculate the percentage recovery.
-
Precision: Assess the precision by analyzing replicate injections of a standard solution. Express the results as the relative standard deviation (%RSD). Evaluate both repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol 2: Gyphoric Acid Analysis by LC-MS/MS
1. Sample Preparation:
-
Follow the same extraction, filtration, and dilution steps as in the HPLC-UV protocol. The final dilution should be done in a solvent compatible with the LC-MS system.
2. LC-MS/MS Conditions:
-
Instrument: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of acidified water and an organic solvent, similar to the HPLC-UV method.
-
Flow Rate: A flow rate appropriate for the column dimensions and the mass spectrometer interface.
-
Ionization Mode: ESI in negative ion mode is typically used for phenolic compounds like gyphoric acid.
-
Mass Spectrometric Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 467.1). The product ions for fragmentation should be determined by infusing a standard solution of gyphoric acid.
3. Method Validation Parameters:
-
Validate the method for linearity, LOD, LOQ, accuracy, and precision as described in the HPLC-UV protocol. The acceptance criteria for these parameters may differ, with LC-MS/MS generally offering higher sensitivity.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
A Comparative Analysis of Gyrophoric Acid from Diverse Lichen Species: A Guide for Researchers
For researchers and drug development professionals, the quest for novel bioactive compounds is perpetual. Lichens, symbiotic organisms of fungi and algae, represent a vast and largely untapped reservoir of unique secondary metabolites with significant therapeutic potential. Among these, gyrophoric acid, a tridepside, has garnered considerable attention for its diverse pharmacological activities. This guide provides a comparative overview of this compound from various lichen species, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Quantitative Comparison of this compound Content and Bioactivity
The concentration of this compound can vary significantly between different lichen species, which in turn influences the potency of their biological effects. While a comprehensive database is still emerging, this section compiles available data on the yield of this compound and its corresponding bioactivity from several noteworthy lichen sources.
| Lichen Species | Extraction Solvent | This compound Content (% of extract) | Biological Activity | IC50 Value | Reference |
| Umbilicaria muhlenbergii | Acetone (B3395972) | Predominant compound | Anticancer (MCF-7 breast cancer) | ~478 µM | [1] |
| Umbilicaria crustulosa | Acetone | 88.4% | Not specified | Not specified | [2] |
| Umbilicaria crustulosa | Methanol (B129727) | 31.2% | Not specified | Not specified | [2] |
| Umbilicaria grisea | Acetone | Purity by HPLC: 98.77% | Antioxidant (DPPH assay) | 354.17 µg/ml | [3] |
| Umbilicaria grisea | Acetone | Not specified | Antioxidant (ABTS assay) | 246.99 µg/ml | [3] |
| Umbilicaria hirsuta | Not specified | Not specified | Anticancer (MCF-7 breast cancer) | 384 µM | [1] |
Note: The yield and bioactivity of this compound can be influenced by various factors including the geographical location of the lichen, the season of collection, and the extraction method employed. The data presented here is for comparative purposes and researchers are encouraged to perform their own quantitative analyses.
Experimental Protocols
To ensure reproducibility and standardization in research, detailed experimental protocols are crucial. This section outlines the methodologies for the extraction, quantification, and biological evaluation of this compound.
Extraction and Purification of this compound
This protocol describes a common method for isolating this compound from lichen thalli, particularly from the Umbilicaria species.[1]
Materials:
-
Dried and powdered lichen material (e.g., Umbilicaria muhlenbergii)
-
Acetone (HPLC grade)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography: Hexane, Ethyl acetate, Methanol
Procedure:
-
Soak 50 g of dried lichen powder in 500 mL of acetone in an airtight container.
-
Place the container on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filter the extract and dry it using a rotary evaporator to obtain the crude acetone extract.
-
Redissolve the dried extract in a minimal amount of fresh acetone.
-
Prepare a silica gel column (60 G) and load the redissolved extract.
-
Elute the column successively with solvents of increasing polarity:
-
Hexane
-
Ethyl acetate
-
Ethyl acetate: Methanol (9:1)
-
Ethyl acetate: Methanol (8:2)
-
Ethyl acetate: Methanol (5:5)
-
Pure Methanol
-
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in lichen extracts.[1][3]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 column (e.g., Kromasil SGX C18, 7 μm)
Mobile Phase:
-
Mobile Phase A: 5% acetonitrile (B52724) + 1% (v/v) trifluoroacetic acid
-
Mobile Phase B: 80% acetonitrile
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the dried lichen extract in the mobile phase.
-
Set the HPLC to an isocratic program with a flow rate of 0.7 mL/min:
-
0-25 min: 50% A and 50% B, then a linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 50% A and 50% B
-
-
Inject the standard solution and the sample extract into the HPLC system.
-
Monitor the absorbance at a suitable wavelength (e.g., 270 nm) to detect and quantify this compound by comparing the peak area with that of the standard.
Assessment of Anticancer Activity: MTS Cell Viability Assay
This protocol details the use of the MTS assay to determine the cytotoxic effects of this compound on cancer cell lines.[4][5][6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10-500 µM) and a vehicle control.
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a widely used method to assess the antioxidant capacity of this compound.[7][8][9][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
This compound solutions of varying concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a test tube, mix 1 mL of the this compound solution with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
A control sample containing 1 mL of methanol and 2 mL of DPPH solution is also measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Visualizing the Mechanisms of Action
To better understand the processes involved in the analysis and the biological effects of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound analysis.
The anticancer activity of this compound is, in part, attributed to its ability to induce the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[12][13]
Caption: p53 signaling pathway induced by this compound.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. By providing a comparative analysis, detailed experimental protocols, and clear visual representations of its mechanism of action, we aim to accelerate the exploration and development of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. iomcworld.com [iomcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
Specificity of Gyrophoric Acid's Biological Effects: A Comparative Guide
Gyrophoric acid, a tridepside secondary metabolite predominantly found in lichens of the Umbilicaria genus, has garnered significant scientific interest for its diverse biological activities. This guide provides a comparative analysis of the specificity of this compound's effects, particularly in anticancer, antioxidant, and anti-inflammatory applications, benchmarked against other well-known lichen-derived compounds such as usnic acid and atranorin. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's therapeutic potential.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and its alternatives. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HaCaT | Keratinocyte | 1.7 | [1] |
| A2780 | Ovarian | >50 | [2] | |
| HT-29 | Colon | >200 | [3] | |
| MCF-7 | Breast | 384 - 478 | [3] | |
| Usnic Acid | HaCaT | Keratinocyte | 2.1 | [1] |
| A2780 | Ovarian | 3.8 | [2] | |
| MCF-7 | Breast | 6.8 | [2] | |
| MDA-MB-231 | Breast | 22 | [4] | |
| HCT116 | Colon | ~29 | [4] | |
| Atranorin | A2780 | Ovarian | >50 | [5] |
| HT-29 | Colon | >50 | [5] | |
| MDA-MB-231 | Breast | 5.36 | [6] | |
| MCF-7 | Breast | 7.55 | [6] | |
| Diffractaic Acid | HaCaT | Keratinocyte | 2.6 | [1] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging, IC50 values)
| Compound | IC50 (µg/mL) | Reference |
| This compound | Not consistently reported | |
| Usnic Acid | 11.696 - 49.50 | [7][8] |
| Atranorin | Not consistently reported as IC50 |
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition, IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not consistently reported | ||
| Usnic Acid | RAW 264.7 | 4.7 | [7] |
| Atranorin | Not consistently reported for NO inhibition | ||
| Atranorin (Leukotriene B4 Inhibition) | Bovine PMNs | 6.0 | [1] |
Key Biological Mechanisms and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms. In cancer, it is known to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage, which in turn activates the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis.
References
- 1. Atranorin, a Secondary Metabolite of Lichens, Exhibited Anxiolytic/Antidepressant Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biolichen.com [biolichen.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
Evaluating the Therapeutic Index of Gyrophoric Acid: A Comparative Guide
Gyrophoric acid, a naturally occurring tridepside isolated from various lichen species, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive evaluation of the therapeutic index of this compound, comparing its therapeutic effects and toxicity with available data on other relevant compounds. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound's Efficacy and Safety
A precise therapeutic index (TI), calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50), cannot be definitively determined for this compound due to the absence of published studies establishing a median lethal dose (LD50) or median toxic dose (TD50) in animal models. However, existing in vivo and in vitro data provide a strong indication of a potentially wide therapeutic window.
In Vivo Safety and Efficacy Data
In vivo studies in Wistar and Sprague-Dawley rats have demonstrated that oral administration of this compound at a dose of 10 mg/kg daily for a month is well-tolerated, with no reported liver toxicity or adverse effects on body weight, food, and fluid intake.[1][2] At this same dosage, significant therapeutic effects were observed, including anxiolytic and antidepressant-like activities, as well as antioxidant effects.[3][4][5]
| Parameter | This compound | Alternative/Standard Drug (Example) | Reference |
| No Observed Adverse Effect Level (NOAEL) (Rats, oral) | ≥ 10 mg/kg/day (for 1 month) | Not directly comparable without specific drug | [1][2] |
| Effective Dose (ED) for Anxiolytic/Antidepressant Effects (Rats, oral) | 10 mg/kg/day | Diazepam: ~1-5 mg/kg | [3][4][5] |
| LD50 (Oral, Rodents) | Not Determined | Diazepam (mice): 720 mg/kg | N/A |
Note: The comparison with Diazepam is for illustrative purposes to provide context for the effective dose range of a standard anxiolytic. Direct comparison of the therapeutic index is not possible without the LD50 for this compound.
In Vitro Cytotoxicity Data (IC50 Values)
This compound has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. These IC50 values, while not directly translatable to in vivo efficacy, provide a basis for comparing its potency against other compounds.
| Cell Line | This compound IC50 (µM) | Alternative Compound IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 478 | Doxorubicin: ~0.5-2 | [6] |
| HT-29 (Colon Adenocarcinoma) | >200 | 5-Fluorouracil: ~5-15 | [6] |
| HeLa (Cervical Cancer) | Data indicates ROS production and apoptosis | Cisplatin: ~1-5 | [7] |
| A375 (Melanoma) | Significant growth inhibition | Vemurafenib: ~0.02-0.1 | [7] |
Note: The IC50 values for alternative compounds are approximate ranges from general knowledge and can vary based on experimental conditions.
Experimental Protocols
Determination of In Vivo Therapeutic Effects (Anxiolytic/Antidepressant)
-
Dosage and Administration: this compound (10 mg/kg body weight) administered orally daily for one month.[1][3]
-
Behavioral Tests:
-
Biochemical Analysis: Measurement of reactive oxygen species (ROS) levels in blood leukocytes to determine antioxidant activity.[4][7]
-
Histopathology: Examination of liver tissue to assess for any signs of toxicity.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HT-29).[6]
-
Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is replaced with a medium containing different concentrations of this compound.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways of this compound in Cancer Cells
This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, primarily involving the p53/p21 signaling pathway.[8]
Caption: this compound-induced anticancer signaling pathway.
Experimental Workflow for In Vivo Therapeutic Index Evaluation
The following diagram illustrates a general workflow for determining the therapeutic index of a compound like this compound in a preclinical setting.
Caption: General workflow for therapeutic index determination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
A Comparative Guide to Gyrophoric Acid and Its Structural Analogues for Researchers and Drug Development Professionals
An In-depth Analysis of Anticancer, Antioxidant, and Neuroprotective Activities
Gyrophoric acid, a naturally occurring tridepside found in various lichen species, has garnered significant attention for its diverse pharmacological properties. This guide provides a comprehensive comparison of this compound and its key structural analogues—lecanoric acid, umbilicaric acid, hiascic acid, and tenuiorin. By examining their comparative anticancer, antioxidant, and neuroprotective activities, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform future research and therapeutic development.
Structural Overview of this compound and Its Analogues
This compound and its analogues share a common structural backbone derived from orsellinic acid units linked by ester bonds. The variations in the number of these units and the presence of methyl or hydroxyl groups contribute to their distinct biological activities.
-
This compound: A tridepside composed of three orsellinic acid units.
-
Lecanoric Acid: A simpler didepside, consisting of two orsellinic acid units.
-
Umbilicaric Acid: A methylated derivative of this compound.
-
Hiascic Acid: Another structural variant of this compound.
-
Tenuiorin: The di-methylated analogue of this compound.
Comparative Biological Activities: A Data-Driven Analysis
The following sections provide a detailed comparison of the biological activities of this compound and its analogues, supported by experimental data.
Anticancer Activity
This compound and its structural relatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often mediated through the p53 signaling pathway.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Analogues in Cancer Cell Lines
| Compound | MCF-7 (Breast) | U2OS (Osteosarcoma) | HT-29 (Colon) | A2780 (Ovarian) |
| This compound | 478[1] | More effective than on MCF-7[2] | >200[1] | Modest antiproliferative effects[3] |
| Lecanoric Acid | - | - | - | - |
| Umbilicaric Acid | - | - | - | - |
| Hiascic Acid | - | - | - | - |
| Tenuiorin | - | - | - | - |
Data for analogues in direct comparison studies is limited. The provided IC50 values for this compound are from different studies and may not be directly comparable due to variations in experimental conditions.
This compound has been shown to induce the expression of p53 and p21 proteins in MCF-7 and U2OS cancer cells, leading to cell cycle arrest and apoptosis[2]. It also acts as a topoisomerase I inhibitor[3][4]. While direct comparative data is scarce, the structural similarities suggest that its analogues may exert their anticancer effects through similar mechanisms.
Antioxidant Activity
The phenolic hydroxyl groups in the chemical structures of this compound and its analogues are key to their antioxidant properties, enabling them to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50)
| Compound | DPPH IC50 (µg/mL) |
| This compound | 105.75 |
| Lecanoric Acid | - |
| Umbilicaric Acid | - |
| Hiascic Acid | - |
| Tenuiorin | - |
Neuroprotective Activity
Emerging research highlights the neuroprotective potential of this compound and its analogues, particularly in the context of neurodegenerative diseases like Alzheimer's. Their mechanisms of action are linked to their antioxidant properties and their ability to interfere with protein aggregation. The di-methylated analogue, tenuiorin, has been shown to inhibit tau protein aggregation at concentrations of 75 and 100 µM[5]. Furthermore, this compound has demonstrated anxiolytic and antidepressant-like activities in vivo, associated with a reduction in reactive oxygen species (ROS) in leukocytes[5][6]. Other depsides have also shown potential neuroprotective and neurotrophic activities[5].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
p53-Mediated Apoptosis Signaling Pathway
This pathway illustrates how this compound and its analogues can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein.
Caption: p53-mediated apoptosis induced by this compound.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines the typical workflow for assessing the anticancer properties of this compound and its analogues.
Caption: Workflow for anticancer activity screening.
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and its analogues) in methanol (B129727).
-
Reaction Mixture: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of 0.2 mM DPPH solution in methanol to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound and its structural analogues represent a promising class of natural compounds with multifaceted therapeutic potential. While this compound has been the most extensively studied, the available data suggests that its analogues may possess unique or enhanced activities. A critical need exists for direct comparative studies that evaluate these compounds under standardized experimental conditions. Such research will be instrumental in elucidating structure-activity relationships and identifying the most potent candidates for further preclinical and clinical development in the fields of oncology, neuroprotection, and antioxidant-based therapies. Future investigations should also focus on the differential modulation of signaling pathways by these analogues to uncover novel therapeutic targets and mechanisms of action.
References
- 1. Isolation, Characterization, and Breast Cancer Cytotoxic Activity of this compound from the Lichen Umbilicaria muhlenbergii | MDPI [mdpi.com]
- 2. thesis.lakeheadu.ca [thesis.lakeheadu.ca]
- 3. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of this compound and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Secondary Metabolite of Lichens, Exhibits Antidepressant and Anxiolytic Activity In Vivo in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Gyrophoric Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of gyrophoric acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on currently available safety data and standard laboratory practices.
This compound Safety Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
| Hazard Classification & Personal Protective Equipment (PPE) | |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Signal Word | Not applicable |
| Hazard Pictograms | Not applicable |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Experimental Protocol: this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1.0 Personal Protective Equipment (PPE) Verification 1.1. Before handling this compound, ensure you are wearing the appropriate PPE as specified in the table above. This includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2.0 Small Quantity Disposal (Up to 1 gram) 2.1. For Solid this compound: 2.1.1. Ensure the this compound is in a solid, stable form. 2.1.2. Double-bag the solid waste in clear, properly labeled plastic bags. 2.1.3. Dispose of the bagged solid in the designated non-hazardous solid waste container for your facility. 2.2. For this compound in Solution: 2.2.1. If the solvent is non-hazardous (e.g., ethanol, acetone), absorb the solution onto an inert absorbent material such as vermiculite, sand, or diatomaceous earth. 2.2.2. Place the absorbent material in a sealed, clearly labeled container. 2.2.3. Dispose of the container in the designated non-hazardous solid waste stream. 2.2.4. If the solvent is hazardous, the entire solution must be treated as hazardous waste. Collect it in a properly labeled, sealed waste container and dispose of it through your institution's hazardous waste management program.
3.0 Large Quantity Disposal (Greater than 1 gram) 3.1. For larger quantities of this compound, it is recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. 3.2. Package and label the this compound in a sealed container, clearly indicating its identity and non-hazardous nature. 3.3. Arrange for disposal through your institution's chemical waste program, following their specific procedures for non-hazardous chemical waste.
4.0 Decontamination 4.1. Decontaminate all glassware and surfaces that have come into contact with this compound. 4.2. A recommended decontamination procedure is to scrub surfaces and equipment with alcohol.[1] 4.3. Dispose of any contaminated cleaning materials (e.g., paper towels) as non-hazardous solid waste.
5.0 Spill Response 5.1. In the event of a spill, first ensure the area is well-ventilated. 5.2. Absorb any solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] 5.3. Collect the absorbed material and any solid spill into a sealed container. 5.4. Decontaminate the spill area by scrubbing with alcohol.[1] 5.5. Dispose of all contaminated materials as outlined in Section 2.0.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the provided Safety Data Sheet. Always consult your institution's specific waste disposal policies and procedures, and adhere to all prevailing country, federal, state, and local regulations.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gyrophoric Acid
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Gyrophoric acid, ensuring the well-being of researchers, scientists, and drug development professionals. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is crucial to adopt a precautionary approach due to its potential for irritation and its cytotoxic effects observed in research settings.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in both solid (powder) and solution forms.
| Protection Type | Solid (Powder) Form | Solution Form | Rationale & Specifications |
| Eye Protection | Safety goggles with side-shields | Splash-proof chemical goggles | To prevent eye contact with dust particles or liquid splashes.[1] |
| Hand Protection | Nitrile or butyl rubber gloves | Nitrile or butyl rubber gloves | Provides resistance to a range of chemicals. For acids, nitrile gloves offer good resistance and grip.[3][4] |
| Body Protection | Impervious, lint-free lab coat with tight-fitting cuffs | Impervious, lint-free lab coat with tight-fitting cuffs | Protects skin from accidental contact and prevents contamination of personal clothing.[1][5] |
| Respiratory Protection | N95 respirator or a higher-level air-purifying respirator | Work in a certified chemical fume hood | To prevent inhalation of fine dust particles.[1] In solution, a fume hood provides adequate ventilation. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps for researchers.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area : All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[1] Ensure the work area is clean and uncluttered.
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before beginning the procedure.
-
-
Handling :
-
Weighing Solid this compound : To prevent the generation of dust, handle the solid form carefully. Use a micro-spatula for transfers and weigh the compound on a tared weigh boat inside the fume hood.
-
Preparing Solutions : When dissolving, slowly add the solid to the solvent to avoid splashing.
-
-
Cleanup :
-
Decontamination : In case of a spill, absorb any liquid with an inert material like diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Waste Disposal : All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as chemical waste.
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, and then eye protection. Wash hands thoroughly after removing gloves.
-
Emergency and Disposal Plan
Preparedness for emergencies and a clear disposal protocol are non-negotiable components of laboratory safety.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
-
Waste Collection : Collect all this compound waste, including unused material and contaminated disposables, in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance : Dispose of the waste in accordance with all prevailing local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.
-
Container Management : Ensure the waste container is kept closed when not in use and is stored in a designated, safe location away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible handling of chemical compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 3. Gloves, Nitrile, Acid-Resistant, #9 | Flinn Scientific [flinnsci.com]
- 4. leelinework.com [leelinework.com]
- 5. Arco Blue Lightweight Nitrile Chemical-Resistant Gloves | Arco | Gauntlets | Arco Ireland [arcosafety.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
